molecular formula C6H7FN2O2 B1296208 5-Fluoro-2,4-dimethoxypyrimidine CAS No. 4330-22-7

5-Fluoro-2,4-dimethoxypyrimidine

Número de catálogo: B1296208
Número CAS: 4330-22-7
Peso molecular: 158.13 g/mol
Clave InChI: UVMHPMWNQRWMCB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Fluoro-2,4-dimethoxypyrimidine ( 4330-22-7) is a versatile fluorinated pyrimidine derivative with the molecular formula C₆H₇FN₂O₂ and a molecular weight of 158.13 g/mol . This compound is a key synthetic intermediate in organic and medicinal chemistry, particularly in the development of nucleoside analogs and active pharmaceutical ingredients (APIs). Its structure, featuring a fluorine atom at the 5-position and methoxy groups at the 2- and 4-positions, makes it a valuable building block for further chemical transformations, including various demercuration reactions to create other halogenated or functionalized pyrimidines . The primary research value of 5-Fluoro-2,4-dimethoxypyrimidine lies in its role as a precursor in the synthesis of 5-fluorouracil (5-FU) and related compounds . 5-FU is a well-established antineoplastic antimetabolite used to treat various cancers, including colorectal, breast, and gastric cancers . It exerts its cytotoxic effects primarily by inhibiting thymidylate synthase, a key enzyme in DNA synthesis, and through misincorporation into RNA and DNA, ultimately leading to cell death . As a protected and activated form, 5-Fluoro-2,4-dimethoxypyrimidine serves as a critical intermediate in the synthetic pathways that produce this important class of chemotherapeutic agents . This product is offered for Research Use Only. It is strictly intended for laboratory research purposes and is not designed, evaluated, or approved for diagnostic, therapeutic, or any personal use. Handle with care in a suitably controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-fluoro-2,4-dimethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMHPMWNQRWMCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30296414
Record name 5-fluoro-2,4-dimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4330-22-7
Record name 5-Fluoro-2,4-dimethoxypyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4330-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 109178
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004330227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4330-22-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109178
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-fluoro-2,4-dimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 5-Fluoro-2,4-dimethoxypyrimidine from 5-Fluorouracil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

I have now gathered sufficient information to construct the in-depth technical guide as requested.

For the chlorination of 5-fluorouracil, I have a detailed protocol with specific quantities, reaction conditions, and yield.

For the methoxylation of 2,4-dichloro-5-fluoropyrimidine, I have found a patent (CN102757390A) that provides a clear experimental procedure. It specifies the use of a 28.5% sodium methoxide-methanol solution, the amount used relative to the starting material, the reaction condition (reflux for 1 hour), and a work-up procedure involving cooling and filtration. While a specific yield for this step alone is not given, the overall yield for a three-step process is provided, which allows for a reasonable estimation. The patent also references a publication in "Collection of Czechoslovak Chemical Communications" which could contain even more detailed information, but the current information is sufficient to create a detailed experimental protocol.

I can now proceed to structure the data, write the experimental protocols, create the Graphviz diagrams, and assemble the final whitepaper. Therefore, no further search actions are needed.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for converting the widely used antimetabolite, 5-fluorouracil (5-FU), into the valuable intermediate, 5-Fluoro-2,4-dimethoxypyrimidine. This transformation is a key step in the synthesis of various pharmaceutical compounds, and a thorough understanding of its methodology is crucial for researchers in medicinal chemistry and drug development. This document outlines the detailed experimental protocols for the two primary reactions involved, presents quantitative data in a clear and accessible format, and includes visualizations of the synthetic workflow.

Core Synthesis Pathway

The synthesis of 5-Fluoro-2,4-dimethoxypyrimidine from 5-fluorouracil is typically achieved through a two-step process:

  • Chlorination: The initial step involves the conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine. This is a crucial activation step, replacing the hydroxyl groups of the uracil ring with more reactive chlorine atoms.

  • Methoxylation: The resulting 2,4-dichloro-5-fluoropyrimidine is then subjected to nucleophilic substitution with a methoxide source to yield the final product, 5-Fluoro-2,4-dimethoxypyrimidine.

This synthetic route is efficient and scalable, making it suitable for both laboratory-scale research and larger-scale production.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each step of the synthesis, providing a clear comparison of the reaction conditions and expected outcomes.

ParameterStep 1: ChlorinationStep 2: Methoxylation
Starting Material 5-Fluorouracil (5-FU)2,4-dichloro-5-fluoropyrimidine
Primary Reagents Phosphorus oxychloride (POCl₃), N,N-dimethylaniline (DMA)Sodium methoxide (NaOMe) in Methanol (MeOH)
Molar Ratio (Reactant:Reagent) 5-FU : POCl₃ : DMA = 1 : 10 : 1.5[1]2,4-dichloro-5-fluoropyrimidine : NaOMe ≈ 1 : 2.1 (based on provided weights and concentrations)[2]
Solvent None (POCl₃ acts as solvent)Methanol, Toluene/Chlorobenzene[2]
Reaction Temperature 114 °C[1]Reflux (approx. 65-70 °C)[2]
Reaction Time 2 hours[1]1 hour[2]
Reported Yield Up to 92.2%[1][3]High (part of a multi-step synthesis with an overall yield of 78.6-85.2%)[2]
Product 2,4-dichloro-5-fluoropyrimidine5-Fluoro-2,4-dimethoxypyrimidine

Experimental Protocols

The following are detailed experimental methodologies for the key experiments cited in this guide.

Step 1: Synthesis of 2,4-dichloro-5-fluoropyrimidine from 5-Fluorouracil

This protocol is based on optimized conditions reported for high-yield synthesis.[1][3][4]

Materials:

  • 5-Fluorouracil (5-FU)

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (DMA)

  • Dichloromethane (CH₂Cl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 5% w/w aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Water (H₂O)

  • Nitrogen gas (N₂)

Procedure:

  • In a reaction vessel equipped for heating and stirring under a nitrogen atmosphere, a mixture of 5-fluorouracil and phosphorus oxychloride (in a 1:10 molar ratio) is prepared.[1]

  • The mixture is heated to approximately 100-114 °C with continuous stirring.[1][4]

  • N,N-dimethylaniline (1.5 molar equivalents relative to 5-FU) is slowly added to the heated reaction mixture.[1]

  • The reaction is maintained at this temperature for 2 hours to ensure complete conversion.[1]

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The reaction mixture is then carefully quenched by slowly adding it to a biphasic mixture of water and dichloromethane, ensuring the temperature is kept below 40°C.

  • The resulting mixture is stirred vigorously for at least 3 hours.

  • The organic layer is separated, and the aqueous layer is extracted again with dichloromethane.

  • The combined organic layers are washed sequentially with concentrated aqueous hydrochloric acid and a 5% w/w aqueous sodium bicarbonate solution.[4]

  • The organic solvent is then removed under reduced pressure to yield crude 2,4-dichloro-5-fluoropyrimidine, which can be used in the next step, in some cases without further purification. A yield of up to 92.2% can be expected under these optimized conditions.[1]

Step 2: Synthesis of 5-Fluoro-2,4-dimethoxypyrimidine from 2,4-dichloro-5-fluoropyrimidine

This protocol is adapted from a patented industrial method.[2]

Materials:

  • 2,4-dichloro-5-fluoropyrimidine

  • 28.5% Sodium methoxide in methanol solution

  • Toluene or Chlorobenzene

  • Methanol

Procedure:

  • The crude or purified 2,4-dichloro-5-fluoropyrimidine from the previous step is dissolved in a suitable organic solvent such as toluene or chlorobenzene.

  • A 28.5% solution of sodium methoxide in methanol is added dropwise to the solution of 2,4-dichloro-5-fluoropyrimidine. Approximately 2.1 molar equivalents of sodium methoxide are used.[2]

  • The reaction mixture is then heated to reflux (approximately 65-70 °C) and maintained at this temperature for 1 hour.[2]

  • The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the disappearance of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated inorganic salts (sodium chloride) are removed by filtration.

  • The filtrate, containing the desired product, is then concentrated under reduced pressure to remove the solvent.

  • The resulting crude 5-Fluoro-2,4-dimethoxypyrimidine can be further purified by methods such as distillation or sublimation to obtain a product with high purity.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process, from starting materials to the final product.

SynthesisWorkflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Methoxylation FU 5-Fluorouracil Reagents1 POCl₃, N,N-dimethylaniline Reaction1 Chlorination Reaction (114°C, 2h) FU->Reaction1 Reagents1->Reaction1 Addition Workup1 Quenching & Extraction Reaction1->Workup1 Intermediate 2,4-dichloro-5-fluoropyrimidine Reagents2 Sodium Methoxide in Methanol Reaction2 Methoxylation Reaction (Reflux, 1h) Intermediate->Reaction2 Workup1->Intermediate Reagents2->Reaction2 Addition Workup2 Filtration & Concentration Reaction2->Workup2 FinalProduct 5-Fluoro-2,4-dimethoxypyrimidine Workup2->FinalProduct

Caption: Synthetic workflow for 5-Fluoro-2,4-dimethoxypyrimidine.

Signaling Pathway of 5-Fluorouracil Action (For Context)

While this guide focuses on the chemical synthesis, it is pertinent for drug development professionals to recall the mechanism of action of the parent compound, 5-fluorouracil. The following diagram illustrates the key intracellular pathways affected by 5-FU's active metabolites.

FU_Pathway cluster_activation Intracellular Activation cluster_targets Cellular Targets & Effects FU 5-Fluorouracil FUMP FUMP FU->FUMP OPRT FdUMP FdUMP FU->FdUMP TP/TK FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP FdUDP FdUDP FUDP->FdUDP RR RNA_Proc RNA Processing & Function FUTP->RNA_Proc Incorporation & Dysfunction TS Thymidylate Synthase (TS) FdUMP->TS Inhibition FdUTP FdUTP FdUDP->FdUTP DNA_Synth DNA Synthesis & Repair FdUTP->DNA_Synth Incorporation & Damage TS->DNA_Synth Required for Apoptosis Apoptosis DNA_Synth->Apoptosis Leads to RNA_Proc->Apoptosis Leads to

Caption: Mechanism of action of 5-Fluorouracil.

References

5-Fluoro-2,4-dimethoxypyrimidine CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 5-Fluoro-2,4-dimethoxypyrimidine, a key intermediate in the synthesis of fluoropyrimidine-based pharmaceuticals. This guide details its chemical identity, structural information, physicochemical properties, and established synthesis protocols. Furthermore, it contextualizes its role in medicinal chemistry by outlining its position in the synthesis of potent antimetabolites and illustrating the downstream mechanism of action of the ultimate active compounds.

Chemical Identity and Structure

5-Fluoro-2,4-dimethoxypyrimidine is a fluorinated heterocyclic compound that serves as a crucial building block in organic synthesis, particularly for active pharmaceutical ingredients (APIs).

  • IUPAC Name: 5-Fluoro-2,4-dimethoxypyrimidine

  • CAS Number: 4330-22-7

  • Molecular Formula: C₆H₇FN₂O₂

  • Synonyms: 2,4-Dimethoxy-5-fluoropyrimidine, NSC 109178[1]

Chemical Structure:

Figure 1: Chemical Structure of 5-Fluoro-2,4-dimethoxypyrimidine.

Physicochemical Properties

The physicochemical properties of 5-Fluoro-2,4-dimethoxypyrimidine are essential for its handling, reaction optimization, and purification. A summary of key properties is provided below.

PropertyValueReference
Molecular Weight 158.13 g/mol [1]
Appearance Solid or viscous liquid
Boiling Point 252.9 °C at 760 mmHg[1]
Density 1.234 g/cm³[1]
Flash Point 106.8 °C[1]
LogP 0.63 - 0.9[1]
Polar Surface Area 44.2 Ų[1]
Refractive Index 1.47[1]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bonds 2[1]

Synthesis and Manufacturing

5-Fluoro-2,4-dimethoxypyrimidine is typically synthesized via a two-step process starting from the widely available antineoplastic agent, 5-Fluorouracil (5-FU). The general synthetic workflow involves the chlorination of 5-FU to form a dichlorinated intermediate, followed by a nucleophilic substitution with sodium methoxide.

Figure 2: Synthetic Pathway from 5-Fluorouracil.
Experimental Protocols

Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil [2]

This procedure outlines the conversion of 5-Fluorouracil to the key intermediate 2,4-Dichloro-5-fluoropyrimidine.

  • Reagents and Molar Ratios:

    • 5-Fluorouracil (5-FU): 1.0 equivalent

    • Phosphorus oxychloride (POCl₃): 10.0 equivalents

    • N,N-dimethylaniline (DMA): 1.5 equivalents

  • Procedure:

    • To a reaction vessel equipped for heating and stirring, charge 5-Fluorouracil, phosphorus oxychloride, and N,N-dimethylaniline.

    • Heat the reaction mixture to 114°C with continuous stirring.

    • Maintain the reaction at this temperature for approximately 2 hours.

    • Upon completion, the reaction is cooled and subjected to a quench and work-up procedure. This typically involves careful addition to a mixture of water and a non-polar organic solvent (e.g., dichloromethane).

    • The organic layer is separated, washed (e.g., with aqueous hydrochloric acid and sodium bicarbonate solution), dried, and concentrated under reduced pressure to yield 2,4-Dichloro-5-fluoropyrimidine.[3]

  • Yield: This process can achieve yields of up to 92.2%.[2]

Step 2: Synthesis of 5-Fluoro-2,4-dimethoxypyrimidine from 2,4-Dichloro-5-fluoropyrimidine [4][5]

This procedure details the conversion of the dichlorinated intermediate to the final product.

  • Reagents:

    • 2,4-Dichloro-5-fluoropyrimidine: 1.0 equivalent

    • Sodium methoxide solution (in methanol)

    • Methanol (as solvent)

  • Procedure:

    • In a round-bottom flask, dissolve 2,4-Dichloro-5-fluoropyrimidine in methanol.

    • Cool the mixture to a temperature between 10-15°C.

    • Slowly add a solution of sodium methoxide in methanol to the cooled reaction mixture dropwise, maintaining the temperature. The two chlorine atoms are substituted by methoxy groups.[4][5]

    • After the addition is complete, the reaction is stirred until completion (monitored by TLC or HPLC).

    • The reaction mixture is then quenched and extracted with an organic solvent.

    • The organic layer is separated, washed, dried, and concentrated under vacuum to yield 5-Fluoro-2,4-dimethoxypyrimidine as a colorless liquid or solid.[4]

Applications in Drug Development

5-Fluoro-2,4-dimethoxypyrimidine is not typically an active agent itself but serves as a critical intermediate in the synthesis of fluoropyrimidine drugs. Its primary role is as a precursor in the multi-step synthesis of compounds like Capecitabine , an orally administered prodrug of 5-Fluorouracil.[6][7] The fluoropyrimidine core is fundamental to a class of antimetabolite drugs that interfere with nucleic acid synthesis, a hallmark of cancer chemotherapy.

The ultimate therapeutic effect of drugs derived from this intermediate stems from the in vivo conversion to 5-Fluorouracil (5-FU) and its subsequent metabolites.

Mechanism of Action Pathway

The clinical significance of 5-Fluoro-2,4-dimethoxypyrimidine as an intermediate is best understood through the mechanism of action of 5-Fluorouracil (5-FU), the active drug it helps produce. 5-FU exerts its anticancer effects through the disruption of DNA synthesis and function.

After administration, prodrugs like Capecitabine are converted to 5-FU, which is then metabolized intracellularly into several active compounds, primarily 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP).

  • Inhibition of Thymidylate Synthase: FdUMP is a potent inhibitor of thymidylate synthase (TS). By forming a stable ternary complex with the enzyme and its folate cofactor, FdUMP blocks the synthesis of thymidylate (dTMP) from uridylate (dUMP). This depletion of the dTMP pool leads to a scarcity of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA replication and repair, ultimately inducing cell death in rapidly dividing cancer cells.

  • RNA and DNA Damage: FUTP can be incorporated into RNA in place of uridine triphosphate (UTP), leading to disruptions in RNA processing and function. Another metabolite, 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), can be incorporated into DNA, causing DNA damage and fragmentation.

G Figure 3. Mechanism of Action of 5-Fluorouracil (5-FU) Capecitabine Capecitabine (Oral Prodrug) FU 5-Fluorouracil (5-FU) Capecitabine->FU Metabolic Activation FdUMP FdUMP (5-Fluoro-2'-deoxyuridine monophosphate) FU->FdUMP Anabolic Conversion FUTP FUTP (5-Fluorouridine triphosphate) FU->FUTP TS Thymidylate Synthase (TS) FdUMP->TS Inhibits RNA_Proc RNA Processing & Function FUTP->RNA_Proc Incorporation leads to Dysfunction dUMP dUMP dUMP->TS dTMP dTMP TS->dTMP dTTP dTTP dTMP->dTTP DNA_Syn DNA Synthesis & Repair dTTP->DNA_Syn Apoptosis Cell Cycle Arrest & Apoptosis DNA_Syn->Apoptosis Inhibition leads to RNA_Proc->Apoptosis Disruption leads to

Figure 3: Mechanism of Action of 5-Fluorouracil (5-FU).

Conclusion

5-Fluoro-2,4-dimethoxypyrimidine is a fundamentally important, non-active chemical intermediate. Its value lies in its strategic position within the synthetic routes to orally available fluoropyrimidine anticancer agents. A thorough understanding of its properties and synthesis is critical for chemists and pharmaceutical scientists involved in the development and manufacturing of this vital class of therapeutics. The established protocols for its synthesis from 5-Fluorouracil are robust and high-yielding, ensuring its continued relevance in the field of oncology drug development.

References

In-Depth Technical Guide: Mass Spectrometry Analysis of 5-Fluoro-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-Fluoro-2,4-dimethoxypyrimidine, a fluorinated pyrimidine derivative with potential applications in medicinal chemistry and drug development. Due to the limited availability of specific mass spectral data for this compound in the public domain, this guide presents a proposed fragmentation pathway based on established principles of mass spectrometry and data from structurally related molecules. The experimental protocols provided are adapted from established methods for similar analytes and offer a robust starting point for method development.

Proposed Fragmentation Pathway

The fragmentation of 5-Fluoro-2,4-dimethoxypyrimidine under mass spectrometry, particularly with electrospray ionization (ESI), is expected to proceed through a series of characteristic steps. The initial protonation of the molecule is likely to occur on one of the nitrogen atoms of the pyrimidine ring, which are the most basic sites. Subsequent fragmentation is anticipated to involve the loss of its methoxy groups and potentially the fluorine atom.

A plausible fragmentation pathway for the protonated molecule [M+H]⁺ is initiated by the loss of a methyl radical (•CH₃) from one of the methoxy groups, or the loss of formaldehyde (CH₂O) via a rearrangement. Further fragmentation could involve the sequential loss of the second methoxy group and subsequent ring cleavage.

Quantitative Data Summary

The following table summarizes the proposed mass-to-charge ratios (m/z) for the parent ion and key fragment ions of 5-Fluoro-2,4-dimethoxypyrimidine. These values are calculated based on the elemental composition and likely fragmentation patterns.

Proposed Fragment Ion m/z (calculated) Proposed Neutral Loss
[C₆H₇FN₂O₂ + H]⁺ (Parent Ion)159.05-
[C₅H₄FN₂O₂]⁺144.03•CH₃
[C₅H₅FN₂O]⁺128.04CH₂O
[C₄H₂FN₂O]⁺113.02•CH₃, CH₂O
[C₄H₃FN₂]⁺98.03CH₂O, CH₂O

Experimental Protocols

The following are detailed methodologies for the analysis of 5-Fluoro-2,4-dimethoxypyrimidine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These protocols are based on methods developed for the analysis of related fluorinated pyrimidines, such as 5-Fluorouracil, and may require optimization for this specific analyte.[1][2][3]

Sample Preparation
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 5-Fluoro-2,4-dimethoxypyrimidine in a suitable organic solvent such as methanol or acetonitrile.

  • Working Standard Solutions: Serially dilute the stock solution with the initial mobile phase composition to prepare a series of working standard solutions for calibration curve construction.

  • Plasma Sample Preparation (for pharmacokinetic studies):

    • To 100 µL of plasma, add an internal standard.

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography (LC) Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient from 5% to 95% B

    • 5-7 min: Hold at 95% B

    • 7-7.1 min: Return to 5% B

    • 7.1-10 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification

  • Ion Source Parameters (to be optimized):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions (Proposed):

    • Quantifier: 159.1 > 128.0

    • Qualifier: 159.1 > 113.0

  • Collision Energy: To be optimized for each transition.

Visualizations

The following diagrams illustrate the proposed fragmentation pathway and a general experimental workflow for the mass spectrometry analysis of 5-Fluoro-2,4-dimethoxypyrimidine.

G Proposed Fragmentation Pathway of 5-Fluoro-2,4-dimethoxypyrimidine parent [M+H]⁺ m/z = 159.05 C₆H₈FN₂O₂⁺ frag1 m/z = 144.03 C₅H₅FN₂O₂⁺ parent->frag1 - •CH₃ frag2 m/z = 128.04 C₅H₆FN₂O⁺ parent->frag2 - CH₂O frag3 m/z = 113.02 C₄H₃FN₂O⁺ frag1->frag3 - CH₂O frag4 m/z = 98.03 C₄H₄FN₂⁺ frag2->frag4 - CH₂O

Caption: Proposed ESI-MS/MS fragmentation of 5-Fluoro-2,4-dimethoxypyrimidine.

G General Workflow for LC-MS/MS Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Standard/Sample prep2 Protein Precipitation / Dilution prep1->prep2 prep3 Centrifugation prep2->prep3 prep4 Supernatant Transfer prep3->prep4 prep5 Evaporation & Reconstitution prep4->prep5 lc Liquid Chromatography (Separation) prep5->lc ms Mass Spectrometry (Detection & Quantification) lc->ms process Peak Integration ms->process quant Quantification process->quant report Reporting quant->report

Caption: Workflow for 5-Fluoro-2,4-dimethoxypyrimidine LC-MS/MS analysis.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-Fluoro-2,4-dimethoxypyrimidine: Solubility and Melting Point

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available data and standardized methodologies for determining the melting point and solubility of 5-Fluoro-2,4-dimethoxypyrimidine (CAS No. 4330-22-7). As a key intermediate in medicinal chemistry, understanding these fundamental physicochemical properties is crucial for its handling, formulation, and application in the synthesis of novel therapeutic agents.

While specific experimental data for the melting point and a quantitative solubility profile of 5-Fluoro-2,4-dimethoxypyrimidine are not extensively reported in publicly available literature, this guide furnishes detailed experimental protocols for their determination.

Physicochemical Properties of 5-Fluoro-2,4-dimethoxypyrimidine

The following table summarizes the known physical and chemical properties of 5-Fluoro-2,4-dimethoxypyrimidine. It is noteworthy that while some suppliers describe the compound as a "Solid or viscous liquid," a precise melting point is not consistently provided, suggesting it may be near ambient temperature.

PropertyValue
Molecular Formula C₆H₇FN₂O₂
Molecular Weight 158.13 g/mol
CAS Number 4330-22-7
Physical Form Solid or viscous liquid
Melting Point Data not available
Boiling Point 252.9°C at 760 mmHg
Flash Point 106.8°C
Density 1.234 g/cm³
LogP (calculated) 0.63290
Storage Sealed in dry, room temperature

Experimental Protocols

For researchers requiring precise data, the following established methodologies are recommended for determining the melting point and solubility.

The capillary method is a widely used and reliable technique for determining the melting point of a crystalline solid.[1]

Protocol:

  • Sample Preparation:

    • Ensure the 5-Fluoro-2,4-dimethoxypyrimidine sample is crystalline and dry. If necessary, crush a small amount into a fine powder.

    • Take a glass capillary tube, sealed at one end, and dip the open end into the powdered sample.[2]

    • Gently tap the capillary tube to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[1][2]

  • Apparatus Setup:

    • Utilize a melting point apparatus (e.g., a Mel-Temp or similar device with a heated metal block).

    • Insert the packed capillary tube into the designated slot in the apparatus.

    • Place a calibrated thermometer in the thermometer well.

  • Measurement:

    • Turn on the apparatus and begin heating. For an unknown melting point, a rapid initial heating rate (e.g., 10°C/min) can be used to find an approximate range.[2]

    • Allow the apparatus to cool, then repeat the measurement with a fresh sample.

    • As the temperature approaches the approximate melting point, reduce the heating rate to approximately 1-2°C per minute to ensure accuracy.[2]

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the entire sample has completely melted (T2).[3]

    • The melting point is reported as the range between T1 and T2.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_result Result prep1 Crush sample to fine powder prep2 Pack sample into capillary tube (1-2 mm height) prep1->prep2 measure1 Place capillary in apparatus measure2 Heat rapidly for approximate M.P. measure1->measure2 measure3 Cool and use fresh sample measure2->measure3 measure4 Heat slowly (1-2°C/min) near M.P. measure3->measure4 measure5 Record T1 (first liquid) and T2 (all liquid) measure4->measure5 result Melting Point Range (T1 - T2) measure5->result cluster_prep cluster_prep cluster_prep->measure1

Workflow for Melting Point Determination.

The shake-flask method is a standard protocol for determining the thermodynamic solubility of a substance in a given solvent.[4] This method is suitable for compounds with solubilities above 0.01 g/L.

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 5-Fluoro-2,4-dimethoxypyrimidine to a vial containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, or various organic solvents).[4] The presence of undissolved solid at the end of the experiment is essential.

    • Seal the vial and place it in a shaker or agitator within a constant temperature water bath.

    • Agitate the mixture for a sufficient time to reach equilibrium. A preliminary test can determine the time to equilibrium (e.g., agitate for 24 hours, measure concentration, then agitate for another 24 hours and confirm the concentration is stable).

  • Sample Processing:

    • Once equilibrium is reached, allow the vial to stand in the water bath to let the undissolved solid settle.

    • Carefully withdraw a sample of the supernatant. To avoid transferring solid particles, centrifugation of the sample is highly recommended.

  • Quantification:

    • Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

    • Analyze the saturated solution and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of 5-Fluoro-2,4-dimethoxypyrimidine in the saturated sample by comparing its analytical response to the calibration curve.[4]

    • The resulting concentration is the thermodynamic solubility, typically reported in µg/mL, mg/L, or µM.

Solubility_Workflow cluster_prep Equilibration cluster_analysis Analysis cluster_result Result prep1 Add excess solid to known volume of solvent prep2 Agitate at constant temperature until equilibrium prep1->prep2 prep3 Allow undissolved solid to settle prep2->prep3 analysis1 Centrifuge sample to remove solids analysis2 Extract supernatant for analysis analysis1->analysis2 analysis3 Quantify concentration via HPLC-UV/MS analysis2->analysis3 analysis4 Compare against a standard calibration curve analysis3->analysis4 result Thermodynamic Solubility analysis4->result cluster_prep cluster_prep cluster_prep->analysis1

References

The Synthesis and Utility of 5-Fluoro-2,4-dimethoxypyrimidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2,4-dimethoxypyrimidine is a halogenated and methoxy-substituted pyrimidine derivative. While not as extensively documented as its notable precursor, 5-fluorouracil (5-FU), this compound serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of more complex heterocyclic compounds. This technical guide provides a comprehensive overview of the discovery, synthesis, and known applications of 5-Fluoro-2,4-dimethoxypyrimidine, with a focus on its role as a versatile building block in medicinal chemistry and drug discovery.

Historical Context and Discovery

The history of 5-Fluoro-2,4-dimethoxypyrimidine is intrinsically linked to the development of fluorinated pyrimidines, a class of compounds that has had a profound impact on cancer chemotherapy. The journey began with the rational design and synthesis of 5-fluorouracil (5-FU) in 1957. 5-FU was developed as an antimetabolite, a compound that mimics a natural cellular metabolite to interfere with metabolic pathways. Specifically, 5-FU disrupts the synthesis of thymidine, a crucial component of DNA, thereby inhibiting the proliferation of rapidly dividing cancer cells.

The success of 5-FU spurred further research into a wide array of fluoropyrimidine derivatives to enhance efficacy, improve oral bioavailability, and reduce toxicity. This exploration led to the synthesis of various intermediates, including 2,4-dichloro-5-fluoropyrimidine. This dichloro derivative serves as a key precursor for the synthesis of 5-Fluoro-2,4-dimethoxypyrimidine through the substitution of its chlorine atoms with methoxy groups. While a specific date or individual credited with the first synthesis of 5-Fluoro-2,4-dimethoxypyrimidine is not prominently documented, its emergence is a direct consequence of the extensive synthetic exploration of the fluoropyrimidine scaffold.

Synthesis of 5-Fluoro-2,4-dimethoxypyrimidine

The primary synthetic route to 5-Fluoro-2,4-dimethoxypyrimidine involves a two-step process starting from the readily available 5-fluorouracil.

Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

The initial step is the conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine. This is typically achieved through a reaction with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine like N,N-dimethylaniline (DMA) which acts as an acid scavenger.[1]

Synthesis_Step1 cluster_reagents 5-Fluorouracil 5-Fluorouracil 2,4-Dichloro-5-fluoropyrimidine 2,4-Dichloro-5-fluoropyrimidine 5-Fluorouracil->2,4-Dichloro-5-fluoropyrimidine 114°C, 2h POCl3_DMA POCl₃, N,N-Dimethylaniline

Caption: Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil.

Step 2: Synthesis of 5-Fluoro-2,4-dimethoxypyrimidine

The second step involves the nucleophilic substitution of the chlorine atoms in 2,4-dichloro-5-fluoropyrimidine with methoxy groups. This is typically accomplished by reacting the dichloro intermediate with sodium methoxide (NaOMe) in a suitable solvent like methanol. The chlorine at the 4-position is generally more reactive towards nucleophilic attack than the chlorine at the 2-position, allowing for stepwise substitution if desired.

Synthesis_Step2 cluster_reagents 2,4-Dichloro-5-fluoropyrimidine 2,4-Dichloro-5-fluoropyrimidine 5-Fluoro-2,4-dimethoxypyrimidine 5-Fluoro-2,4-dimethoxypyrimidine 2,4-Dichloro-5-fluoropyrimidine->5-Fluoro-2,4-dimethoxypyrimidine Nucleophilic Substitution NaOMe_MeOH Sodium Methoxide (NaOMe) Methanol (MeOH)

Caption: Synthesis of 5-Fluoro-2,4-dimethoxypyrimidine.

Experimental Protocols

Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil [1]

  • Materials:

    • 5-Fluorouracil (5-FU)

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylaniline (DMA)

  • Procedure:

    • In a reaction vessel equipped with a stirrer, condenser, and thermometer, a mixture of 5-fluorouracil and phosphorus oxychloride (molar ratio of 1:10) is prepared.

    • N,N-dimethylaniline (1.5 molar equivalents relative to 5-FU) is added to the mixture.

    • The reaction mixture is heated to 114°C and maintained at this temperature for 2 hours.

    • After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.

    • The residue is carefully quenched with ice water.

    • The product, 2,4-dichloro-5-fluoropyrimidine, is then extracted with a suitable organic solvent (e.g., dichloromethane).

    • The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by distillation or crystallization. A maximum yield of 92.2% has been reported under these optimized conditions.[1]

ParameterValueReference
Molar Ratio (5-FU:POCl₃)1:10[1]
Molar Ratio (5-FU:DMA)1:1.5[1]
Reaction Temperature114°C[1]
Reaction Time2 hours[1]
Maximum Yield92.2%[1]

Table 1: Optimized Reaction Conditions for the Synthesis of 2,4-Dichloro-5-fluoropyrimidine.

Synthesis of 5-Fluoro-2,4-dimethoxypyrimidine from 2,4-Dichloro-5-fluoropyrimidine (General Procedure)

  • Materials:

    • 2,4-Dichloro-5-fluoropyrimidine

    • Sodium methoxide (NaOMe)

    • Methanol (MeOH)

  • Procedure:

    • 2,4-dichloro-5-fluoropyrimidine is dissolved in anhydrous methanol in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

    • A solution of sodium methoxide in methanol (typically 2.2 to 2.5 molar equivalents) is added dropwise to the reaction mixture at a controlled temperature (often starting at 0°C and then allowing it to warm to room temperature).

    • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

    • Upon completion, the reaction mixture is quenched with water and the methanol is removed under reduced pressure.

    • The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated in vacuo to afford the crude 5-Fluoro-2,4-dimethoxypyrimidine.

    • The product can be purified by column chromatography or distillation.

Applications as a Synthetic Intermediate

5-Fluoro-2,4-dimethoxypyrimidine is a valuable building block for the synthesis of more complex, biologically active molecules. The methoxy groups can be selectively displaced by other nucleophiles, and the pyrimidine ring can be further functionalized. One notable example of the utility of related 2,4-disubstituted-5-fluoropyrimidines is in the synthesis of antifungal agents like voriconazole. Intermediates with a similar substitution pattern are crucial for constructing the core of such drugs.

Applications 5-Fluoro-2,4-dimethoxypyrimidine 5-Fluoro-2,4-dimethoxypyrimidine Nucleophilic_Substitution Nucleophilic Substitution (e.g., with amines, thiols) 5-Fluoro-2,4-dimethoxypyrimidine->Nucleophilic_Substitution Metal_Catalyzed_Coupling Metal-Catalyzed Cross-Coupling 5-Fluoro-2,4-dimethoxypyrimidine->Metal_Catalyzed_Coupling Biologically_Active_Molecules Biologically Active Molecules (e.g., Kinase Inhibitors, Antifungals) Nucleophilic_Substitution->Biologically_Active_Molecules Metal_Catalyzed_Coupling->Biologically_Active_Molecules

Caption: Synthetic utility of 5-Fluoro-2,4-dimethoxypyrimidine.

Conclusion

5-Fluoro-2,4-dimethoxypyrimidine, while not a widely known therapeutic agent in its own right, represents an important node in the synthetic network of fluoropyrimidine chemistry. Its straightforward synthesis from the foundational anticancer drug 5-fluorouracil, via the key intermediate 2,4-dichloro-5-fluoropyrimidine, makes it an accessible and versatile building block. For researchers and professionals in drug development, understanding the synthesis and reactivity of such intermediates is crucial for the design and construction of novel therapeutic agents that leverage the advantageous properties of the fluoropyrimidine scaffold. As the quest for more selective and potent drugs continues, the utility of such specialized chemical intermediates will undoubtedly remain a cornerstone of medicinal chemistry.

References

A Technical Guide to the Spectroscopic Characterization of Novel Fluorinated Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated pyrimidines are a cornerstone of modern medicinal chemistry, with applications ranging from anticancer agents to antiviral and antifungal therapies.[1] The strategic incorporation of fluorine atoms into the pyrimidine scaffold can dramatically alter a molecule's physicochemical properties, including its metabolic stability, bioavailability, and binding affinity.[2][3] For instance, the potent anticancer drug 5-fluorouracil (5-FU) functions by inhibiting thymidylate synthase, a critical enzyme in DNA synthesis.[4][5]

Given their therapeutic importance, the precise structural elucidation and characterization of novel fluorinated pyrimidines are paramount. This technical guide provides an in-depth overview of the core spectroscopic techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. It offers detailed experimental protocols, data interpretation guidelines, and a logical workflow for the comprehensive analysis of these vital compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structure determination of organic molecules. For fluorinated compounds, ¹H, ¹³C, and especially ¹⁹F NMR experiments provide a wealth of structural information.

2.1 Principles and Applications

  • ¹H and ¹³C NMR: Provide information about the proton and carbon framework of the molecule. The presence of fluorine atoms introduces characteristic splitting patterns (H-F and C-F coupling), which can be invaluable for assigning specific atoms.

  • ¹⁹F NMR: This is a highly sensitive technique for characterizing organofluorine compounds.[6] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it nearly as sensitive as ¹H NMR.[3][6] A key advantage is its vast chemical shift range (over 800 ppm), which minimizes signal overlap and provides high resolution, making it ideal for distinguishing between structurally similar compounds.[3][7] The chemical shift of a fluorine nucleus is extremely sensitive to its electronic environment, providing detailed insights into molecular structure.[7][8]

2.2 Data Presentation: Characteristic NMR Data

The following tables summarize typical chemical shifts and coupling constants for fluorinated pyrimidines.

Table 1: Typical ¹⁹F and ¹H NMR Chemical Shifts for Fluorinated Pyrimidines

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)Reference
¹⁹F Pyrimidine-CF₃-67 to -70[9]
Aromatic C-F-119 to -120[9]
General Organofluorine-60 to -200[10]
¹H Pyrimidine Ring H-6~7.50 (singlet)[11]
Pyrimidine N-H12.0 - 13.0 (broad)[11]
Aromatic Protons6.5 - 9.2[12]

Note: ¹⁹F chemical shifts are typically referenced to an external standard like CCl₃F or trifluorotoluene.[6][13]

Table 2: Characteristic FTIR Absorption Bands for Fluorinated Pyrimidines

Vibrational ModeWavenumber (cm⁻¹)Reference
N-H Stretch3100 - 3500[11][14]
Aromatic C-H Stretch2920 - 2980[12]
C=O Stretch (Keto groups)1620 - 1720[11][12][14]
C=N and C=C Ring Stretch1500 - 1650[12][14]
C-F Stretch1000 - 1400[14][15]
C=S Stretch (Thio-derivatives)1050 - 1200[11][14]

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

3.1 Principles and Applications

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental formula. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for analyzing complex mixtures and reaction progress.[16] Tandem mass spectrometry (MS/MS) involves fragmenting a selected parent ion to produce a characteristic pattern of daughter ions, which helps in elucidating the molecule's structure.[17]

For fluorinated pyrimidines, MS confirms the successful incorporation of fluorine and helps identify metabolites by detecting mass shifts corresponding to metabolic transformations.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule.[18] It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

4.1 Principles and Applications

Each functional group (e.g., C=O, N-H, C-F) has a characteristic vibrational frequency, resulting in a unique absorption band in the IR spectrum.[19] For fluorinated pyrimidines, FTIR is excellent for confirming the presence of the pyrimidine core (C=N and C=C stretches), substituents like carbonyl and amino groups, and, crucially, the carbon-fluorine bond, which gives rise to strong absorption bands.[14][15] Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation for solids and liquids.[20][21]

Experimental Protocols & Workflows

A systematic approach is crucial for the efficient and accurate characterization of novel compounds. The following workflow and protocols provide a standardized methodology.

5.1 Integrated Spectroscopic Analysis Workflow

The characterization of a novel fluorinated pyrimidine typically follows a logical progression, starting with preliminary analysis and moving to detailed structural elucidation using a combination of spectroscopic methods.

G cluster_0 Synthesis & Purification cluster_1 Preliminary Characterization cluster_2 Core Spectroscopic Analysis cluster_3 Final Elucidation & Reporting Synthesis Novel Fluorinated Pyrimidine Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Purity Purity Assessment (LC-MS, TLC) Purification->Purity MS Mass Spectrometry (HRMS) Determine Molecular Formula Purity->MS FTIR FTIR Spectroscopy Identify Functional Groups MS->FTIR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Elucidate 3D Structure FTIR->NMR Elucidation Integrate All Data & Confirm Structure NMR->Elucidation Report Final Report & Publication Elucidation->Report

General workflow for characterizing novel fluorinated pyrimidines.

5.2 Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified fluorinated pyrimidine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5mm NMR tube.

  • Internal Standard: Add a reference compound such as trifluorotoluene or hexafluorobenzene for accurate chemical shift calibration.[16]

  • Instrument Setup: Use a high-field NMR spectrometer equipped with a probe that can be tuned to the ¹⁹F frequency.[6]

  • Acquisition:

    • Set the spectral width to accommodate the wide chemical shift range of fluorine (e.g., -200 to 0 ppm).

    • Apply proton decoupling (e.g., Waltz-16) to simplify the spectrum by removing ¹H-¹⁹F couplings.[8][13]

    • Set an appropriate relaxation delay (e.g., 2 seconds) and acquisition time (e.g., 1 second).[13]

    • Acquire a sufficient number of scans (e.g., 1k to 2k) to achieve a good signal-to-noise ratio.[13]

  • Processing: Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the final spectrum. Reference the spectrum to the internal standard.

5.3 Protocol: LC-MS/MS Analysis

  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[22] Dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase solvent.[22] Filter the sample if any precipitate is present.[22]

  • Chromatography:

    • Use a reverse-phase C18 column suitable for small molecule analysis.[23]

    • Employ a gradient mobile phase, typically consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[24]

    • Set a flow rate of ~0.3-0.5 mL/min.[23]

  • Mass Spectrometry:

    • Use an electrospray ionization (ESI) source, typically in positive ion mode for pyrimidines.

    • Perform a full scan (e.g., m/z 50-800) to identify the parent ion's mass-to-charge ratio.[16]

    • For structural confirmation, perform a tandem MS (MS/MS) experiment by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.[17]

  • Data Analysis: Analyze the full scan data to confirm the molecular weight. Interpret the MS/MS fragmentation pattern to support the proposed structure.

5.4 Protocol: ATR-FTIR Spectroscopy

  • Background Scan: Clean the ATR crystal (typically diamond or ZnSe) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.[19][21] This step is crucial to eliminate interference from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[19]

  • Apply Pressure: For solid samples, use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.[19]

  • Sample Scan: Acquire the sample spectrum. Typical settings include a resolution of 4 cm⁻¹ and an accumulation of 32-64 scans over a wavenumber range of 4000-600 cm⁻¹.[19]

  • Data Analysis: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[14]

Application in Drug Development: 5-Fluorouracil Case Study

The characterization of fluorinated pyrimidines is vital in drug development to understand their mechanism of action. 5-Fluorouracil (5-FU) is a classic example. Spectroscopic techniques are essential to confirm its structure and to study how it is metabolized into its active forms, which then interfere with DNA synthesis in cancer cells.

Mechanism of action pathway for the fluorinated pyrimidine 5-FU.

This pathway illustrates how 5-FU is converted to metabolites like 5-fluoro-2'-deoxyuridine-5'-O-monophosphate (FdUMP), which inhibits thymidylate synthase.[4][25] This blockage prevents the synthesis of thymidine, a necessary component of DNA, leading to cell death in rapidly dividing cancer cells.[5] Another metabolite, FUTP, can be incorporated into RNA, leading to RNA dysfunction. Spectroscopic methods are crucial for identifying and quantifying these metabolites in biological samples.[4]

References

The Influence of Fluorination on the Electronic Properties of Pyrimidine Rings: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the pyrimidine scaffold has become a cornerstone of modern medicinal chemistry, profoundly influencing the electronic properties of these heterocycles and, consequently, their pharmacological profiles. This guide provides an in-depth analysis of the core electronic effects of fluorination on pyrimidine rings, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Electronic Principles of Fluorination

The introduction of fluorine, the most electronegative element, to a pyrimidine ring induces significant electronic perturbations that modulate the molecule's physicochemical properties. The primary effects stem from:

  • Inductive Effect: Fluorine's strong electron-withdrawing nature through the sigma bond network (-I effect) decreases the electron density of the pyrimidine ring. This effect is most pronounced at the carbon atom directly attached to the fluorine and diminishes with distance.

  • Resonance Effect: Fluorine can also donate a lone pair of electrons to the aromatic system (+M or +R effect), although this is generally weaker than its inductive effect. The interplay between these two opposing effects dictates the overall electronic character of the fluorinated pyrimidine.

  • Carbon-Fluorine Bond Strength: The C-F bond is exceptionally strong, contributing to the metabolic stability of fluorinated compounds by making them more resistant to enzymatic cleavage.[1]

These electronic alterations directly impact key properties relevant to drug design and development, including acidity (pKa), lipophilicity (logP), dipole moment, and metabolic stability.

Quantitative Impact on Physicochemical Properties

The following tables summarize the quantitative effects of fluorination on the electronic properties of pyrimidine derivatives.

Table 1: Comparison of pKa Values for Uracil and its Fluorinated Analogues

CompoundpKa (N1-H)pKa (N3-H)Reference
Uracil9.99.38[2]
5-Fluorouracil7.93 - 8.057.26 (calculated)[2][3][4]
Thymine (5-Methyluracil)10.47 (calculated)10.04 (calculated)[5]

Note: Experimental values are presented where available; otherwise, calculated values are provided.

The data clearly indicates that the introduction of a fluorine atom at the 5-position significantly increases the acidity (lowers the pKa) of the uracil ring compared to the parent molecule and its methylated counterpart, thymine.[3] This is a direct consequence of the fluorine's strong electron-withdrawing inductive effect, which stabilizes the resulting anion upon deprotonation.

Table 2: Comparative logP Values of Fluorinated and Non-Fluorinated Pyrimidines

CompoundlogP (Experimental)logP (Calculated)Reference
Pyrimidine0.10.09[6]
2-Fluoropyrimidine-0.35[7]
5-Fluoropyrimidine-0.28[8]
2-Chloro-5-fluoropyrimidine-1.3[9]
Uracil-0.77-1.07
5-Fluorouracil-0.89-0.97

Note: logP values are highly dependent on the experimental or computational method used.

Fluorination generally leads to an increase in lipophilicity (logP) for the parent pyrimidine ring, as the fluorine atom is more lipophilic than a hydrogen atom. However, in the case of uracil, the introduction of fluorine at the 5-position results in a slight decrease in the experimental logP value. This highlights the complex interplay of factors, including polarity and hydrogen bonding capacity, that contribute to overall lipophilicity.

Table 3: Dipole Moments of Uracil and its Derivatives

CompoundDipole Moment (Debye) - Gas PhaseReference
Uracil4.16 ± 0.04[2]
5-Fluorouracil4.11 ± 0.05[2]
Thymine (5-Methyluracil)4.13 ± 0.03[2]

The dipole moment of 5-fluorouracil is slightly lower than that of uracil.[2] This can be attributed to the opposing vector of the C-F bond dipole relative to the overall dipole moment of the uracil ring.

Metabolic Pathways and Signaling

The electronic modifications induced by fluorination have profound consequences on the metabolic fate and biological activity of pyrimidine derivatives. A prime example is the anticancer drug 5-fluorouracil (5-FU).

5-Fluorouracil Metabolic Pathway Metabolic Pathway of 5-Fluorouracil (5-FU) FUH2 Dihydrofluorouracil FUPA Fluoro-beta-ureidopropionate FUH2->FUPA DPYS FBAL Fluoro-beta-alanine FUPA->FBAL UPB1 FUMP Fluorouridine Monophosphate FUDP Fluorouridine Diphosphate FUMP->FUDP UK FUTP Fluorouridine Triphosphate FUDP->FUTP FdUDP Fluorodeoxyuridine Diphosphate FUDP->FdUDP RNR RNA RNA FUTP->RNA RNA Polymerase FUDR Fluorodeoxyuridine FdUMP Fluorodeoxyuridine Monophosphate FUDR->FdUMP TK TS Thymidylate Synthase FdUMP->TS Inhibition FdUTP Fluorodeoxyuridine Triphosphate FdUDP->FdUTP DNA DNA FdUTP->DNA DNA Polymerase dUMP dUMP dTMP dTMP dUMP->dTMP Capecitabine Capecitabine Tegafur Tegafur 5-FU 5-FU Tegafur->5-FU CYP2A6 DPD Dihydropyrimidine Dehydrogenase DPYS Dihydropyrimidinase UPB1 Beta-ureidopropionase OPRT Orotate Phosphoribosyltransferase UPP Uridine Phosphorylase UK Uridine Kinase RNR Ribonucleotide Reductase TP Thymidine Phosphorylase TK Thymidine Kinase CES Carboxylesterase CDA Cytidine Deaminase CYP2A6 CYP2A6 5-FU->FUH2 DPD 5-FU->FUMP OPRT 5-FU->FUDR TP

Figure 1: Metabolic pathway of 5-Fluorouracil.

This diagram illustrates the conversion of 5-FU into its active metabolites, which interfere with DNA and RNA synthesis, and its catabolic pathway leading to inactive metabolites. The key cytotoxic effect of 5-FU arises from the inhibition of thymidylate synthase (TS) by its metabolite 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[6] The strong electron-withdrawing nature of the fluorine atom at the C5 position of the pyrimidine ring is crucial for the stability of the inhibitory complex formed with TS.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate determination of the physicochemical properties of fluorinated pyrimidines.

This method relies on the change in the UV-Vis absorption spectrum of a compound as it ionizes with varying pH.

Workflow:

pKa_Determination_Workflow A Prepare stock solution of compound in DMSO C Add compound to buffers in 96-well plate A->C B Prepare series of buffers with varying pH B->C D Measure UV-Vis spectra for each well C->D E Plot absorbance vs. pH at a specific wavelength D->E F Determine pKa from the inflection point of the sigmoid curve E->F

Figure 2: Workflow for pKa determination by UV-Vis spectrophotometry.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the fluorinated pyrimidine in DMSO.

  • Buffer Preparation: Prepare a series of aqueous buffer solutions with known pH values, typically ranging from pH 2 to 12, with a constant ionic strength.

  • Sample Preparation: In a 96-well UV-transparent microplate, add a small aliquot of the stock solution to each well containing the different buffer solutions to achieve a final concentration of approximately 50-100 µM.

  • Spectrophotometric Measurement: Measure the UV-Vis absorption spectrum (e.g., 220-400 nm) for each well using a microplate reader.

  • Data Analysis: Select a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH of the buffer.

  • pKa Calculation: Fit the data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa of the compound.

This is the traditional method for determining the partition coefficient of a compound between n-octanol and water.

Workflow:

logP_Determination_Workflow A Prepare n-octanol and water phases saturated with each other B Dissolve compound in one phase A->B C Mix the two phases vigorously (shake) B->C D Allow phases to separate (centrifuge if necessary) C->D E Measure compound concentration in both phases (e.g., by HPLC) D->E F Calculate logP = log([Compound]octanol / [Compound]water) E->F

Figure 3: Workflow for logP determination by the shake-flask method.

Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing them to separate overnight.

  • Sample Preparation: Prepare a stock solution of the fluorinated pyrimidine in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated water in a flask.

  • Equilibration: Shake the flask for a sufficient amount of time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Allow the two phases to separate completely. Centrifugation may be required to break up any emulsions.

  • Concentration Measurement: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV.

  • logP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of P.

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

Workflow:

Metabolic_Stability_Workflow A Prepare incubation mixture: compound, liver microsomes, and buffer B Pre-incubate at 37°C A->B C Initiate reaction by adding NADPH B->C D Take aliquots at different time points C->D E Quench reaction with cold acetonitrile D->E F Analyze remaining parent compound by LC-MS/MS E->F G Determine half-life (t1/2) and intrinsic clearance (CLint) F->G

References

Methodological & Application

5-Fluoro-2,4-dimethoxypyrimidine: A Versatile Building Block for Potent Kinase Inhibitors in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Fluoro-2,4-dimethoxypyrimidine has emerged as a valuable and versatile building block in medicinal chemistry, particularly in the development of potent kinase inhibitors for cancer therapy. Its strategic incorporation of a fluorine atom and two reactive methoxy groups on the pyrimidine core allows for the synthesis of a diverse range of substituted pyrimidine derivatives with significant biological activity. The fluorine substituent can enhance metabolic stability and binding affinity, while the methoxy groups serve as excellent leaving groups for the introduction of various amine-containing pharmacophores, enabling the fine-tuning of a compound's potency and selectivity against specific kinase targets.

This application note provides a comprehensive overview of the utility of 5-fluoro-2,4-dimethoxypyrimidine in the synthesis of bioactive molecules, with a focus on the development of Cyclin-Dependent Kinase (CDK) and Anaplastic Lymphoma Kinase (ALK) inhibitors. Detailed experimental protocols, quantitative biological data, and visual diagrams of relevant signaling pathways and experimental workflows are presented to guide researchers in the effective use of this important synthetic intermediate.

Application in the Synthesis of CDK Inhibitors

The 2,4-diamino-5-fluoropyrimidine scaffold is a key pharmacophore in a number of potent CDK inhibitors. CDKs are a family of serine/threonine kinases that play crucial roles in cell cycle regulation, and their dysregulation is a hallmark of many cancers.[1] 5-Fluoro-2,4-dimethoxypyrimidine serves as a key precursor for the synthesis of this privileged scaffold through the sequential displacement of its two methoxy groups with desired amine nucleophiles.

A prominent example is the synthesis of a series of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives that have demonstrated potent inhibitory activity against both CDK2/cyclin E1 and CDK9/cyclin T1.[1]

Quantitative Biological Data: CDK Inhibitors

The following table summarizes the in vitro biological activity of representative 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives.

Compound IDTargetIC50 (µM)Cell LineGI50 (µM)
6d CDK2/cyclin E10.18A549 (Lung Cancer)1.2
CDK9/cyclin T10.04DU-145 (Prostate Cancer)0.9
KB (Nasopharyngeal Carcinoma)1.5
KBvin (Vincristine-resistant KB)1.1
9g CDK2/cyclin E10.09A549 (Lung Cancer)0.8
CDK9/cyclin T10.02DU-145 (Prostate Cancer)0.5
KB (Nasopharyngeal Carcinoma)0.9
KBvin (Vincristine-resistant KB)0.7
Experimental Protocol: Synthesis of 5-Fluoro-N2,N4-diphenylpyrimidine-2,4-diamine Derivatives

This protocol outlines a general procedure for the synthesis of 2,4-dianilino-5-fluoropyrimidine derivatives, which can be adapted from the synthesis starting with 2,4-dichloro-5-fluoropyrimidine, a closely related and synthetically accessible intermediate. The conversion of 5-fluoro-2,4-dimethoxypyrimidine to the dichloro intermediate can be achieved through standard methods, or the methoxy groups can be directly displaced.

Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil (Precursor Synthesis)

A mixture of 5-fluorouracil and phosphorus oxychloride in the presence of an acid acceptor such as N,N-dimethylaniline is heated.[2] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is carefully quenched with ice water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield 2,4-dichloro-5-fluoropyrimidine.

Step 2: Sequential Nucleophilic Aromatic Substitution (SNAr)

A solution of 2,4-dichloro-5-fluoropyrimidine in a suitable solvent (e.g., isopropanol, DMF) is treated with one equivalent of the first aniline derivative at a controlled temperature. The reaction is typically carried out in the presence of a base (e.g., triethylamine, diisopropylethylamine) to neutralize the HCl generated. After the formation of the 2-amino-4-chloro-5-fluoropyrimidine intermediate, the second aniline derivative is added, often at a higher temperature, to displace the remaining chlorine atom. The final product is then purified by crystallization or column chromatography.

Caption: Synthetic workflow for 2,4-dianilino-5-fluoropyrimidine.

Application in the Synthesis of ALK Inhibitors

Anaplastic Lymphoma Kinase (ALK) is another important target in cancer therapy, particularly in non-small cell lung cancer. The 2,4-dianilino-5-fluoropyrimidine scaffold has also proven to be effective in developing potent ALK inhibitors.[3][4]

Quantitative Biological Data: ALK Inhibitors

The following table summarizes the in vitro biological activity of a representative 2,4-dianilino-5-fluoropyrimidine derivative against ALK.

Compound IDTargetIC50 (nM)Cell LineGI50 (µM)
6f Wild-type ALK15H3122 (ALK-positive NSCLC)0.05
Crizotinib-resistant ALK25
Experimental Protocol: Synthesis of 2,4-Dianilino-5-fluoropyrimidine Derivatives as ALK Inhibitors

The synthesis of these ALK inhibitors follows a similar strategy to the CDK inhibitors, starting from 2,4-dichloro-5-fluoropyrimidine.

Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

(Refer to the protocol in the CDK inhibitors section)

Step 2: Sequential Nucleophilic Aromatic Substitution (SNAr)

To a solution of 2,4-dichloro-5-fluoropyrimidine in a suitable solvent, the first aniline derivative is added, and the reaction is stirred, often at room temperature or with gentle heating. After the selective displacement of the C4-chloro group, the second aniline derivative is added, and the reaction is heated to a higher temperature to facilitate the substitution at the C2 position. The product is then isolated and purified.

G Start 2,4-Dichloro- 5-fluoropyrimidine Step1 Reaction with Aniline A Start->Step1 Intermediate 2-Chloro-4-anilino- 5-fluoropyrimidine Step1->Intermediate Step2 Reaction with Aniline B Intermediate->Step2 Product 2,4-Dianilino- 5-fluoropyrimidine (ALK Inhibitor) Step2->Product

Caption: Experimental workflow for ALK inhibitor synthesis.

Signaling Pathway Inhibition

The synthesized 2,4-dianilino-5-fluoropyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.

CDK Inhibition and Cell Cycle Arrest:

CDK2 and CDK9 are critical for the progression of the cell cycle and transcription. Inhibition of these kinases by the synthesized compounds leads to cell cycle arrest, preventing cancer cells from dividing and proliferating.

CDK_Pathway cluster_0 Cell Cycle Progression G1 G1 S S G1->S G2 G2 S->G2 Proliferation Cell Proliferation S->Proliferation M M G2->M CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->S promotes CDK9_CyclinT CDK9/Cyclin T Transcription Transcription CDK9_CyclinT->Transcription activates Inhibitor 5-Fluoro-pyrimidine Derivative Inhibitor->CDK2_CyclinE Inhibitor->CDK9_CyclinT Transcription->Proliferation

Caption: Inhibition of CDK signaling pathway.

ALK Inhibition and Downstream Signaling:

In ALK-positive cancers, a chromosomal rearrangement leads to the formation of a fusion gene that produces a constitutively active ALK fusion protein. This drives downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, leading to uncontrolled cell growth. The synthesized ALK inhibitors block the kinase activity of the ALK fusion protein, thereby inhibiting these downstream signals.

ALK_Pathway ALK_Fusion ALK Fusion Protein PI3K_AKT PI3K/AKT Pathway ALK_Fusion->PI3K_AKT MAPK MAPK Pathway ALK_Fusion->MAPK Inhibitor 2,4-Dianilino- 5-fluoropyrimidine Inhibitor->ALK_Fusion Proliferation Cell Proliferation and Survival PI3K_AKT->Proliferation MAPK->Proliferation

Caption: Inhibition of ALK signaling pathway.

5-Fluoro-2,4-dimethoxypyrimidine is a highly valuable and adaptable building block for the synthesis of medicinally important molecules, particularly potent kinase inhibitors. The straightforward displacement of its methoxy groups allows for the facile introduction of a wide array of functional groups, enabling the systematic exploration of structure-activity relationships and the optimization of drug candidates. The examples of CDK and ALK inhibitors highlight the successful application of this scaffold in developing targeted cancer therapies. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery and development.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 5-Fluoro-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organohalide has become indispensable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmacologically active molecules.[2] Pyrimidine derivatives, in particular, are privileged scaffolds found in numerous therapeutic agents, including a wide range of kinase inhibitors used in oncology.[3][4]

5-Fluoro-2,4-dimethoxypyrimidine is a valuable building block for the synthesis of novel substituted pyrimidines. The presence of the fluorine atom can significantly influence the physicochemical and pharmacological properties of the final compounds, such as metabolic stability and binding affinity.[5] The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-F bond towards palladium-catalyzed cross-coupling reactions, although it is generally less reactive than C-Cl, C-Br, or C-I bonds.[2]

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling of 5-Fluoro-2,4-dimethoxypyrimidine with various arylboronic acids. The protocol is designed to serve as a starting point for researchers, with the understanding that optimization of reaction conditions may be necessary for specific substrates.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-fluorine bond of 5-Fluoro-2,4-dimethoxypyrimidine.

  • Transmetalation: The organoboron species (arylboronic acid), activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical conditions for the Suzuki-Miyaura cross-coupling of halogenated pyrimidines with arylboronic acids. While specific data for 5-Fluoro-2,4-dimethoxypyrimidine is not widely published, these conditions for related substrates provide a strong basis for reaction optimization.

EntryHalogenated PyrimidineArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3)1,4-Dioxane1002471
22,4-DichloropyrimidinePhenylboronic acidPd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (3)1,4-Dioxane1002463
32,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃ (3)1,4-Dioxane/H₂O (2:1)100 (MW)0.2581
45-Bromo-2-chloropyrimidineArylboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2)DME/H₂O (4:1)801275-95

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the microwave-assisted Suzuki-Miyaura cross-coupling of 5-Fluoro-2,4-dimethoxypyrimidine with an arylboronic acid.[1][6]

Materials:

  • 5-Fluoro-2,4-dimethoxypyrimidine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Microwave reactor vials

  • Magnetic stir bars

Procedure:

  • Reaction Setup: In a microwave reactor vial equipped with a magnetic stir bar, combine 5-Fluoro-2,4-dimethoxypyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).[1]

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL) to the vial.[1]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 120°C for 30 minutes.[1]

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[1]

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-aryl-2,4-dimethoxypyrimidine.[1]

Conventional Heating Protocol

For laboratories not equipped with a microwave reactor, the following conventional heating protocol can be adapted.

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add 5-Fluoro-2,4-dimethoxypyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 equiv.).

  • Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and follow the work-up and purification steps outlined in the microwave protocol.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxyAdd Oxidative Addition Pd0->OxyAdd R-X PdII R-Pd(II)L_n-X OxyAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)₂ Base PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim R-R' RedElim->Pd0 Product 5-Aryl-2,4-dimethoxypyrimidine (R-R') RedElim->Product R_X 5-Fluoro-2,4-dimethoxypyrimidine (R-X) R_X->OxyAdd R_B Arylboronic Acid (R'-B(OR)₂) R_B->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - 5-Fluoro-2,4-dimethoxypyrimidine - Arylboronic acid - Base (K₂CO₃) - Catalyst (Pd(OAc)₂) - Ligand (PPh₃) start->setup solvent Add Degassed Solvent (1,4-Dioxane/H₂O) setup->solvent reaction Reaction (Microwave or Conventional Heating) solvent->reaction workup Work-up: - Dilute with EtOAc - Wash with H₂O and Brine - Dry over Na₂SO₄ reaction->workup purification Purification: - Concentrate - Column Chromatography workup->purification product Final Product: 5-Aryl-2,4-dimethoxypyrimidine purification->product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

References

Application Notes: 5-Fluoro-2,4-dimethoxypyrimidine in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2,4-dimethoxypyrimidine is a versatile and valuable building block in medicinal chemistry, primarily serving as a precursor for the synthesis of a wide array of bioactive heterocyclic compounds. Its strategic importance lies in the 5-fluoro substituent, a common feature in many therapeutic agents that can enhance metabolic stability and binding affinity, and the two methoxy groups at the C2 and C4 positions. These methoxy groups can be readily displaced by various nucleophiles, making 5-Fluoro-2,4-dimethoxypyrimidine an ideal scaffold for constructing polysubstituted pyrimidines. This document provides detailed protocols and application notes for the utilization of this reagent in the synthesis of kinase inhibitors, a prominent class of therapeutics in oncology.

Synthetic Utility and Key Transformations

The primary synthetic utility of 5-Fluoro-2,4-dimethoxypyrimidine is in nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the methoxy groups by a variety of nucleophiles. However, for enhanced reactivity, it is often converted to the more labile 2,4-dichloro-5-fluoropyrimidine intermediate.

Conversion to 2,4-Dichloro-5-fluoropyrimidine

The methoxy groups of 5-Fluoro-2,4-dimethoxypyrimidine can be converted to chloro groups, which are better leaving groups for subsequent SNAr reactions. This transformation is typically achieved by treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Nucleophilic Aromatic Substitution (SNAr)

The resulting 2,4-dichloro-5-fluoropyrimidine is a highly reactive intermediate for the sequential and regioselective introduction of nucleophiles, most commonly amines. This step-wise substitution allows for the construction of diverse 2,4-diamino-5-fluoropyrimidine derivatives, which are privileged scaffolds for a range of kinase inhibitors. The general workflow for this synthetic strategy is outlined below.

G start 5-Fluoro-2,4-dimethoxypyrimidine step1 Chlorination with POCl₃ start->step1 intermediate 2,4-Dichloro-5-fluoropyrimidine step1->intermediate step2 First Nucleophilic Substitution (e.g., R¹-NH₂) intermediate->step2 mono_sub 2-Amino-4-chloro-5-fluoropyrimidine derivative step2->mono_sub step3 Second Nucleophilic Substitution (e.g., R²-NH₂) mono_sub->step3 final_product 2,4-Diamino-5-fluoropyrimidine Derivative (Kinase Inhibitor Scaffold) step3->final_product

Caption: Synthetic workflow from 5-Fluoro-2,4-dimethoxypyrimidine to a kinase inhibitor scaffold.

Application in Kinase Inhibitor Synthesis

The 2,4-diamino-5-fluoropyrimidine core is a key pharmacophore in a number of potent and selective kinase inhibitors. These compounds often target kinases that are dysregulated in various cancers, such as Anaplastic Lymphoma Kinase (ALK) and Cyclin-Dependent Kinase 9 (CDK9).

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

ALK is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements (e.g., NPM-ALK fusion), drives the proliferation and survival of cancer cells.[1][2][3] Activated ALK triggers multiple downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which promote cell growth and inhibit apoptosis.[1][3] Small molecule inhibitors based on the 2,4-diamino-5-fluoropyrimidine scaffold can block the ATP-binding site of the ALK kinase domain, thereby inhibiting its activity and shutting down these oncogenic signals.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK MAPK MAPK RAS->MAPK AKT AKT PI3K->AKT STAT STAT JAK->STAT Proliferation Gene Expression (Proliferation, Survival) MAPK->Proliferation AKT->Proliferation STAT->Proliferation Inhibitor 2,4-Diamino-5-fluoropyrimidine Inhibitor Inhibitor->ALK

Caption: Inhibition of the ALK signaling pathway by a 2,4-diamino-5-fluoropyrimidine derivative.

Cyclin-Dependent Kinase 9 (CDK9) Signaling Pathway

CDK9 is a key transcriptional regulator that, in complex with its cyclin T partner, forms the positive transcription elongation factor b (P-TEFb).[4][5] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, promoting transcriptional elongation.[5] In many cancers, there is a high dependency on the continuous transcription of anti-apoptotic proteins (e.g., Mcl-1). Inhibition of CDK9 with 2,4-diamino-5-fluoropyrimidine-based compounds leads to the downregulation of these survival proteins, ultimately inducing apoptosis in cancer cells.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PTEFb CDK9/Cyclin T (P-TEFb) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation DNA DNA Transcription Transcriptional Elongation (e.g., Mcl-1 mRNA) RNAPII->Transcription Apoptosis Inhibition of Apoptosis Transcription->Apoptosis Inhibitor 2,4-Diamino-5-fluoropyrimidine Inhibitor Inhibitor->PTEFb

Caption: Inhibition of the CDK9-mediated transcriptional pathway.

Experimental Protocols

The following are representative protocols for the synthesis of a 2,4-diamino-5-fluoropyrimidine scaffold starting from 5-Fluoro-2,4-dimethoxypyrimidine.

Protocol 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

Objective: To convert 5-Fluoro-2,4-dimethoxypyrimidine to the more reactive dichloro intermediate.

Materials:

  • 5-Fluoro-2,4-dimethoxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (as catalyst, optional)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Fluoro-2,4-dimethoxypyrimidine (1.0 eq).

  • Carefully add phosphorus oxychloride (10.0 eq) to the flask. A catalytic amount of N,N-dimethylaniline (0.1 eq) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly pouring it onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

ParameterValue
Starting Material 5-Fluoro-2,4-dimethoxypyrimidine
Product 2,4-Dichloro-5-fluoropyrimidine
Yield 85-95%
Purity (by GC) >98%
Appearance Colorless to pale yellow liquid

Protocol 2: Synthesis of a Generic N2,N4-Disubstituted-5-fluoro-pyrimidine-2,4-diamine

Objective: To perform a sequential nucleophilic aromatic substitution on 2,4-dichloro-5-fluoropyrimidine with two different amines.

Materials:

  • 2,4-Dichloro-5-fluoropyrimidine

  • Amine 1 (R¹-NH₂)

  • Amine 2 (R²-NH₂)

  • Diisopropylethylamine (DIPEA)

  • 2-Propanol or N-Methyl-2-pyrrolidone (NMP)

  • Reaction vials (microwave or conventional)

  • Magnetic stirrer and hotplate

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Step A: First Substitution (Monosubstitution)

  • In a reaction vial, dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in 2-propanol.

  • Add Amine 1 (1.1 eq) and DIPEA (1.5 eq).

  • Stir the reaction at room temperature for 12-24 hours or heat to 60 °C for 2-4 hours. The C4 position is generally more reactive and will be substituted first.

  • Monitor the reaction by LC-MS to confirm the formation of the monosubstituted product.

  • Upon completion, the reaction mixture can be used directly in the next step or worked up by removing the solvent, redissolving in ethyl acetate, washing with water and brine, drying, and concentrating.

Step B: Second Substitution (Disubstitution)

  • To the crude or purified monosubstituted intermediate, add a higher boiling solvent such as NMP.

  • Add Amine 2 (1.5 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 120-150 °C for 4-16 hours (conventional heating) or in a microwave reactor at 150 °C for 30-60 minutes.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash extensively with water and then brine to remove the high-boiling solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel or by preparative HPLC.

ParameterValue
Starting Material 2,4-Dichloro-5-fluoropyrimidine
Product N2,N4-Disubstituted-5-fluoro-pyrimidine-2,4-diamine
Overall Yield (2 steps) 50-70%
Purity (by HPLC) >95%
Appearance Solid

Conclusion

5-Fluoro-2,4-dimethoxypyrimidine is a key starting material for accessing the 2,4-diamino-5-fluoropyrimidine scaffold, which is central to the design of numerous kinase inhibitors. Through a straightforward chlorination followed by sequential nucleophilic aromatic substitution, a diverse library of compounds can be generated for screening against various kinase targets. The protocols and pathways described herein provide a foundational guide for researchers in the field of drug discovery and development to leverage this versatile chemical entity.

References

Application Notes and Protocols for Using 5-Fluoro-2,4-dimethoxypyrimidine Derivatives as ¹⁹F NMR Probes for Nucleic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool for studying the structure, dynamics, and interactions of nucleic acids. The introduction of a fluorine atom, a nucleus with 100% natural abundance and high NMR sensitivity, into a biological macromolecule provides a sensitive probe with a large chemical shift dispersion and no background signal in biological systems. 5-Fluoropyrimidines, such as 5-fluorouracil and 5-fluorocytosine, are particularly useful probes as they minimally perturb the native structure of DNA and RNA. This document provides detailed application notes and protocols for the use of 5-fluoro-2,4-dimethoxypyrimidine as a precursor to synthesize 5-fluoropyrimidine-labeled nucleic acids for ¹⁹F NMR studies. These probes are valuable for investigating nucleic acid secondary structure, conformational changes, and interactions with ligands and proteins.[1][2][3][4]

Signaling Pathways and Experimental Workflows

The overall workflow for utilizing 5-fluoropyrimidines as ¹⁹F NMR probes in nucleic acid research involves several key stages, from the synthesis of the necessary building blocks to the final NMR analysis and data interpretation.

Experimental Workflow cluster_0 Probe Synthesis cluster_1 Oligonucleotide Synthesis & Purification cluster_2 Biophysical Analysis A 5-Fluoro-2,4-dimethoxypyrimidine B Synthesis of 5-Fluoropyrimidine Nucleoside A->B Nucleoside Formation C Phosphoramidite Synthesis B->C Phosphitylation D Solid-Phase Oligonucleotide Synthesis C->D Incorporation E Cleavage and Deprotection D->E F Purification (e.g., HPLC) E->F G UV-Vis Spectroscopy (Quantification & Melting) F->G H 19F NMR Spectroscopy F->H I Data Analysis G->I H->I

Caption: Overall experimental workflow from probe synthesis to biophysical analysis.

Application: Probing Nucleic Acid Secondary Structure

A primary application of 5-fluoropyrimidine probes is the characterization of nucleic acid secondary structures. The ¹⁹F chemical shift is highly sensitive to the local electronic environment, allowing for the differentiation of fluorinated pyrimidines in various structural contexts, such as single-stranded regions, double-stranded helices, and mismatched pairs.

Quantitative Data Summary

The following table summarizes typical ¹⁹F NMR chemical shift ranges for 5-fluorouracil (5FU) in different nucleic acid structural environments. Chemical shifts are referenced to an external standard, typically CFCl₃.

Probe PositionStructural ContextTypical ¹⁹F Chemical Shift (ppm)
5-Fluoro-2'-deoxyuridine (in DNA)Single-stranded-164.0 to -165.0
Double-stranded (A-U pair)-165.5 to -167.0
Mismatched pair (e.g., U-G)Varies depending on mismatch
5-Fluorouridine (in RNA)Single-stranded-163.0 to -164.5
Double-stranded (A-U pair)-165.0 to -166.5
G-U wobble pair-164.0 to -165.0

Note: These are approximate values and can vary based on sequence context, buffer conditions, and temperature.

The thermodynamic stability of nucleic acid duplexes containing 5-fluoropyrimidines can be assessed using UV-Vis thermal denaturation studies. The melting temperature (Tm) is a key parameter obtained from these experiments.

Oligonucleotide ModificationDuplex TypeΔTm (°C) per modification
Single 5-fluoro-2'-deoxyuridineDNA/DNA-0.5 to +1.0
Single 5-fluorouridineRNA/RNA-0.5 to +1.0
Single 5-fluorocytidineDNA/DNAMinimal change

Note: The impact of a single 5-fluoropyrimidine substitution on duplex stability is generally minimal, indicating it is a non-invasive probe.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 5-Fluorocytidine Phosphoramidite

This protocol describes a synthetic route to a 5-fluorocytidine phosphoramidite suitable for solid-phase oligonucleotide synthesis, starting from 5-fluorocytidine. While 5-fluoro-2,4-dimethoxypyrimidine is a common precursor for various modified pyrimidines, this protocol starts with the commercially available 5-fluorocytidine.

Synthesis of 5-Fluorocytidine Phosphoramidite A 5-Fluorocytidine B N4-Acetylation A->B Acetic Anhydride C 5'-O-DMT Protection B->C DMT-Cl, Pyridine D 2'-O-TBDMS Protection C->D TBDMS-Cl, AgNO3 E 3'-O-Phosphitylation D->E 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite F 5-Fluorocytidine Phosphoramidite E->F

Caption: Synthetic pathway for 5-fluorocytidine phosphoramidite.

Materials:

  • 5-Fluorocytidine

  • Acetic anhydride

  • Anhydrous ethanol

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Anhydrous pyridine

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Silver nitrate (AgNO₃)

  • Anhydrous tetrahydrofuran (THF)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • N⁴-Acetylation: Dissolve 5-fluorocytidine in anhydrous ethanol and add acetic anhydride. Reflux the mixture to obtain N⁴-acetyl-5-fluorocytidine. Purify the product by silica gel chromatography.

  • 5'-O-DMT Protection: Dissolve the N⁴-acetyl-5-fluorocytidine in anhydrous pyridine and add DMT-Cl in portions. Stir the reaction at room temperature. After completion, purify the 5'-O-DMT-N⁴-acetyl-5-fluorocytidine by silica gel chromatography.

  • 2'-O-TBDMS Protection: Dissolve the product from the previous step in a mixture of anhydrous THF and pyridine. Add silver nitrate and stir. Then, add TBDMS-Cl and continue stirring. Purify the resulting 2'-O-TBDMS protected nucleoside by silica gel chromatography.

  • 3'-O-Phosphitylation: Dissolve the 2'-O-TBDMS protected nucleoside in anhydrous DCM. Add DIPEA and cool the mixture. Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise and stir at room temperature. After the reaction is complete, quench with methanol and purify the final phosphoramidite product by silica gel chromatography.

Protocol 2: Solid-Phase Synthesis of 5-Fluoropyrimidine-Labeled Oligonucleotides

This protocol outlines the automated solid-phase synthesis of DNA or RNA oligonucleotides containing a 5-fluoropyrimidine residue using commercially available or synthesized phosphoramidites.

Materials:

  • DNA/RNA synthesizer

  • Controlled pore glass (CPG) solid support functionalized with the first nucleoside

  • Standard nucleoside phosphoramidites (A, C, G, T/U)

  • 5-Fluoropyrimidine phosphoramidite (e.g., 5-fluoro-dUTP or 5-fluoro-rCTP phosphoramidite)

  • Activator solution (e.g., tetrazole or 5-(ethylthio)-1H-tetrazole)

  • Capping solution (e.g., acetic anhydride/lutidine/THF)

  • Oxidizing solution (e.g., iodine/water/pyridine)

  • Deblocking solution (e.g., trichloroacetic acid in DCM)

  • Anhydrous acetonitrile

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of methylamine and ammonium hydroxide)

Procedure: The synthesis is performed on an automated synthesizer following the standard phosphoramidite cycle for each nucleotide addition:

  • Deblocking/Detritylation: Removal of the 5'-DMT protecting group from the support-bound nucleoside with trichloroacetic acid.

  • Coupling: Activation of the incoming phosphoramidite (standard or fluorinated) with an activator and subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Oxidation: Oxidation of the phosphite triester linkage to the more stable phosphate triester using an iodine solution.

  • These four steps are repeated for each nucleotide in the desired sequence.

  • Final Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the bases and phosphate backbone) are removed by incubation in a strong base solution.

  • Purification: The crude oligonucleotide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

Protocol 3: ¹⁹F NMR Spectroscopy of Labeled Oligonucleotides

This protocol provides general guidelines for acquiring ¹⁹F NMR spectra of fluorinated nucleic acids.

Materials:

  • NMR spectrometer equipped with a fluorine probe

  • NMR tubes

  • Purified 5-fluoropyrimidine-labeled oligonucleotide

  • NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • D₂O for locking

  • ¹⁹F reference standard (e.g., CFCl₃ or a secondary standard)

Procedure:

  • Sample Preparation: Dissolve the lyophilized oligonucleotide in the NMR buffer to the desired concentration (typically 50-200 µM). Add 5-10% D₂O for the field-frequency lock.

  • Instrument Setup: Tune and match the ¹⁹F channel of the probe. Lock the spectrometer on the D₂O signal.

  • Acquisition Parameters:

    • Spectrometer Frequency: As appropriate for the instrument (e.g., 470 MHz for a 500 MHz ¹H spectrometer).

    • Spectral Width: A typical spectral width of ~30-50 ppm centered around the expected chemical shift of the 5-fluoropyrimidine is a good starting point.

    • Pulse Width: Calibrate the 90° pulse width for ¹⁹F.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: Dependent on the sample concentration, typically ranging from a few thousand to tens of thousands for dilute samples.

    • Proton Decoupling: Use broadband proton decoupling (e.g., WALTZ-16) to simplify the spectrum and improve sensitivity.

  • Data Processing:

    • Apply an exponential line broadening factor (e.g., 5-10 Hz) to improve the signal-to-noise ratio.

    • Fourier transform the free induction decay (FID).

    • Phase the spectrum.

    • Reference the chemical shifts to the external standard.

Protocol 4: UV Thermal Denaturation Analysis

This protocol describes the determination of the melting temperature (Tm) of a nucleic acid duplex containing a 5-fluoropyrimidine.

Materials:

  • UV-Vis spectrophotometer with a temperature controller (Peltier)

  • Quartz cuvettes

  • Purified 5-fluoropyrimidine-labeled oligonucleotide and its complementary strand

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

Procedure:

  • Sample Preparation: Prepare a solution containing the labeled oligonucleotide and its complementary strand in the melting buffer. The typical concentration is 1-5 µM.

  • Annealing: Heat the sample to 95°C for 5 minutes and then slowly cool to room temperature to ensure proper duplex formation.

  • Data Acquisition:

    • Place the cuvette in the spectrophotometer and allow the temperature to equilibrate at the starting temperature (e.g., 20°C).

    • Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 0.5-1.0 °C/minute) up to a final temperature where the duplex is fully denatured (e.g., 95°C).

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to obtain the melting curve.

    • The Tm is the temperature at which 50% of the duplex has denatured. This is determined by finding the maximum of the first derivative of the melting curve.

Drug Development Applications

The use of 5-fluoropyrimidine ¹⁹F NMR probes is highly relevant to drug development for several reasons:

  • Screening for Drug Binding: Changes in the ¹⁹F chemical shift upon the addition of a small molecule can indicate binding to the nucleic acid target. This allows for the rapid screening of compound libraries.

  • Characterizing Drug-Nucleic Acid Interactions: The magnitude of the chemical shift perturbation can provide information about the binding affinity and the mode of interaction.

  • Studying Conformational Changes: Drug binding can induce conformational changes in the nucleic acid target, which can be monitored by observing changes in the ¹⁹F NMR spectrum.

  • Fragment-Based Drug Discovery (FBDD): ¹⁹F NMR is a sensitive technique for detecting the weak binding of small fragments to a target, a key aspect of FBDD.

The minimal structural perturbation caused by the 5-fluoro substitution makes these probes ideal for studying the interactions of nucleic acids with potential drug candidates in a near-native state.

References

Application Notes and Protocols for the Derivatization of 5-Fluoro-2,4-dimethoxypyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 5-Fluoro-2,4-dimethoxypyrimidine, a versatile scaffold for the synthesis of novel bioactive molecules. The protocols detailed herein focus on the generation of 2,4-diamino-5-fluoropyrimidine derivatives, a class of compounds that has demonstrated significant potential as inhibitors of Cyclin-Dependent Kinases (CDKs) and as potent anticancer agents.

Introduction

5-Fluoro-2,4-dimethoxypyrimidine serves as a key starting material for the synthesis of a diverse range of heterocyclic compounds. The electron-deficient nature of the pyrimidine ring, further activated by the fluorine atom at the 5-position, facilitates nucleophilic aromatic substitution (SNAr) of the methoxy groups. This allows for the facile introduction of various amine nucleophiles at the C2 and C4 positions, generating a library of 2,4-diamino-5-fluoropyrimidine derivatives. Many of these derivatives have shown promising inhibitory activity against various cancer cell lines, with a notable mechanism of action being the inhibition of CDKs, which are crucial regulators of the cell cycle.

Derivatization Strategy: Nucleophilic Aromatic Substitution

The primary derivatization strategy for 5-Fluoro-2,4-dimethoxypyrimidine involves the sequential or simultaneous displacement of the two methoxy groups by primary or secondary amines. This reaction is typically carried out at elevated temperatures, often with microwave assistance to reduce reaction times. The choice of solvent and the use of a base can influence the reaction rate and yield.

G cluster_start Starting Material cluster_reaction Derivatization cluster_product Product Class start 5-Fluoro-2,4-dimethoxypyrimidine reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction product 2,4-Diamino-5-fluoropyrimidine Derivatives reaction->product

Caption: General workflow for the derivatization of 5-Fluoro-2,4-dimethoxypyrimidine.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of N2,N4-Disubstituted-5-fluoro-pyrimidine-2,4-diamines

This protocol describes a general method for the synthesis of unsymmetrical 2,4-diamino-5-fluoropyrimidine derivatives.

Materials:

  • 5-Fluoro-2,4-dimethoxypyrimidine

  • Primary or secondary amine (Nucleophile 1)

  • Substituted aniline or other amine (Nucleophile 2)

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst (optional)

  • 2-Propanol or other suitable high-boiling solvent

  • Microwave reactor

  • Microwave vials with stir bars

  • Silica gel for column chromatography

Procedure:

  • Step 1: Monosubstitution:

    • To a microwave vial, add 5-Fluoro-2,4-dimethoxypyrimidine (1.0 eq), the first amine (1.1 eq), and 2-propanol.

    • Seal the vial and heat the mixture in a microwave reactor at 120-150°C for 30-60 minutes.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature. The intermediate, a 2-amino-4-methoxy-5-fluoropyrimidine or 4-amino-2-methoxy-5-fluoropyrimidine, can be isolated or used directly in the next step.

  • Step 2: Disubstitution:

    • To the crude reaction mixture from Step 1, add the second amine (1.2 eq) and p-TsOH (0.1 eq, optional).

    • Seal the vial and heat the mixture in a microwave reactor at a higher temperature, typically 150-180°C, for 1-3 hours.

    • Monitor the reaction for the disappearance of the intermediate and the formation of the final product.

  • Work-up and Purification:

    • After cooling, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N2,N4-disubstituted-5-fluoro-pyrimidine-2,4-diamine.

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative 2,4-diamino-5-fluoropyrimidine derivatives against various human cancer cell lines. The data is presented as IC50 values, the concentration of the compound required to inhibit cell growth by 50%.

Compound IDR² SubstituentR⁴ SubstituentCell LineIC₅₀ (µM)Reference
9k 4-(triazolopiperazinyl)phenyl3-chloro-4-fluorophenylA549 (Lung)2.14[1]
HCT-116 (Colon)3.59[1]
PC-3 (Prostate)5.52[1]
MCF-7 (Breast)3.69[1]
13f 4-(1,4,8-triazaspiro[4.5]decan-3-on-1-yl)phenyl3-chloro-4-fluorophenylA549 (Lung)1.98[1]
HCT-116 (Colon)2.78[1]
PC-3 (Prostate)4.27[1]
MCF-7 (Breast)4.01[1]
A12 4-(morpholinomethyl)phenyl2,6-dichloro-3,5-dimethoxyphenylA549 (Lung)0.130[2]
MDA-MB-231 (Breast)0.094[2]

Mechanism of Action: CDK Inhibition and Cell Cycle Arrest

Many 2,4-diamino-5-fluoropyrimidine derivatives exert their anticancer effects by inhibiting Cyclin-Dependent Kinases (CDKs). CDKs are a family of protein kinases that are essential for the regulation of the cell cycle. By binding to the ATP-binding pocket of CDKs, these inhibitors prevent the phosphorylation of key substrates, leading to cell cycle arrest, typically at the G1/S or G2/M phase, and subsequent apoptosis (programmed cell death).[3][4][5]

G cluster_cell_cycle Cell Cycle Progression cluster_cdk CDK Regulation cluster_inhibitor Inhibition cluster_outcome Cellular Outcome G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CDK2 CDK2/Cyclin E CDK2->S Promotes G1/S Transition Arrest Cell Cycle Arrest CDK2->Arrest CDK9 CDK9/Cyclin T1 CDK9->Arrest Inhibits Transcription Inhibitor 2,4-Diamino-5-fluoropyrimidine Derivative Inhibitor->CDK2 Inhibits Inhibitor->CDK9 Inhibits Apoptosis Apoptosis Arrest->Apoptosis

Caption: Inhibition of CDK2 and CDK9 by 2,4-diamino-5-fluoropyrimidine derivatives leads to cell cycle arrest and apoptosis.

Conclusion

The derivatization of 5-Fluoro-2,4-dimethoxypyrimidine provides a facile and efficient route to a wide array of 2,4-diamino-5-fluoropyrimidine compounds. These derivatives have demonstrated significant potential as anticancer agents, with a key mechanism of action being the inhibition of CDKs. The protocols and data presented in these application notes offer a solid foundation for researchers in drug discovery to explore this promising chemical scaffold for the development of novel therapeutics.

References

Application Notes and Protocols for 5-Fluoro-2,4-dimethoxypyrimidine in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are a hypothetical framework for the evaluation of 5-Fluoro-2,4-dimethoxypyrimidine in agricultural chemistry. As of the date of this document, publicly available data on the specific agricultural applications of this compound is limited. The methodologies provided are based on established protocols for the screening of novel chemical entities and related pyrimidine derivatives for fungicidal, herbicidal, and insecticidal activities.

Introduction

Pyrimidine derivatives are a class of heterocyclic compounds that have found extensive applications in agricultural chemistry.[1][2][3][4][5] Many commercially successful fungicides, herbicides, and insecticides contain a pyrimidine core, highlighting the importance of this scaffold in the development of new crop protection agents.[3][4][5] The introduction of a fluorine atom into organic molecules can significantly alter their biological activity, often enhancing their efficacy and metabolic stability.[6]

5-Fluoro-2,4-dimethoxypyrimidine is a fluorinated pyrimidine derivative that presents an interesting candidate for screening in agricultural applications. While it has been mentioned as a potential intermediate in the synthesis of herbicides like florasulam, its intrinsic biological activity as a fungicide, herbicide, or insecticide is not well-documented in publicly accessible literature.[7]

These application notes provide a comprehensive set of protocols for the preliminary screening and evaluation of 5-Fluoro-2,4-dimethoxypyrimidine for its potential use in agriculture.

Potential Applications and Screening Strategy

The screening strategy for 5-Fluoro-2,4-dimethoxypyrimidine should encompass a tiered approach, starting with primary in vitro screens to identify any biological activity, followed by secondary whole-organism assays, and potentially culminating in greenhouse and field trials for promising candidates.

A logical workflow for screening is outlined below:

Screening_Workflow cluster_0 Primary Screening (In Vitro) cluster_1 Secondary Screening (Whole Organism) cluster_2 Tertiary Screening Fungicidal Assay Fungicidal Assay Greenhouse Trials Greenhouse Trials Fungicidal Assay->Greenhouse Trials Active Herbicidal Assay Herbicidal Assay Herbicidal Assay->Greenhouse Trials Active Insecticidal Assay Insecticidal Assay Insecticidal Assay->Greenhouse Trials Active Field Trials Field Trials Greenhouse Trials->Field Trials Efficacious Synthesis_Workflow 5-Fluorouracil 5-Fluorouracil 2,4-Dichloro-5-fluoropyrimidine 2,4-Dichloro-5-fluoropyrimidine 5-Fluorouracil->2,4-Dichloro-5-fluoropyrimidine POCl3, N,N-dimethylaniline 5-Fluoro-2,4-dimethoxypyrimidine 5-Fluoro-2,4-dimethoxypyrimidine 2,4-Dichloro-5-fluoropyrimidine->5-Fluoro-2,4-dimethoxypyrimidine NaOCH3, CH3OH Hypothetical_MoA cluster_fungicide Potential Fungicidal MoA cluster_herbicide Potential Herbicidal MoA cluster_insecticide Potential Insecticidal MoA 5-FDMP 5-Fluoro-2,4-dimethoxypyrimidine Inhibition of DNA/RNA Synthesis Inhibition of DNA/RNA Synthesis 5-FDMP->Inhibition of DNA/RNA Synthesis Inhibition of Photosynthesis Inhibition of Photosynthesis 5-FDMP->Inhibition of Photosynthesis Disruption of Nervous System Disruption of Nervous System 5-FDMP->Disruption of Nervous System Fungal Cell Death Fungal Cell Death Inhibition of DNA/RNA Synthesis->Fungal Cell Death Plant Death Plant Death Inhibition of Photosynthesis->Plant Death Insect Paralysis and Death Insect Paralysis and Death Disruption of Nervous System->Insect Paralysis and Death

References

Application Notes and Protocols for Microwave-Assisted Synthesis Using 5-Fluoro-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of substituted pyrimidines via microwave-assisted reactions using 5-Fluoro-2,4-dimethoxypyrimidine as a key building block. The pyrimidine moiety is a prevalent scaffold in numerous biologically active compounds and approved drugs, making its derivatization a critical process in medicinal chemistry and drug discovery. Microwave irradiation offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reproducibility.

Introduction

5-Fluoro-2,4-dimethoxypyrimidine is a versatile reagent in organic synthesis, offering multiple reaction sites for functionalization. The fluorine atom at the 5-position can influence the electronic properties of the pyrimidine ring and can also serve as a site for nucleophilic aromatic substitution. The methoxy groups at the 2- and 4-positions are also susceptible to displacement by various nucleophiles, particularly under forcing conditions. Microwave-assisted synthesis has emerged as a powerful technology to facilitate these transformations, enabling rapid and efficient access to a diverse range of substituted pyrimidine derivatives. This document outlines generalized protocols for key transformations of 5-Fluoro-2,4-dimethoxypyrimidine, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr), based on established methodologies for related pyrimidine systems.

Key Applications in Drug Discovery

The derivatization of the pyrimidine core is a cornerstone of modern medicinal chemistry. Substituted pyrimidines are integral components of a wide array of therapeutics, including kinase inhibitors for cancer therapy, antiviral agents, and central nervous system drugs. The use of microwave synthesis accelerates the derivatization of scaffolds like 5-Fluoro-2,4-dimethoxypyrimidine, enabling the rapid generation of compound libraries for high-throughput screening and expediting the hit-to-lead optimization process.

Data Presentation: Representative Reaction Parameters

The following tables summarize typical reaction conditions for common microwave-assisted transformations of halogenated and alkoxy-substituted pyrimidines. These serve as a starting point for the optimization of reactions with 5-Fluoro-2,4-dimethoxypyrimidine.

Table 1: Generalized Conditions for Microwave-Assisted Suzuki-Miyaura Coupling

ParameterCondition
Substrate 5-Fluoro-2,4-dimethoxypyrimidine
Reagent Aryl/Heteroaryl boronic acid (1.2 equiv)
Catalyst Pd(PPh₃)₄ (2-5 mol%) or XPhos Pd G2 (1-3 mol%)
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv)
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)
Temperature 100-150 °C
Time 10-30 min

Table 2: Generalized Conditions for Microwave-Assisted Buchwald-Hartwig Amination

ParameterCondition
Substrate 5-Fluoro-2,4-dimethoxypyrimidine
Reagent Primary/Secondary amine (1.2-1.5 equiv)
Catalyst Pd₂(dba)₃ (2-5 mol%) with XPhos or RuPhos (4-10 mol%)
Base NaOtBu or K₃PO₄ (1.5-2.5 equiv)
Solvent Toluene or 1,4-Dioxane
Temperature 100-140 °C
Time 15-45 min

Table 3: Generalized Conditions for Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

ParameterCondition
Substrate 5-Fluoro-2,4-dimethoxypyrimidine
Reagent Amine, Thiol, or Alcohol (1.5-3.0 equiv)
Base (optional) K₂CO₃, DIPEA, or NaH (1.5-3.0 equiv)
Solvent DMSO, DMF, or NMP
Temperature 120-180 °C
Time 20-60 min

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of 5-Fluoro-2,4-dimethoxypyrimidine with a boronic acid.

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 5-Fluoro-2,4-dimethoxypyrimidine (0.5 mmol, 1.0 equiv), the desired aryl or heteroaryl boronic acid (0.6 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 1.5 mmol, 3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%).

  • Add 5 mL of a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture with stirring at a set temperature (e.g., 120 °C) for a specified time (e.g., 20 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.

Protocol 2: General Procedure for Microwave-Assisted Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed amination of 5-Fluoro-2,4-dimethoxypyrimidine.

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 5-Fluoro-2,4-dimethoxypyrimidine (0.5 mmol, 1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.0125 mmol, 2.5 mol%), the ligand (e.g., XPhos, 0.025 mmol, 5 mol%), and the base (e.g., NaOtBu, 0.75 mmol, 1.5 equiv).

  • Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent (e.g., toluene, 4 mL) followed by the amine (0.6 mmol, 1.2 equiv).

  • Replace the septum with a cap and place the vial in the microwave reactor.

  • Irradiate the reaction mixture with stirring at a set temperature (e.g., 110 °C) for a specified time (e.g., 30 minutes).

  • After cooling, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general method for the displacement of a methoxy group or the fluorine atom of 5-Fluoro-2,4-dimethoxypyrimidine with a nucleophile. Note: The regioselectivity of this reaction will depend on the nucleophile and reaction conditions.

  • In a 10 mL microwave reaction vial, combine 5-Fluoro-2,4-dimethoxypyrimidine (0.5 mmol, 1.0 equiv) and the nucleophile (e.g., a primary or secondary amine, 1.0 mmol, 2.0 equiv).

  • Add the solvent (e.g., DMSO, 3 mL). If necessary, add a base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture with stirring at a set temperature (e.g., 150 °C) for a specified time (e.g., 45 minutes).

  • After cooling, pour the reaction mixture into water (30 mL).

  • If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow reagents Reagents: 5-Fluoro-2,4-dimethoxypyrimidine Coupling Partner Catalyst & Base mw_vial Microwave Vial Assembly reagents->mw_vial solvent Solvent Addition (e.g., Dioxane/H2O) solvent->mw_vial mw_irradiation Microwave Irradiation mw_vial->mw_irradiation workup Aqueous Workup & Extraction mw_irradiation->workup purification Purification (e.g., Chromatography) workup->purification product Final Product purification->product

Caption: General workflow for microwave-assisted synthesis.

suzuki_cycle pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add Ar-X pd_intermediate Ar-Pd(II)-X(L2) ox_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal pd_r Ar-Pd(II)-R(L2) transmetal->pd_r boronic R-B(OR)2 boronic->transmetal Base red_elim Reductive Elimination pd_r->red_elim red_elim->pd0 product Ar-R red_elim->product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

buchwald_hartwig_cycle pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add Ar-X pd_intermediate Ar-Pd(II)-X(L2) ox_add->pd_intermediate amine_coordination Amine Coordination pd_intermediate->amine_coordination pd_amine_complex [Ar-Pd(II)(NR2H)-L2]+ amine_coordination->pd_amine_complex amine R2NH amine->amine_coordination deprotonation Deprotonation pd_amine_complex->deprotonation Base pd_amido Ar-Pd(II)-NR2(L2) deprotonation->pd_amido red_elim Reductive Elimination pd_amido->red_elim red_elim->pd0 product Ar-NR2 red_elim->product

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Application Notes and Protocols for the Large-Scale Synthesis of 5-Fluoro-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2,4-dimethoxypyrimidine is a key intermediate in the synthesis of various pharmaceutical compounds. Its structural features, including the fluorine atom at the 5-position, make it a valuable building block in medicinal chemistry for the development of novel therapeutic agents. The following application notes provide a detailed overview of a robust and scalable two-step synthesis process, starting from the readily available 5-fluorouracil. The protocols are designed for large-scale industrial production, ensuring high yield and purity of the final product.

Chemical Properties

PropertyValue
Molecular Formula C₆H₇FN₂O₂
Molecular Weight 158.13 g/mol
Appearance White to off-white crystalline solid
Boiling Point 252.9 °C at 760 mmHg[1]
Density 1.234 g/cm³[1]
Flash Point 106.8 °C[1]
Solubility Soluble in organic solvents such as methanol, dichloromethane, and toluene.

Overall Synthesis Workflow

The large-scale synthesis of 5-Fluoro-2,4-dimethoxypyrimidine is achieved through a two-step process. The first step involves the chlorination of 5-fluorouracil to produce the key intermediate, 2,4-dichloro-5-fluoropyrimidine. The second step is the subsequent methoxylation of this intermediate to yield the final product.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Methoxylation 5-Fluorouracil 5-Fluorouracil POCl3_DMA POCl3 / N,N-Dimethylaniline 5-Fluorouracil->POCl3_DMA Chlorinating Agent & Acid Acceptor Intermediate 2,4-Dichloro-5-fluoropyrimidine POCl3_DMA->Intermediate Heat Sodium_Methoxide Sodium Methoxide in Methanol Intermediate->Sodium_Methoxide Nucleophilic Substitution Final_Product 5-Fluoro-2,4-dimethoxypyrimidine Sodium_Methoxide->Final_Product Heat

Caption: Overall workflow for the synthesis of 5-Fluoro-2,4-dimethoxypyrimidine.

Experimental Protocols

Step 1: Large-Scale Synthesis of 2,4-Dichloro-5-fluoropyrimidine

This protocol is adapted from a documented large-scale industrial process.[2]

Materials:

  • 5-Fluorouracil (5-fluoropyrimidine-2,4-diol)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (DMA)

  • Dichloromethane (CH₂Cl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 5% w/w aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Water

Equipment:

  • Large-scale glass-lined reactor with heating, cooling, and stirring capabilities

  • Addition funnel

  • Quenching vessel

  • Separatory funnel or liquid-liquid extraction setup

  • Distillation apparatus

Procedure:

  • Charging the Reactor: Under a nitrogen atmosphere, charge the reactor with 5-fluorouracil (1.00 mole equivalent) and phosphorus oxychloride (2.50 mole equivalents).

  • Heating: Begin stirring and heat the mixture to approximately 100 °C.

  • Addition of Acid Acceptor: Slowly add N,N-dimethylaniline (2.00 mole equivalents) to the reaction mixture over a period of about 9 hours, maintaining the temperature at 100 °C.

  • Reaction Completion: Continue to stir the reaction mixture at 100 °C for an additional 4 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).

  • Cooling: Once the reaction is complete, cool the mixture to approximately 20 °C over 2 hours.

  • Quenching: In a separate vessel, prepare a mixture of water and dichloromethane. Slowly and carefully transfer the reaction mixture into the water/dichloromethane mixture, ensuring the temperature is maintained below 40 °C.

  • Extraction and Washing: Stir the quenched mixture at 20 °C for at least 3 hours. Allow the layers to separate and collect the organic phase. Wash the aqueous phase again with dichloromethane. Combine the organic phases.

  • Acid and Base Washes: Wash the combined organic phase at least once with concentrated aqueous hydrochloric acid, followed by a wash with 5% w/w aqueous sodium bicarbonate solution.

  • Concentration: Distill the organic solution at atmospheric pressure to reduce the volume. This will yield a solution of 2,4-dichloro-5-fluoropyrimidine in dichloromethane, which can be used directly in the next step.

Step 2: Large-Scale Synthesis of 5-Fluoro-2,4-dimethoxypyrimidine

This protocol is based on established chemical principles and patent literature.

Materials:

  • Solution of 2,4-dichloro-5-fluoropyrimidine in an organic solvent (from Step 1)

  • Sodium methoxide (NaOMe) solution in methanol (20-30%)

  • Methanol

Equipment:

  • Reactor with heating, cooling, and stirring capabilities

  • Addition funnel

  • Filtration apparatus

  • Distillation or crystallization equipment for purification

Procedure:

  • Charging the Reactor: Charge the reactor with the organic solution containing 2,4-dichloro-5-fluoropyrimidine.

  • Addition of Methoxide: Add a 20-30% solution of sodium methoxide in methanol to the reactor. Use 1-2 times the theoretical molar amount of sodium methoxide.

  • Reaction: Heat the reaction mixture to a temperature between 30 °C and reflux. Maintain this temperature for 0.5 to 3 hours.

  • Monitoring: Monitor the reaction to completion using Gas Chromatography (GC) to track the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The inorganic salts (sodium chloride) that have precipitated out of the solution should be removed by filtration.

  • Purification: The filtrate contains the crude 5-Fluoro-2,4-dimethoxypyrimidine. The product can be purified by distillation under reduced pressure or by crystallization from a suitable solvent to yield a high-purity product.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis process.

ParameterStep 1: ChlorinationStep 2: Methoxylation
Starting Material 5-Fluorouracil2,4-Dichloro-5-fluoropyrimidine
Key Reagents POCl₃, N,N-DimethylanilineSodium Methoxide in Methanol
Molar Ratio (Reagent:Substrate) POCl₃: 2.5, DMA: 2.0NaOMe: ~2.2 (estimated)
Solvent Dichloromethane (in work-up)Methanol / Toluene
Reaction Temperature 100 °C[2]30 °C to Reflux
Reaction Time ~13 hours[2]0.5 - 3 hours
Yield ~95%[2]>80% (Estimated based on overall process yield)
Purity of Final Product N/A>98%

Logical Relationships in Synthesis

The synthesis proceeds through a logical sequence of converting a dihydroxy-pyrimidine into a more reactive dichloro-intermediate, which then allows for the facile introduction of the desired methoxy groups.

G start 5-Fluorouracil (Starting Material) intermediate 2,4-Dichloro-5-fluoropyrimidine (Key Intermediate) start->intermediate Chlorination (Activation) final 5-Fluoro-2,4-dimethoxypyrimidine (Final Product) intermediate->final Methoxylation (Substitution)

Caption: Logical progression of the synthesis from starting material to final product.

Conclusion

The described two-step synthesis provides an efficient and scalable method for the production of high-purity 5-Fluoro-2,4-dimethoxypyrimidine. The use of readily available starting materials and well-established chemical transformations makes this process suitable for industrial applications. The detailed protocols and quantitative data presented in these application notes serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Fluoro-2,4-dimethoxypyrimidine. Our resources are designed to address specific challenges encountered during experimentation, ensuring a smoother and more efficient synthesis process.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of 5-Fluoro-2,4-dimethoxypyrimidine, offering potential causes and solutions in a straightforward question-and-answer format.

Problem 1: Low Yield in the Chlorination of 5-Fluorouracil to 2,4-Dichloro-5-fluoropyrimidine

Q: My reaction to produce 2,4-dichloro-5-fluoropyrimidine from 5-fluorouracil is resulting in a low yield. What are the likely causes and how can I improve it?

A: Low yields in this chlorination step are a common issue and can often be attributed to several factors:

  • Suboptimal Reagent Ratio: The molar ratio of 5-fluorouracil to the chlorinating agent, typically phosphorus oxychloride (POCl₃), is critical. An insufficient amount of POCl₃ will lead to incomplete conversion.[1][2]

  • Reaction Temperature and Time: The reaction requires heating, and maintaining the optimal temperature is crucial. If the temperature is too low, the reaction will be slow and incomplete. Conversely, excessively high temperatures can lead to side reactions and degradation of the product.[1] The reaction time also needs to be optimized to ensure complete conversion without promoting side product formation.[1]

  • Base Selection and Stoichiometry: A tertiary amine base, such as N,N-dimethylaniline, is often used as an acid acceptor.[1] The choice of base and its stoichiometry can significantly impact the reaction. Inadequate amounts of base can stall the reaction, while certain bases may lead to side products. For instance, the use of N,N-dimethylaniline can sometimes result in the formation of N-methylanilino byproducts.[1]

Troubleshooting Workflow for Low Chlorination Yield

G start Low Yield in Chlorination Step check_ratio Verify Molar Ratios (5-FU : POCl₃ : Base) start->check_ratio check_temp_time Optimize Reaction Temperature and Time start->check_temp_time check_base Evaluate Base and Potential Side Reactions start->check_base adjust_conditions Adjust Reaction Conditions Based on Analysis check_ratio->adjust_conditions check_temp_time->adjust_conditions analyze_impurities Analyze Crude Product for Byproducts (e.g., via NMR, LC-MS) check_base->analyze_impurities analyze_impurities->adjust_conditions purification Optimize Purification Method adjust_conditions->purification end_goal Improved Yield purification->end_goal

Caption: Troubleshooting workflow for low yield in the chlorination of 5-fluorouracil.

Problem 2: Incomplete Methoxylation of 2,4-Dichloro-5-fluoropyrimidine

Q: I am observing unreacted starting material or mono-methoxylated intermediates in my reaction to form 5-Fluoro-2,4-dimethoxypyrimidine. How can I drive the reaction to completion?

A: Incomplete methoxylation is a frequent hurdle. Here are the key areas to investigate:

  • Purity of Starting Material: Ensure the 2,4-dichloro-5-fluoropyrimidine is pure and free from residual acids from the previous step, which can neutralize the sodium methoxide.

  • Sodium Methoxide Quality and Stoichiometry: Use freshly prepared or high-quality commercial sodium methoxide. It is hygroscopic and can degrade upon storage. A molar excess of sodium methoxide is typically required to ensure complete substitution of both chlorine atoms.

  • Reaction Solvent and Temperature: The reaction is usually carried out in methanol.[3] Ensure the solvent is anhydrous, as water will consume the sodium methoxide. The reaction temperature may need to be optimized; gentle heating can often drive the reaction to completion.

Problem 3: Difficulty in Purifying the Final Product

Q: I am struggling to obtain pure 5-Fluoro-2,4-dimethoxypyrimidine. What are the best purification strategies?

A: Purification can be challenging due to the presence of starting materials, intermediates, and side products.

  • Work-up Procedure: A proper aqueous work-up is crucial to remove inorganic salts and water-soluble impurities. This typically involves quenching the reaction mixture, followed by extraction with a suitable organic solvent.

  • Column Chromatography: Flash column chromatography on silica gel is a common and effective method for separating the desired product from impurities. A gradient elution with a solvent system like hexanes and ethyl acetate is often a good starting point.

  • Recrystallization: If the product is a solid, recrystallization can be an excellent method to achieve high purity. Experiment with different solvents or solvent mixtures to find the optimal conditions. For pyrimidine derivatives, common recrystallization solvents include ethanol, isopropanol, and ethyl acetate, or mixtures such as ethanol/water.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for 5-Fluoro-2,4-dimethoxypyrimidine?

A1: The most common synthetic route starts from 5-fluorouracil. It involves a two-step process:

  • Chlorination: 5-fluorouracil is chlorinated using a reagent like phosphorus oxychloride (POCl₃) in the presence of a base (e.g., N,N-dimethylaniline) to yield 2,4-dichloro-5-fluoropyrimidine.[1][2]

  • Methoxylation: The 2,4-dichloro-5-fluoropyrimidine is then reacted with sodium methoxide in methanol to substitute the chlorine atoms with methoxy groups, yielding 5-Fluoro-2,4-dimethoxypyrimidine.

Synthetic Pathway Overview

G A 5-Fluorouracil B 2,4-Dichloro-5-fluoropyrimidine A->B  POCl₃, Base (Chlorination) C 5-Fluoro-2,4-dimethoxypyrimidine B->C  NaOMe, MeOH (Methoxylation)

Caption: General synthetic route for 5-Fluoro-2,4-dimethoxypyrimidine.

Q2: What are the key safety precautions to consider during this synthesis?

A2: Several reagents used in this synthesis are hazardous and require careful handling:

  • Phosphorus oxychloride (POCl₃): It is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

  • Sodium methoxide: It is a strong base and is corrosive and flammable. It should be handled in an inert atmosphere if possible, as it reacts with moisture.

  • Solvents: Many organic solvents used are flammable and may have associated health risks. Ensure proper ventilation and avoid ignition sources.

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the chlorination and methoxylation steps. By spotting the reaction mixture alongside the starting material and, if available, the product standard, you can observe the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Data Presentation

Table 1: Optimized Reaction Conditions for the Synthesis of 2,4-Dichloro-5-fluoropyrimidine

ParameterOptimized ValueReference
Molar Ratio (5-FU : POCl₃)1 : 10[1]
Molar Ratio (5-FU : DMA)1 : 1.5[1]
Reaction Temperature114 °C[1]
Reaction Time2 hours[1]
Yield 92.2% [1]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil [1][2]

  • To a reaction vessel equipped with a stirrer, condenser, and thermometer, add 5-fluorouracil and N,N-dimethylaniline.

  • Slowly add phosphorus oxychloride to the mixture while maintaining the temperature.

  • Heat the reaction mixture to the specified temperature (e.g., 114 °C) and maintain for the optimized duration (e.g., 2 hours).

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding the mixture to ice-water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 5-Fluoro-2,4-dimethoxypyrimidine from 2,4-Dichloro-5-fluoropyrimidine

  • Prepare a solution of sodium methoxide in anhydrous methanol.

  • Add a solution of 2,4-dichloro-5-fluoropyrimidine in anhydrous methanol to the sodium methoxide solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating for a specified time.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Quench the reaction by adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: Purification of 5-Fluoro-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 5-Fluoro-2,4-dimethoxypyrimidine by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 5-Fluoro-2,4-dimethoxypyrimidine?

A1: Common impurities depend on the synthetic route. If synthesized from 5-fluorouracil, impurities can include unreacted starting material and chlorinated intermediates.[1] If prepared via a Suzuki-Miyaura coupling reaction with a corresponding boronic acid, common impurities may include unreacted starting materials, homocoupled byproducts, and byproducts from protodeboronation (where the boronic acid group is replaced by a hydrogen atom).[2] Residual palladium catalyst and inorganic salts are also frequently present after such reactions.[2]

Q2: What is the recommended purification method for 5-Fluoro-2,4-dimethoxypyrimidine?

A2: Normal-phase column chromatography using silica gel is the most common and effective method for purifying 5-Fluoro-2,4-dimethoxypyrimidine.[2][3] For solid products, recrystallization can also be an excellent technique to achieve high purity, provided a suitable solvent system is identified.[2]

Q3: My product appears to be degrading on the silica gel column. What can I do?

A3: Pyrimidine derivatives can sometimes be sensitive to the acidic nature of standard silica gel.[2] If you suspect degradation, you can use deactivated silica gel. This can be achieved by pre-treating the silica gel with a solution of a non-nucleophilic base, such as triethylamine, in the eluent.[2][4] Alternatively, using a different stationary phase like alumina could be explored.[4]

Q4: How do I choose the right solvent system (eluent) for the column?

A4: The ideal solvent system should provide good separation of your target compound from its impurities on a Thin Layer Chromatography (TLC) plate. A common starting point for 5-Fluoro-2,4-dimethoxypyrimidine is a mixture of hexanes and ethyl acetate.[2][3] The polarity is adjusted to achieve an Rf value of approximately 0.2-0.3 for the desired product, which generally provides optimal separation during column chromatography.[2][5]

Q5: My compound is not very soluble in the starting eluent. How should I load it onto the column?

A5: If your compound has poor solubility in the low-polarity solvent system required for good separation, you should use a "dry loading" technique.[6] This involves pre-adsorbing your crude product onto a small amount of silica gel or an inert support like Celite®. The solvent is then evaporated to yield a free-flowing powder, which is carefully loaded onto the top of the column.[3][6]

Experimental Protocol: Column Chromatography

This protocol provides a general guideline for the purification of 5-Fluoro-2,4-dimethoxypyrimidine.

1. Preparation of the Eluent System:

  • Begin by determining an appropriate eluent system using TLC. A gradient of hexanes and ethyl acetate is commonly effective.[3]

  • Prepare stock solutions of a low-polarity eluent (e.g., 9:1 hexanes:ethyl acetate) and a higher-polarity eluent (e.g., 3:2 hexanes:ethyl acetate).

2. Packing the Column:

  • Prepare a slurry of silica gel in the initial low-polarity eluent.

  • Pour the slurry into the column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.

3. Sample Loading (Dry Loading Method):

  • Dissolve your crude 5-Fluoro-2,4-dimethoxypyrimidine in a suitable volatile solvent (e.g., dichloromethane).

  • Add silica gel or Celite® (approximately 10-20 times the mass of your sample) to the solution.[6]

  • Gently evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[6]

  • Carefully add the powder to the top of the packed silica gel column, creating a uniform layer.

  • Add a thin protective layer of sand on top of your sample.[6]

4. Elution and Fraction Collection:

  • Carefully add the initial low-polarity eluent to the column.

  • Begin eluting the column, collecting fractions in test tubes or flasks.

  • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A typical gradient might be:

    • 100% Hexane

    • 9:1 Hexanes:Ethyl Acetate

    • 4:1 Hexanes:Ethyl Acetate

    • 3:2 Hexanes:Ethyl Acetate[3]

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

5. Product Isolation:

  • Combine the fractions that contain the pure product, as determined by TLC.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 5-Fluoro-2,4-dimethoxypyrimidine.

Quantitative Data Summary

ParameterRecommended Value/SystemSource
Stationary Phase Silica Gel (e.g., Geduran Si 60, 0.040-0.063 mm)[3]
Mobile Phase (Eluent) Gradient of Hexanes:Ethyl Acetate[2][3]
Typical Gradient Start with 100% Hexanes, gradually increase Ethyl Acetate up to a 3:2 ratio[3]
Target Rf Value (TLC) 0.2 - 0.3[2][5]
Sample Loading Dry loading with Celite® or silica gel[3][6]

Troubleshooting Guide

ProblemPossible Cause(s)Solution(s)
Product is not eluting from the column. 1. The eluent system is not polar enough. 2. The compound may have decomposed on the silica.[4] 3. Fractions are too dilute to be detected by TLC.[4]1. Gradually increase the polarity of the eluent (increase the percentage of ethyl acetate). 2. Test compound stability on a small TLC plate.[4] If unstable, consider using deactivated silica or an alternative stationary phase. 3. Concentrate a few fractions in the expected range and re-run the TLC.[4]
Poor separation of product and impurities. 1. The eluent system is not optimal. 2. The column was overloaded with the crude sample. 3. The column was packed improperly, leading to channeling. 4. The sample band was too wide during loading.1. Re-optimize the solvent system using TLC to maximize the difference in Rf values (ΔRf). 2. Reduce the amount of sample loaded relative to the amount of silica gel. 3. Repack the column carefully, ensuring a uniform and compact bed. 4. Dissolve the sample in the minimum amount of solvent for loading or use the dry loading method.[6]
Product elutes as a streak or "tailing" band. 1. The compound is interacting too strongly with the silica gel. 2. The sample is degrading during elution.[4]1. Increase the polarity of the eluting solvent once the product begins to elute.[4] 2. Consider using deactivated silica gel (e.g., with triethylamine).[2]
Cracks or bubbles appear in the silica bed. 1. The column was allowed to run dry. 2. Heat was generated during elution (e.g., by using a very polar solvent on a dry column).1. Always maintain the solvent level above the silica bed. If a crack appears, the separation will be compromised, and the column may need to be repacked.

Visualizations

G cluster_prep Preparation cluster_load Loading cluster_run Elution & Analysis cluster_iso Isolation TLC 1. TLC Analysis (Optimize Eluent) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Dissolve 3. Dissolve Crude Product Pack->Dissolve Adsorb 4. Adsorb onto Silica/Celite Dissolve->Adsorb Evaporate 5. Evaporate Solvent (Dry Powder) Adsorb->Evaporate Load 6. Load Powder onto Column Evaporate->Load Elute 7. Elute with Gradient Load->Elute Collect 8. Collect Fractions Elute->Collect Monitor 9. Monitor Fractions by TLC Collect->Monitor Combine 10. Combine Pure Fractions Monitor->Combine Identify Pure Concentrate 11. Concentrate in vacuo Combine->Concentrate Product Pure Product Concentrate->Product

Caption: Workflow for the purification of 5-Fluoro-2,4-dimethoxypyrimidine.

G Start Problem with Purification? PoorSep Poor Separation? Start->PoorSep Yes NoElute Product Not Eluting? Start->NoElute No Sol_Overload Reduce Sample Load PoorSep->Sol_Overload Sol_Repack Repack Column PoorSep->Sol_Repack Sol_Eluent Re-optimize Eluent (via TLC) PoorSep->Sol_Eluent Degradation Product Degrading? NoElute->Degradation No Sol_Polarity Increase Eluent Polarity NoElute->Sol_Polarity Yes Sol_Concentrate Concentrate Fractions & Re-TLC NoElute->Sol_Concentrate Yes Sol_Deactivate Use Deactivated Silica (e.g., with NEt3) Degradation->Sol_Deactivate Yes Sol_Alumina Try Alumina Column Degradation->Sol_Alumina Yes

Caption: Troubleshooting decision tree for column chromatography issues.

References

Technical Support Center: Synthesis of 5-Fluoro-2,4-dimethoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of 5-Fluoro-2,4-dimethoxypyrimidine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 5-Fluoro-2,4-dimethoxypyrimidine?

A1: The most common and industrially viable synthetic pathway involves a two-step process. The first step is the chlorination of 5-fluorouracil (5-FU) to produce the key intermediate, 2,4-dichloro-5-fluoropyrimidine. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a base such as N,N-dimethylaniline (DMA).[1][2] The second step is the subsequent methoxylation of the dichlorinated intermediate with a methoxide source, such as sodium methoxide (NaOMe), to yield 5-Fluoro-2,4-dimethoxypyrimidine.

An alternative, though often less selective, route is the direct methylation of 5-fluorouracil. However, this method can lead to a mixture of O- and N-methylated products, making purification challenging.

Q2: What are the most common side reactions when synthesizing 2,4-dichloro-5-fluoropyrimidine from 5-fluorouracil?

A2: During the chlorination of 5-fluorouracil, several side reactions can occur, leading to impurities and reduced yields. One notable side reaction is the formation of N-methylanilino byproducts when using N,N-dimethylaniline as a base at elevated temperatures for extended periods.[2] Incomplete chlorination can also leave starting material or mono-chlorinated intermediates in the reaction mixture.

Q3: What are the primary side reactions during the methoxylation of 2,4-dichloro-5-fluoropyrimidine?

A3: The methoxylation step is critical, and several side products can form, impacting the purity and yield of the final product. The most common side reactions include:

  • Incomplete Methoxylation: This results in the formation of mono-methoxylated intermediates, namely 2-chloro-4-methoxy-5-fluoropyrimidine and 4-chloro-2-methoxy-5-fluoropyrimidine . The ratio of these isomers can depend on the reaction conditions.

  • Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of the chloro-substituents, regenerating hydroxyl groups and potentially leading back to 5-fluorouracil or forming mono-methoxy-mono-hydroxy intermediates.

Q4: Can direct methylation of 5-fluorouracil be used, and what are the potential pitfalls?

A4: Direct methylation of 5-fluorouracil is possible but often suffers from a lack of selectivity. 5-fluorouracil has two nitrogen atoms (N1 and N3) and two oxygen atoms (at C2 and C4) that can potentially be methylated. This can lead to a complex mixture of products, including N1-methyl, N3-methyl, N1,N3-dimethyl, O2-methyl, O4-methyl, and the desired O2,O4-dimethyl (2,4-dimethoxy) derivatives. Separating these closely related compounds can be a significant purification challenge.

Troubleshooting Guides

Problem 1: Low Yield of 2,4-dichloro-5-fluoropyrimidine
Potential Cause Troubleshooting & Optimization
Incomplete Reaction - Reaction Time and Temperature: Ensure the reaction is carried out at the optimal temperature (typically around 114°C) for a sufficient duration (e.g., 2 hours).[1] Monitor the reaction progress using techniques like TLC or HPLC to ensure the complete consumption of 5-fluorouracil.
Suboptimal Reagent Ratio - Molar Ratios: The molar ratio of 5-FU to phosphorus oxychloride and N,N-dimethylaniline is crucial. An excess of POCl₃ is generally used. Optimal reported ratios are approximately 1:10 for 5-FU to POCl₃ and 1:1.5 for 5-FU to N,N-dimethylaniline.[1]
Hydrolysis of POCl₃ - Anhydrous Conditions: Phosphorus oxychloride is sensitive to moisture. Ensure all glassware is thoroughly dried and reagents are anhydrous to prevent the decomposition of POCl₃.
Side Product Formation - Control Reaction Time: Prolonged reaction times, especially at high temperatures, can favor the formation of N-methylanilino byproducts.[2] Adhere to the optimized reaction time.
Problem 2: Presence of Impurities in 5-Fluoro-2,4-dimethoxypyrimidine (Incomplete Methoxylation)
Potential Cause Troubleshooting & Optimization
Insufficient Sodium Methoxide - Stoichiometry: Use a sufficient molar excess of sodium methoxide to ensure the displacement of both chlorine atoms. A common starting point is to use at least 2.2 equivalents of NaOMe per equivalent of 2,4-dichloro-5-fluoropyrimidine.
Low Reaction Temperature or Short Reaction Time - Reaction Conditions: The methoxylation reaction may require elevated temperatures (refluxing methanol is common) and sufficient time for completion. Monitor the reaction by TLC or GC-MS to track the disappearance of the starting material and mono-substituted intermediates.
Poor Solubility of Intermediates - Solvent Choice: Ensure that the 2,4-dichloro-5-fluoropyrimidine and the mono-methoxylated intermediates are soluble in the reaction solvent (typically methanol) to facilitate the reaction.
Problem 3: Formation of Hydrolysis Byproducts
Potential Cause Troubleshooting & Optimization
Presence of Water - Anhydrous Conditions: Sodium methoxide is highly reactive with water. Use freshly prepared or commercially available anhydrous sodium methoxide and ensure that the methanol solvent is dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
Work-up Procedure - Quenching: Quench the reaction with a non-aqueous or a carefully controlled aqueous work-up at low temperatures to minimize the hydrolysis of the product and any remaining chlorinated intermediates.

Experimental Protocols

Key Experiment: Synthesis of 2,4-dichloro-5-fluoropyrimidine

This protocol is based on established literature procedures.[1]

Materials:

  • 5-fluorouracil (5-FU)

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (DMA)

Procedure:

  • In a reaction vessel equipped with a reflux condenser and a dropping funnel, add 5-fluorouracil.

  • Add phosphorus oxychloride (10 molar equivalents) to the 5-FU.

  • Slowly add N,N-dimethylaniline (1.5 molar equivalents) to the mixture while stirring.

  • Heat the reaction mixture to 114°C and maintain this temperature for 2 hours.

  • After the reaction is complete (monitored by TLC or HPLC), cool the mixture to room temperature.

  • Carefully quench the reaction by slowly pouring the mixture into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-dichloro-5-fluoropyrimidine.

  • The crude product can be further purified by distillation or recrystallization.

Yields of up to 92.2% have been reported under optimized conditions.[1]

Key Experiment: Synthesis of 5-Fluoro-2,4-dimethoxypyrimidine

Materials:

  • 2,4-dichloro-5-fluoropyrimidine

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol

Procedure:

  • Prepare a solution of sodium methoxide in anhydrous methanol. A common method is to carefully add sodium metal to anhydrous methanol under an inert atmosphere. Alternatively, use a commercially available solution of sodium methoxide in methanol.

  • In a separate flask, dissolve 2,4-dichloro-5-fluoropyrimidine in anhydrous methanol.

  • Slowly add the sodium methoxide solution to the solution of 2,4-dichloro-5-fluoropyrimidine at room temperature or below, while stirring under an inert atmosphere.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize it with an acid (e.g., acetic acid or dilute HCl).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude 5-Fluoro-2,4-dimethoxypyrimidine.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Influence of Reaction Conditions on the Chlorination of 5-Fluorouracil

ParameterCondition ACondition B (Optimized)Condition C
5-FU:POCl₃ Molar Ratio 1:51:101:15
5-FU:DMA Molar Ratio 1:11:1.51:2
Temperature (°C) 100114120
Time (h) 422
Yield of Dichloro Product (%) ~75%92.2% [1]~88% (with potential for more side products)

Table 2: Troubleshooting Guide for Methoxylation - Expected Product and Byproducts

Reaction Condition Expected Main Product Potential Side Products Expected Yield Range (Main Product)
Optimal (Anhydrous, >2 eq. NaOMe, Reflux) 5-Fluoro-2,4-dimethoxypyrimidineMinimal> 85%
Insufficient NaOMe (<2 eq.) 5-Fluoro-2,4-dimethoxypyrimidine2-chloro-4-methoxy-5-fluoropyrimidine, 4-chloro-2-methoxy-5-fluoropyrimidine40-70%
Presence of Water 5-Fluoro-2,4-dimethoxypyrimidine5-Fluoro-2-methoxy-4-hydroxypyrimidine, 5-Fluoro-4-methoxy-2-hydroxypyrimidine, 5-FluorouracilVariable, significantly lower
Low Temperature (e.g., Room Temp) 5-Fluoro-2,4-dimethoxypyrimidineHigh proportion of mono-methoxylated intermediates< 50%

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Methoxylation cluster_side_reactions1 Side Reactions (Chlorination) cluster_side_reactions2 Side Reactions (Methoxylation) 5-FU 5-Fluorouracil Dichloro 2,4-dichloro-5-fluoropyrimidine 5-FU->Dichloro 114°C, 2h Reagents1 POCl₃, N,N-Dimethylaniline Reagents1->Dichloro Dimethoxy 5-Fluoro-2,4-dimethoxypyrimidine Dichloro->Dimethoxy Reflux Anilino_byproduct N-methylanilino byproduct Dichloro->Anilino_byproduct High Temp/ Long Time Reagents2 Sodium Methoxide (NaOMe) in Methanol Reagents2->Dimethoxy Mono_methoxy Mono-methoxylated intermediates Dimethoxy->Mono_methoxy Incomplete Reaction Hydrolysis_product Hydrolysis products Dimethoxy->Hydrolysis_product Presence of H₂O

Caption: Synthetic workflow for 5-Fluoro-2,4-dimethoxypyrimidine and potential side reactions.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Step Identify problematic step: Chlorination or Methoxylation? Start->Check_Step Chlorination_Issues Chlorination Problems Check_Step->Chlorination_Issues Chlorination Methoxylation_Issues Methoxylation Problems Check_Step->Methoxylation_Issues Methoxylation Incomplete_Chlorination Check Reagent Ratios (POCl₃, DMA) Chlorination_Issues->Incomplete_Chlorination Anhydrous_Chlorination Ensure Anhydrous Conditions Chlorination_Issues->Anhydrous_Chlorination Temp_Time_Chlorination Verify Reaction Time & Temp Chlorination_Issues->Temp_Time_Chlorination Incomplete_Methoxylation Increase NaOMe Equivalents Methoxylation_Issues->Incomplete_Methoxylation Anhydrous_Methoxylation Ensure Anhydrous NaOMe & Methanol Methoxylation_Issues->Anhydrous_Methoxylation Temp_Time_Methoxylation Increase Reflux Time Methoxylation_Issues->Temp_Time_Methoxylation Solution1 Improved Dichloro Intermediate Incomplete_Chlorination->Solution1 Optimize Anhydrous_Chlorination->Solution1 Optimize Temp_Time_Chlorination->Solution1 Optimize Solution2 Pure 5-Fluoro-2,4-dimethoxypyrimidine Incomplete_Methoxylation->Solution2 Optimize Anhydrous_Methoxylation->Solution2 Optimize Temp_Time_Methoxylation->Solution2 Optimize

Caption: Troubleshooting logic for the synthesis of 5-Fluoro-2,4-dimethoxypyrimidine.

References

Technical Support Center: Suzuki-Miyaura Coupling of 5-Fluoro-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-Fluoro-2,4-dimethoxypyrimidine in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: I am planning a Suzuki-Miyaura coupling with 5-Fluoro-2,4-dimethoxypyrimidine. What are the recommended starting conditions?

A1: For a successful Suzuki-Miyaura coupling with 5-Fluoro-2,4-dimethoxypyrimidine, a good starting point involves a palladium catalyst, a suitable base, and an appropriate solvent system. A commonly used set of initial conditions includes a palladium(0) catalyst like Pd(PPh₃)₄ or a palladium(II) precursor such as Pd(OAc)₂ with a phosphine ligand. An inorganic base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential for the transmetalation step. A mixture of an organic solvent like 1,4-dioxane and water is often effective.[1][2]

Q2: What are the key factors influencing the success of the Suzuki-Miyaura coupling with this substrate?

A2: The success of the coupling reaction is influenced by several factors, including the choice of catalyst, base, solvent, and reaction temperature.[3][4] The electronic properties of the pyrimidine ring, influenced by the methoxy and fluoro substituents, also play a crucial role. The electron-donating methoxy groups can increase the electron density of the pyrimidine ring, which may affect the transmetalation step of the catalytic cycle.[1]

Q3: Can I use microwave irradiation for this reaction?

A3: Yes, microwave-assisted Suzuki-Miyaura coupling can be highly effective for this type of substrate.[5] Microwave irradiation can significantly reduce reaction times and often leads to improved yields. A typical microwave protocol would involve heating the reaction mixture in a sealed vessel to a temperature between 100-150 °C for 10-30 minutes.[5][6]

Troubleshooting Guide

Problem 1: Low to no product yield.

Possible Cause Troubleshooting Suggestion
Inactive Catalyst Ensure the palladium catalyst is active. If using a Pd(0) catalyst, handle it under an inert atmosphere to prevent oxidation. Consider using a more robust catalyst system, such as one with a Buchwald ligand (e.g., XPhos).[7][8]
Inappropriate Base The choice of base is critical. If using a weak base, consider switching to a stronger one like K₃PO₄. Ensure the base is fully dissolved or adequately suspended in the solvent mixture.[9]
Poor Solvent Choice The solvent system needs to facilitate the solubility of all reactants. A mixture of 1,4-dioxane and water is a good starting point.[1] If solubility is an issue, consider alternative solvents like THF or DMF in combination with water.[4][10]
Protodeboronation of Boronic Acid The boronic acid coupling partner may be unstable under the reaction conditions, leading to its decomposition.[11] This is more common with electron-deficient or sterically hindered boronic acids. Using milder reaction conditions (lower temperature, shorter reaction time) or a more active catalyst to accelerate the desired coupling over the decomposition can be beneficial.[11][12]

Problem 2: Formation of significant side products, such as homocoupling of the boronic acid.

Possible Cause Troubleshooting Suggestion
Oxygen Contamination The presence of oxygen can lead to the oxidative homocoupling of the boronic acid.[4] Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
High Reaction Temperature Elevated temperatures can sometimes promote side reactions. If feasible, try running the reaction at a lower temperature for a longer duration.
Incorrect Stoichiometry An excess of the boronic acid can sometimes lead to increased homocoupling. Try adjusting the stoichiometry of the reactants.

Data Presentation: Reaction Conditions for Pyrimidine Derivatives

The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of pyrimidine derivatives, which can serve as a guide for optimizing the reaction with 5-Fluoro-2,4-dimethoxypyrimidine.

Coupling PartnerCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Aryl/Heteroaryl HalidePd(PPh₃)₄ (0.5)K₂CO₃ (1.5)1,4-Dioxane/H₂O100 (MW)0.25Not specified[1]
3-Furanylboronic acidNiCl₂(PCy₃)₂ (0.5)K₃PO₄ (4.5)tert-Amyl alcohol120194[2]
Arylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1582-90[2]
Aryl boronic acidPd(OAc)₂ (2) / PPh₃ (4)K₂CO₃ (2.0)1,4-Dioxane/H₂O120 (MW)0.5Not specified[5]
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (3.0)1,4-Dioxane/H₂O1002480[13]

Experimental Protocols

Protocol 1: Conventional Heating

This protocol is adapted from procedures for similar pyrimidine substrates.[2]

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 5-Fluoro-2,4-dimethoxypyrimidine (1.0 eq), the arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and potassium phosphate (2.0 eq).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

This protocol is based on general methods for microwave-assisted Suzuki-Miyaura couplings.[5]

  • In a microwave reactor vial equipped with a magnetic stir bar, combine 5-Fluoro-2,4-dimethoxypyrimidine (1.0 mmol), the aryl boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).[5]

  • Add a 4:1 mixture of 1,4-dioxane and water (5 mL) to the vial.[5]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 30 minutes.[5]

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).[5]

  • Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[5]

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.[5]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_base Base Activation Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R1-X PdII R1-Pd(II)L_n-X OA->PdII TM Transmetalation PdII->TM [R2-B(OH)3]^- PdII_R2 R1-Pd(II)L_n-R2 TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 R1-R2 BoronicAcid R2-B(OH)2 Boronate [R2-B(OH)3]^- BoronicAcid->Boronate + OH- Base Base (e.g., K2CO3) Base->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental_Workflow Start Reaction Setup (Reactants, Catalyst, Base, Solvent) Reaction Heating (Conventional or Microwave) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Extraction, Washing) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Caption: A general experimental workflow for Suzuki-Miyaura coupling.

References

stability of 5-Fluoro-2,4-dimethoxypyrimidine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 5-Fluoro-2,4-dimethoxypyrimidine under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 5-Fluoro-2,4-dimethoxypyrimidine under acidic conditions?

A1: 5-Fluoro-2,4-dimethoxypyrimidine is expected to be susceptible to hydrolysis under acidic conditions. The methoxy groups at the 2 and 4 positions are likely to be cleaved, leading to the formation of 5-fluorouracil and methanol. The rate of hydrolysis is dependent on the pH, temperature, and concentration of the acid.

Q2: What are the likely degradation products of 5-Fluoro-2,4-dimethoxypyrimidine in an acidic medium?

A2: The primary degradation products under acidic conditions are expected to be 5-fluoro-4-hydroxy-2-methoxypyrimidine, 5-fluoro-2-hydroxy-4-methoxypyrimidine, and ultimately 5-fluorouracil, with the stepwise loss of the methoxy groups.

Q3: How stable is 5-Fluoro-2,4-dimethoxypyrimidine under basic conditions?

A3: Similar to acidic conditions, 5-Fluoro-2,4-dimethoxypyrimidine is anticipated to be unstable in basic solutions. The methoxy groups are prone to nucleophilic substitution by hydroxide ions, leading to the formation of 5-fluorouracil and its corresponding salts.

Q4: What degradation products can I expect under basic conditions?

A4: Under basic conditions, the degradation is expected to proceed through the formation of 5-fluoro-4-hydroxy-2-methoxypyrimidine and 5-fluoro-2-hydroxy-4-methoxypyrimidine, ultimately yielding 5-fluorouracil.

Q5: Is the Carbon-Fluorine bond stable during acid and base hydrolysis?

A5: The C-F bond at the 5-position of the pyrimidine ring is generally very stable and is not expected to be cleaved under typical acidic or basic hydrolysis conditions used in pharmaceutical forced degradation studies.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram after sample preparation in acidic or basic diluent. Degradation of 5-Fluoro-2,4-dimethoxypyrimidine.Prepare samples in a neutral, aprotic solvent immediately before analysis. If an aqueous solution is necessary, maintain a pH close to neutral and keep the sample at a low temperature (2-8 °C) for a minimal amount of time.
Loss of assay value over time for stock solutions. Instability of the compound in the chosen solvent.Perform a time-course study to determine the stability of your stock solution under your specific storage conditions. Consider preparing fresh solutions for each experiment. For long-term storage, aliquoting and freezing (-20°C or -80°C) in a suitable anhydrous aprotic solvent is recommended.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.Evaluate the stability of 5-Fluoro-2,4-dimethoxypyrimidine in your specific cell culture or assay buffer. Consider the pH and temperature of your assay conditions and their potential impact on the compound's integrity over the duration of the experiment.

Predicted Stability Summary

The following table summarizes the expected stability of 5-Fluoro-2,4-dimethoxypyrimidine under typical forced degradation conditions. It is important to note that this is a predictive table based on the chemical structure and behavior of similar compounds. Experimental verification is highly recommended.

Condition Reagent/Parameter Expected Stability Potential Degradation Products
Acidic Hydrolysis 0.1 M HClLow5-fluoro-4-hydroxy-2-methoxypyrimidine, 5-fluoro-2-hydroxy-4-methoxypyrimidine, 5-fluorouracil, Methanol
Basic Hydrolysis 0.1 M NaOHLow5-fluoro-4-hydroxy-2-methoxypyrimidine, 5-fluoro-2-hydroxy-4-methoxypyrimidine, 5-fluorouracil
Oxidative 3% H₂O₂ModeratePotential for N-oxide formation or other oxidation products.
Thermal (Solid) 60°CHighLikely stable, but dependent on purity and presence of moisture.
Photolytic (Solution) UV/Vis lightModerate to HighPotential for photolytic degradation, dependent on solvent and wavelength.

Experimental Protocols

Protocol: Forced Degradation Study of 5-Fluoro-2,4-dimethoxypyrimidine

This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of 5-Fluoro-2,4-dimethoxypyrimidine.

1. Materials:

  • 5-Fluoro-2,4-dimethoxypyrimidine

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • pH meter

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Forced degradation chamber (for thermal and photolytic studies)

2. Stock Solution Preparation:

  • Prepare a stock solution of 5-Fluoro-2,4-dimethoxypyrimidine (e.g., 1 mg/mL) in methanol.

3. Degradation Conditions:

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours (or until sufficient degradation is observed).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at room temperature for 24 hours (or until sufficient degradation is observed).

    • At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

4. HPLC Analysis:

  • Mobile Phase: A gradient of water and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

5. Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control.

  • Identify and quantify the degradation products.

Visualizations

cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) A 5-Fluoro-2,4-dimethoxypyrimidine B 5-Fluoro-4-hydroxy-2-methoxypyrimidine + CH3OH A->B Hydrolysis C 5-Fluorouracil + CH3OH B->C Hydrolysis D 5-Fluoro-2,4-dimethoxypyrimidine E 5-Fluoro-4-hydroxy-2-methoxypyrimidine + CH3O- D->E Nucleophilic Substitution F 5-Fluorouracil + CH3O- E->F Nucleophilic Substitution

Caption: Predicted degradation pathways under acidic and basic conditions.

cluster_analysis Analysis start Start: 5-Fluoro-2,4-dimethoxypyrimidine Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Time Points stress->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation (Degradation %, Impurity Profile) hplc->data end End: Stability Profile data->end

Caption: General experimental workflow for a forced degradation study.

Technical Support Center: 5-Fluoro-2,4-dimethoxypyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving 5-Fluoro-2,4-dimethoxypyrimidine. The information is tailored for researchers, scientists, and drug development professionals to help overcome low yields and other experimental challenges.

Section 1: Hydrolysis to 5-Fluorouracil (5-FU)

The conversion of 5-Fluoro-2,4-dimethoxypyrimidine to the active pharmaceutical ingredient 5-Fluorouracil is a critical step in several synthetic routes. This section addresses common issues encountered during this hydrolysis reaction.

Frequently Asked Questions (FAQs) - Hydrolysis

Q1: My hydrolysis of 5-Fluoro-2,4-dimethoxypyrimidine to 5-Fluorouracil (5-FU) is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the hydrolysis of 5-Fluoro-2,4-dimethoxypyrimidine to 5-FU can stem from several factors, primarily incomplete reaction, side reactions, or product degradation. Here’s a systematic approach to troubleshoot this issue:

  • Incomplete Hydrolysis: The methoxy groups on the pyrimidine ring require vigorous conditions for complete hydrolysis. If your reaction is not going to completion, consider the following:

Technical Support Center: Synthesis of 5-Fluoro-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-2,4-dimethoxypyrimidine. The focus is on managing common impurities and optimizing the synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-Fluoro-2,4-dimethoxypyrimidine?

A1: The most prevalent and industrially relevant synthetic route starts from 5-fluorouracil. This involves a two-step process:

  • Chlorination: 5-fluorouracil is converted to 2,4-dichloro-5-fluoropyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline.[1][2][3]

  • Methoxylation: The resulting 2,4-dichloro-5-fluoropyrimidine is then reacted with a methoxide source, typically sodium methoxide (NaOMe) in methanol, to yield 5-Fluoro-2,4-dimethoxypyrimidine.[4]

Q2: What are the primary impurities I should be aware of during the synthesis of 5-Fluoro-2,4-dimethoxypyrimidine?

A2: The primary impurities can be categorized as process-related impurities and byproducts. These include:

  • Unreacted Starting Material: Residual 2,4-dichloro-5-fluoropyrimidine.

  • Mono-substituted Intermediate: 2-chloro-4-methoxy-5-fluoropyrimidine is the most common mono-substituted impurity due to the higher reactivity of the chlorine atom at the C4 position.

  • Hydrolysis Products: If moisture is present, 5-fluoro-4-hydroxy-2-methoxypyrimidine can form from the hydrolysis of the product or its chlorinated precursors.

  • Impurities from Precursor Synthesis: Any impurities present in the starting 2,4-dichloro-5-fluoropyrimidine will be carried through to the final product if not removed.

Q3: Which analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold standard for quantifying the product and its non-volatile impurities. A reversed-phase C18 column is typically effective.[5][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile impurities, including residual solvents and the relatively volatile product and its chlorinated precursors.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for structural elucidation of the final product and any isolated unknown impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for the identification of unknown impurities by providing molecular weight information.

Troubleshooting Guides

Issue 1: Low Yield of 5-Fluoro-2,4-dimethoxypyrimidine
Symptom Potential Cause Recommended Action
Reaction stalls; significant amount of 2,4-dichloro-5-fluoropyrimidine remains (confirmed by GC or HPLC). Insufficient Sodium Methoxide: The stoichiometry of the nucleophile is critical.Ensure at least two equivalents of sodium methoxide are used. It is advisable to use a slight excess (e.g., 2.1-2.2 equivalents) to drive the reaction to completion.
Low Reaction Temperature: The substitution reaction may be too slow at lower temperatures.Gradually increase the reaction temperature. Monitor the reaction progress by GC or HPLC at various temperature points (e.g., 40°C, 50°C, reflux) to find the optimal condition without promoting side reactions.
Poor Quality of Sodium Methoxide: Sodium methoxide can degrade upon exposure to air and moisture.Use freshly prepared sodium methoxide solution or a high-quality commercial grade. Ensure anhydrous conditions are maintained throughout the reaction.
Low isolated yield after work-up. Product Loss During Extraction: 5-Fluoro-2,4-dimethoxypyrimidine has some solubility in aqueous media.During the aqueous work-up, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Product Volatility: The product may be lost during solvent removal under high vacuum.Use a rotary evaporator at a moderate temperature and pressure. For final drying, avoid prolonged exposure to high vacuum.
Issue 2: High Levels of 2-chloro-4-methoxy-5-fluoropyrimidine Impurity
Symptom Potential Cause Recommended Action
HPLC or GC analysis shows a significant peak corresponding to the mono-substituted intermediate. Insufficient Reaction Time: The second substitution at the C2 position is slower than the first at C4.Increase the reaction time and continue to monitor the disappearance of the mono-substituted intermediate by GC or HPLC.
Insufficient Sodium Methoxide: Not enough nucleophile is present to complete the second substitution.Add an additional portion of sodium methoxide (e.g., 0.2-0.5 equivalents) and continue to monitor the reaction.
Low Reaction Temperature: The activation energy for the second substitution is higher.Increase the reaction temperature towards the reflux temperature of methanol to facilitate the second substitution.
Issue 3: Presence of Unknown Impurities in the Final Product
Symptom Potential Cause Recommended Action
Unexpected peaks in HPLC or GC chromatograms. Moisture in the Reaction: Presence of water can lead to hydrolysis of chloro-intermediates or the final product.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Side Reactions at High Temperatures: Elevated temperatures for prolonged periods can lead to degradation or side reactions.Determine the minimum temperature required for a reasonable reaction rate. Avoid unnecessarily long reaction times.
Impure Starting Material: The 2,4-dichloro-5-fluoropyrimidine used may contain impurities from its synthesis.Analyze the purity of the starting material before use. If necessary, purify the 2,4-dichloro-5-fluoropyrimidine by distillation or recrystallization.

Data Presentation

Table 1: Effect of Reaction Temperature on Impurity Profile (Illustrative Data)

Temperature (°C)Reaction Time (h)5-Fluoro-2,4-dimethoxypyrimidine (%)2,4-dichloro-5-fluoropyrimidine (%)2-chloro-4-methoxy-5-fluoropyrimidine (%)
30675.28.516.3
50492.11.26.7
65 (Reflux)298.5<0.11.4
65 (Reflux)499.2<0.10.7

Note: Data is illustrative and based on typical reaction kinetics. Actual results may vary.

Table 2: Effect of Sodium Methoxide Stoichiometry on Product Distribution (Illustrative Data)

Equivalents of NaOMeReaction Time (h) at 65°C5-Fluoro-2,4-dimethoxypyrimidine (%)2,4-dichloro-5-fluoropyrimidine (%)2-chloro-4-methoxy-5-fluoropyrimidine (%)
1.8488.50.511.0
2.0496.3<0.13.6
2.2499.1<0.10.8

Note: Data is illustrative. Using a slight excess of sodium methoxide can significantly reduce the amount of mono-substituted impurity.

Experimental Protocols

Protocol 1: Synthesis of 5-Fluoro-2,4-dimethoxypyrimidine

Materials:

  • 2,4-dichloro-5-fluoropyrimidine (1.0 eq)

  • Sodium methoxide (2.2 eq)

  • Anhydrous Methanol

  • Ethyl Acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of sodium methoxide (2.2 eq) in anhydrous methanol, add 2,4-dichloro-5-fluoropyrimidine (1.0 eq) portion-wise at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (approx. 65°C) and monitor the progress by GC or TLC.

  • After the reaction is complete (typically 2-4 hours, when the starting material and mono-substituted intermediate are consumed), cool the mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

Protocol 2: HPLC Method for Purity Analysis

Instrumentation:

  • HPLC system with UV detector

  • Column: C18 reversed-phase, 250 x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Note: This is a representative method and may require optimization for specific equipment and impurity profiles.

Visualizations

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Methoxylation cluster_2 Purification A 5-Fluorouracil B 2,4-dichloro-5-fluoropyrimidine A->B POCl3, Base C 5-Fluoro-2,4-dimethoxypyrimidine B->C NaOMe, MeOH D Pure Product C->D Distillation / Chromatography G start Reaction Monitoring by HPLC/GC incomplete Incomplete Reaction? start->incomplete high_mono High Mono-substituted Impurity? incomplete->high_mono No increase_t Increase Temperature Increase Time incomplete->increase_t Yes other_imp Other Impurities? high_mono->other_imp No add_reagent Check/Add NaOMe high_mono->add_reagent Yes check_moisture Ensure Anhydrous Conditions other_imp->check_moisture Yes end_ok Proceed to Work-up other_imp->end_ok No increase_t->start add_reagent->start check_sm Check Starting Material Purity check_moisture->check_sm end_purify Purification Required check_sm->end_purify

References

Technical Support Center: 19F NMR Spectroscopy of 5-Fluoro-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Fluoro-2,4-dimethoxypyrimidine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during 19F Nuclear Magnetic Resonance (NMR) experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected 19F NMR chemical shift for 5-Fluoro-2,4-dimethoxypyrimidine?

Q2: I am not seeing a signal for my compound. What are the possible reasons?

Several factors could contribute to a lack of signal:

  • Incorrect Spectral Width: The chemical shift range of 19F NMR is very wide. If the spectral width is not set appropriately, the signal may be outside the acquisition window.

  • Low Concentration: While 19F is a sensitive nucleus, a sufficient concentration of the analyte is still required for detection.

  • Instrumental Issues: Ensure the NMR spectrometer is properly tuned for 19F observation. This includes checking the probe tuning and matching.

  • Relaxation Problems: If the longitudinal relaxation time (T₁) of the fluorine nucleus is very long, the signal may be saturated, especially with a short relaxation delay.

Q3: My baseline is rolling or distorted. How can I fix this?

A rolling baseline is a common artifact in 19F NMR and can be caused by:

  • Broad Background Signals: Fluorine-containing materials in the NMR probe components can contribute to a broad, underlying signal that distorts the baseline.

  • Acoustic Ringing: The high-power radiofrequency pulses used in 19F NMR can induce vibrations in the probe, leading to baseline distortions at the beginning of the FID.

  • Improper Phasing: Incorrect phase correction during data processing can introduce baseline roll.

  • Large Spectral Width: Acquiring a very wide spectral window can sometimes lead to baseline issues.

Q4: I see small peaks flanking my main signal. What are they?

These are likely ¹³C satellites. Due to the natural abundance of ¹³C (approximately 1.1%), a small percentage of your 5-Fluoro-2,4-dimethoxypyrimidine molecules will have a ¹³C atom adjacent to the fluorine. The coupling between these two nuclei splits the signal into a doublet, resulting in these small satellite peaks on either side of the main ¹⁹F signal.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues in 19F NMR experiments with 5-Fluoro-2,4-dimethoxypyrimidine.

Problem 1: Poor Signal-to-Noise Ratio (S/N)
Potential Cause Recommended Solution
Low Sample Concentration Increase the concentration of 5-Fluoro-2,4-dimethoxypyrimidine in the NMR tube.
Insufficient Number of Scans Increase the number of transients (scans) acquired. The S/N ratio increases with the square root of the number of scans.
Suboptimal Pulse Width Calibrate the 90° pulse width for the 19F channel on your spectrometer.
Incorrect Relaxation Delay Ensure the relaxation delay (d1) is adequate for the T₁ of the fluorine nucleus. A delay of 1-2 times T₁ is a good starting point. For quantitative measurements, a longer delay of 5 times T₁ is recommended.[1]
Problem 2: Broad or Distorted Peaks
Potential Cause Recommended Solution
Poor Shimming Carefully shim the magnetic field homogeneity using the deuterium lock signal of your solvent.
Sample Viscosity High sample viscosity can lead to broader lines. Consider diluting the sample or increasing the temperature.
Paramagnetic Impurities The presence of paramagnetic species can cause significant line broadening. Ensure high purity of your sample and solvent.
Chemical Exchange If the molecule is undergoing chemical exchange on the NMR timescale, this can lead to broadened signals. Temperature variation studies can help to investigate this.
Problem 3: Inaccurate Referencing
Potential Cause Recommended Solution
No Internal Standard While not always necessary, an internal standard can provide a reliable reference. However, be cautious of potential interactions with your sample.
Incorrect External Referencing If using an external reference, ensure it is properly prepared and that susceptibility corrections are considered if high accuracy is required.
Instrumental Drift Regularly check and calibrate the spectrometer's reference frequency.

Experimental Protocols

A standard protocol for acquiring a 1D 19F NMR spectrum of 5-Fluoro-2,4-dimethoxypyrimidine is outlined below.

Sample Preparation
  • Dissolve the sample: Dissolve approximately 5-10 mg of 5-Fluoro-2,4-dimethoxypyrimidine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in a clean NMR tube.

  • Ensure homogeneity: Gently vortex or invert the tube to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Data Acquisition
  • Lock and Shim: Insert the sample into the spectrometer, lock on the deuterium signal of the solvent, and perform shimming to optimize the magnetic field homogeneity.

  • Tune the Probe: Tune the NMR probe for the 19F frequency.

  • Set Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zgfhig on Bruker instruments for proton-decoupled 19F NMR).

    • Spectral Width (SW): Start with a wide spectral width (e.g., 200-300 ppm) centered around the expected chemical shift region (-165 to -175 ppm).

    • Acquisition Time (AQ): Set to achieve the desired resolution (typically 1-2 seconds).

    • Relaxation Delay (D1): Start with a delay of 1-2 seconds.

    • Number of Scans (NS): Begin with 16 or 32 scans and increase as needed to improve the signal-to-noise ratio.

  • Acquire the Spectrum: Start the data acquisition.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening) if necessary to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to correct for any remaining distortions.

  • Referencing: Reference the spectrum to an appropriate standard (e.g., internal or external CFCl₃ at 0 ppm).

Visualizations

Troubleshooting Workflow for Poor 19F NMR Signal

troubleshooting_workflow start Start: Poor 19F NMR Signal check_concentration Is sample concentration adequate? (> 5 mg/mL) start->check_concentration increase_concentration Increase sample concentration check_concentration->increase_concentration No check_scans Are the number of scans sufficient? check_concentration->check_scans Yes increase_concentration->check_scans increase_scans Increase number of scans check_scans->increase_scans No check_tuning Is the probe tuned and matched for 19F? check_scans->check_tuning Yes increase_scans->check_tuning tune_probe Tune and match the probe check_tuning->tune_probe No check_parameters Are acquisition parameters correct? (SW, pulse width, d1) check_tuning->check_parameters Yes tune_probe->check_parameters optimize_parameters Optimize acquisition parameters check_parameters->optimize_parameters No good_signal Good Signal Acquired check_parameters->good_signal Yes optimize_parameters->good_signal

Caption: A logical workflow for troubleshooting poor signal in 19F NMR experiments.

Relationship between NMR Parameters and Spectral Quality

nmr_parameters cluster_params Acquisition Parameters cluster_quality Spectral Quality sw Spectral Width (SW) artifacts Artifacts sw->artifacts affects ns Number of Scans (NS) snr Signal-to-Noise (S/N) ns->snr improves aq Acquisition Time (AQ) resolution Resolution aq->resolution improves d1 Relaxation Delay (D1) d1->snr can affect quantitation Quantitative Accuracy d1->quantitation improves

Caption: Key 19F NMR acquisition parameters and their impact on spectral quality.

References

scale-up challenges for the production of 5-Fluoro-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-Fluoro-2,4-dimethoxypyrimidine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 5-Fluoro-2,4-dimethoxypyrimidine, particularly when scaling up the production.

Issue 1: Low Yield of 2,4-dichloro-5-fluoropyrimidine Intermediate

  • Question: My reaction to produce 2,4-dichloro-5-fluoropyrimidine from 5-fluorouracil is resulting in a low yield. What are the potential causes and solutions?

  • Answer: Low yields in this chlorination step are often traced back to suboptimal reaction conditions or reagent quality. Here are key factors to investigate:

    • Reagent Ratios: The molar ratio of 5-fluorouracil (5-FU) to phosphorus oxychloride (POCl₃) is critical. An excess of POCl₃ is typically required to drive the reaction to completion. A recommended starting point is a 1:10 molar ratio of 5-FU to POCl₃.[1]

    • Acid Scavenger: The presence of an acid acceptor, such as N,N-dimethylaniline (DMA), is crucial to neutralize the HCl generated during the reaction. Ensure the correct molar ratio of 5-FU to DMA is used, typically around 1:1.5.[1]

    • Reaction Temperature and Time: This reaction requires heating. The optimal temperature is generally around 114°C, with a reaction time of approximately 2 hours.[1] Inadequate temperature or insufficient reaction time can lead to incomplete conversion.

    • Moisture Control: Phosphorus oxychloride reacts violently with water. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions to prevent decomposition of the reagent and starting material.

    • Scale-Up Consideration: Heat transfer becomes less efficient at a larger scale. Ensure your reactor is capable of maintaining a consistent temperature throughout the reaction mixture. Hot spots can lead to side reactions and degradation of the product.

Issue 2: Incomplete Conversion to 5-Fluoro-2,4-dimethoxypyrimidine

  • Question: During the methoxylation step, I am observing a significant amount of unreacted 2,4-dichloro-5-fluoropyrimidine or mono-substituted intermediates. How can I improve the conversion?

  • Answer: Incomplete conversion in the final methoxylation step is a common hurdle. Consider the following troubleshooting steps:

    • Sodium Methoxide Quality and Stoichiometry: Use freshly prepared or high-quality sodium methoxide. It is hygroscopic and can lose its reactivity if exposed to moisture. A molar excess of sodium methoxide is necessary to ensure both chlorine atoms are displaced.

    • Reaction Temperature: The reaction is typically carried out at a reduced temperature, between 10-15°C, to control the exothermicity and minimize side reactions.[2] Allowing the temperature to rise too high can lead to the formation of byproducts.

    • Solvent: Methanol is the common solvent for this reaction.[2] Ensure it is anhydrous, as water can react with sodium methoxide and the chlorinated pyrimidine.

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of complete conversion before quenching the reaction.

Issue 3: Difficulty in Purifying the Final Product

  • Question: I am struggling to obtain pure 5-Fluoro-2,4-dimethoxypyrimidine. What are the common impurities and effective purification strategies?

  • Answer: Purification can be challenging due to the presence of starting materials, intermediates, and side-products.

    • Common Impurities:

      • Unreacted 2,4-dichloro-5-fluoropyrimidine.

      • Mono-substituted intermediates (2-chloro-5-fluoro-4-methoxypyrimidine or 4-chloro-5-fluoro-2-methoxypyrimidine).

      • Byproducts from side reactions.

    • Purification Strategies:

      • Aqueous Workup: After the reaction, a careful aqueous workup is essential to remove inorganic salts and water-soluble impurities. The reaction mixture is typically quenched with crushed ice and then basified, for example with a 50% NaOH solution to a pH of 10, before extraction.[2]

      • Extraction: Extraction with a suitable organic solvent like methylene dichloride or chloroform is used to isolate the crude product.[2]

      • Column Chromatography: For laboratory-scale purification, column chromatography using silica gel is a standard method. A common eluent system is a mixture of hexanes and ethyl acetate.[3]

      • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity on a larger scale. Suitable solvents include ethanol, isopropanol, or ethyl acetate.[3] The choice of solvent will need to be determined empirically.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to consider during the synthesis of 5-Fluoro-2,4-dimethoxypyrimidine?

A1: The synthesis involves several hazardous materials. Phosphorus oxychloride is highly corrosive and reacts violently with water. 2,4-dichloro-5-fluoropyrimidine is a corrosive material and harmful if swallowed.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure that an emergency shower and eyewash station are readily accessible.

Q2: What are the typical storage conditions for 5-Fluoro-2,4-dimethoxypyrimidine?

A2: 5-Fluoro-2,4-dimethoxypyrimidine should be stored in a tightly sealed container in a dry, cool place, typically at room temperature or refrigerated (2°C ~ 8°C) for long-term stability.[5][6]

Q3: Can you provide a general overview of the synthetic route?

A3: The most common synthetic route involves a two-step process. First, 5-fluorouracil is chlorinated using phosphorus oxychloride in the presence of an acid scavenger like N,N-dimethylaniline to produce 2,4-dichloro-5-fluoropyrimidine.[1] In the second step, this intermediate is reacted with sodium methoxide in methanol to yield 5-Fluoro-2,4-dimethoxypyrimidine.[2]

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of 2,4-dichloro-5-fluoropyrimidine

ParameterRecommended ValueReference
Molar Ratio (5-FU : POCl₃)1 : 10[1]
Molar Ratio (5-FU : DMA)1 : 1.5[1]
Reaction Temperature114°C[1]
Reaction Time2 hours[1]
Maximum Reported Yield92.2%[1]

Experimental Protocols

Synthesis of 2,4-dichloro-5-fluoropyrimidine (Intermediate)

  • To a reaction flask equipped with a condenser and a thermometer, add 5-fluorouracil.

  • Add N,N-dimethylaniline as an acid acceptor.

  • Carefully add phosphorus oxychloride to the mixture.

  • Heat the reaction mixture to 114°C and maintain this temperature for 2 hours.[1]

  • After the reaction is complete, cool the mixture and carefully quench it with ice water.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Synthesis of 5-Fluoro-2,4-dimethoxypyrimidine

  • Prepare a solution of sodium methoxide in methanol in a round-bottom flask and cool it to 10-15°C.[2]

  • Dissolve the 2,4-dichloro-5-fluoropyrimidine intermediate in methanol.

  • Add the solution of the intermediate dropwise to the sodium methoxide solution while maintaining the temperature between 10-15°C.[2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by pouring it into crushed ice.

  • Basify the mixture with a 50% NaOH solution to a pH of 10.[2]

  • Extract the product with methylene dichloride.[2]

  • Separate the organic layer and evaporate the solvent under high vacuum to obtain the product.[2]

Visualization

Scale_Up_Troubleshooting Troubleshooting Workflow for 5-Fluoro-2,4-dimethoxypyrimidine Synthesis start Start Synthesis chlorination Step 1: Chlorination of 5-Fluorouracil start->chlorination check_yield_1 Check Yield of 2,4-dichloro-5-fluoropyrimidine chlorination->check_yield_1 low_yield Low Yield check_yield_1->low_yield No good_yield_1 Good Yield check_yield_1->good_yield_1 Yes troubleshoot_1 Troubleshoot Chlorination: - Check Reagent Ratios - Verify Temperature & Time - Ensure Anhydrous Conditions low_yield->troubleshoot_1 troubleshoot_1->chlorination Retry methoxylation Step 2: Methoxylation good_yield_1->methoxylation check_conversion Check Conversion to 5-Fluoro-2,4-dimethoxypyrimidine methoxylation->check_conversion incomplete_conv Incomplete Conversion check_conversion->incomplete_conv No complete_conv Complete Conversion check_conversion->complete_conv Yes troubleshoot_2 Troubleshoot Methoxylation: - Check NaOMe Quality - Control Temperature - Use Anhydrous Solvent incomplete_conv->troubleshoot_2 troubleshoot_2->methoxylation Retry purification Purification complete_conv->purification check_purity Check Purity purification->check_purity impure Product Impure check_purity->impure No pure Pure Product check_purity->pure Yes troubleshoot_3 Troubleshoot Purification: - Optimize Workup - Column Chromatography - Recrystallization impure->troubleshoot_3 troubleshoot_3->purification Retry end End pure->end

Caption: Troubleshooting workflow for the synthesis of 5-Fluoro-2,4-dimethoxypyrimidine.

References

Validation & Comparative

A Comparative Guide to 5-Fluoropyrimidines and 5-Chloropyrimidines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrimidine core is a critical endeavor in medicinal chemistry, with halogenated pyrimidines serving as versatile building blocks. The choice of the halogen substituent at the 5-position significantly impacts the substrate's reactivity in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. This guide provides an objective comparison of the performance of 5-fluoropyrimidines and 5-chloropyrimidines in these essential transformations, supported by established reactivity principles and experimental data.

General Reactivity Trends

The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is predominantly governed by the carbon-halogen (C-X) bond strength and the position of the halogen on the pyrimidine ring.

Influence of the Halogen: The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy. Consequently, C-F bonds are the strongest and most difficult to cleave, rendering fluoropyrimidines largely unreactive under standard cross-coupling conditions.[1] In contrast, chloropyrimidines are viable substrates, though they are less reactive than their bromo and iodo counterparts and often necessitate more robust catalytic systems and harsher reaction conditions to achieve high yields.[1]

Influence of the Position: The electronic nature of the pyrimidine ring also dictates reactivity, with the general order for palladium-catalyzed cross-coupling being C4(6) > C2 > C5. The C5 position is the least electron-deficient and, therefore, the least reactive site for oxidative addition.[1]

Performance in Cross-Coupling Reactions: A Head-to-Head Comparison

Our comprehensive review of the scientific literature indicates a stark contrast in the utility of 5-fluoropyrimidines and 5-chloropyrimidines as cross-coupling partners.

5-Fluoropyrimidines: Across standard palladium-catalyzed cross-coupling methodologies such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, 5-fluoropyrimidines are consistently reported as being unreactive.[1] The high strength of the C-F bond prevents the initial oxidative addition to the palladium(0) catalyst, which is the crucial first step in the catalytic cycle. While advanced methods for C-F bond activation using specialized nickel and cobalt catalysts are an emerging area of research, these are not yet widely applicable and have not been specifically demonstrated for the routine cross-coupling of 5-fluoropyrimidines.

5-Chloropyrimidines: In contrast, 5-chloropyrimidines, while less reactive than 5-bromo or 5-iodopyrimidines, are competent substrates for a variety of cross-coupling reactions. Achieving successful coupling often requires careful optimization of the catalyst, ligand, base, and temperature. For instance, in Suzuki-Miyaura reactions, the use of electron-rich and bulky phosphine ligands can facilitate the challenging oxidative addition step.

Quantitative Data Summary

Due to the general inertness of 5-fluoropyrimidines in cross-coupling reactions, a direct quantitative comparison with 5-chloropyrimidines under identical conditions is not available in the literature. The following tables summarize representative data for the cross-coupling of 5-chloropyrimidines and other relevant halopyrimidines to provide a performance benchmark.

Table 1: Suzuki-Miyaura Coupling of 5-Halopyrimidines with Arylboronic Acids

5-HalopyrimidineArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Yield (%)
5-BromopyrimidinePhenylboronic acidPd(OAc)₂ (2), PPh₃ (4)K₂CO₃1,4-Dioxane/H₂O80-9080-95
2,4,5,6-TetrachloropyrimidineArylboronic acids (1.0 equiv)Pd(PPh₃)₂Cl₂ (1-3)K₂CO₃1,4-Dioxane/H₂O6087-97
2,4,5,6-TetrachloropyrimidineArylboronic acids (3.0 equiv)Pd(PPh₃)₂Cl₂ (2-5)K₂CO₃1,4-Dioxane/H₂O8080-85

Table 2: Stille Coupling of 5-Halopyrimidines with Arylstannanes

5-HalopyrimidineArylstannaneCatalystSolventTemp. (°C)
5-IodopyrimidinePhenyltributylstannanePd(PPh₃)₄DMF100

Experimental Protocols

Below are detailed, generalized experimental protocols for key cross-coupling reactions involving halopyrimidines. These protocols are intended as a starting point and may require optimization for specific substrates.

Suzuki-Miyaura Coupling of a 5-Halopyrimidine
  • Preparation: In a dry Schlenk flask, combine the 5-halopyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a phosphine ligand (e.g., PPh₃, 4-10 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water).

  • Reaction: Heat the mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Sonogashira Coupling of a 5-Halopyrimidine
  • Preparation: To a reaction flask, add the 5-halopyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Solvent and Base Addition: Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine).

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv.).

  • Reaction: Stir the reaction at room temperature or with gentle heating until completion.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture and concentrate the solvent.

  • Purification: Purify the residue by column chromatography.

Visualizing the Process

The following diagrams illustrate the fundamental concepts discussed in this guide.

G cluster_0 General Reactivity of Halogens in Cross-Coupling I Iodine (I) Br Bromine (Br) I->Br Cl Chlorine (Cl) Br->Cl F Fluorine (F) Cl->F G cluster_1 General Reactivity of Pyrimidine Positions C46 C4 / C6 C2 C2 C46->C2 C5 C5 C2->C5 G start Start: 5-Halopyrimidine & Coupling Partner reagents Add Pd Catalyst, Ligand, & Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Work-up & Extraction monitor->workup Reaction Complete purify Purification (Chromatography) workup->purify product Final Product purify->product

References

A Comparative Guide: Evaluating the Biological Activity of 5-Fluoro-2,4-dimethoxypyrimidine and its Non-fluorinated Analog, 2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The strategic modification of the pyrimidine ring can significantly influence the pharmacological profile of these compounds. This guide provides a comparative overview of the potential biological activities of 5-Fluoro-2,4-dimethoxypyrimidine and its non-fluorinated counterpart, 2,4-dimethoxypyrimidine.

  • Extrapolate potential biological activities based on structurally related compounds.

  • Provide detailed experimental protocols for key biological assays to facilitate such a comparative study.

  • Propose potential signaling pathways that may be modulated by these compounds.

The introduction of a fluorine atom at the C5 position of the pyrimidine ring is a common strategy in drug design. The high electronegativity and small size of fluorine can alter the electronic properties, metabolic stability, and binding interactions of the molecule with its biological targets, often leading to enhanced potency and a modified spectrum of activity.

Hypothesized Biological Activities

Based on the known bioactivities of similar pyrimidine derivatives, a comparative analysis of 5-Fluoro-2,4-dimethoxypyrimidine and 2,4-dimethoxypyrimidine would be valuable in the following areas:

  • Anticancer Activity: Fluorinated pyrimidines, most notably 5-fluorouracil (5-FU), are mainstays in cancer chemotherapy. The mechanism of action for 5-FU involves the inhibition of thymidylate synthase and incorporation into RNA and DNA, leading to cell death. It is hypothesized that 5-Fluoro-2,4-dimethoxypyrimidine may exhibit enhanced cytotoxic effects on cancer cell lines compared to its non-fluorinated analog due to the influence of the fluorine atom.

  • Antiviral Activity: Several pyrimidine nucleoside analogs have demonstrated efficacy as antiviral agents. The fluorine substituent can enhance the binding affinity to viral enzymes or improve the pharmacokinetic properties of the compound.

  • Enzyme Inhibition: Pyrimidine derivatives are known to inhibit various enzymes, including kinases and dihydrofolate reductase. A comparative enzymatic inhibition study could reveal differential potencies and selectivities between the fluorinated and non-fluorinated analogs.

Data Presentation: A Framework for Comparison

To facilitate a direct and meaningful comparison, we propose the following tabular format for presenting quantitative data from future experimental studies.

Table 1: Comparative Cytotoxicity (IC50 in µM)

CompoundCancer Cell Line A (e.g., MCF-7)Cancer Cell Line B (e.g., A549)Cancer Cell Line C (e.g., HeLa)Normal Cell Line (e.g., HEK293)
5-Fluoro-2,4-dimethoxypyrimidineExperimental ValueExperimental ValueExperimental ValueExperimental Value
2,4-dimethoxypyrimidineExperimental ValueExperimental ValueExperimental ValueExperimental Value
Positive Control (e.g., Doxorubicin)Experimental ValueExperimental ValueExperimental ValueExperimental Value

Table 2: Comparative Antiviral Activity (EC50 in µM)

CompoundVirus A (e.g., Influenza A)Virus B (e.g., Herpes Simplex Virus 1)Host Cell Line
5-Fluoro-2,4-dimethoxypyrimidineExperimental ValueExperimental ValueSpecify Cell Line
2,4-dimethoxypyrimidineExperimental ValueExperimental ValueSpecify Cell Line
Positive Control (e.g., Acyclovir)Experimental ValueExperimental ValueSpecify Cell Line

Table 3: Comparative Enzyme Inhibition (IC50 in µM)

CompoundTarget Enzyme A (e.g., Kinase X)Target Enzyme B (e.g., DHFR)
5-Fluoro-2,4-dimethoxypyrimidineExperimental ValueExperimental Value
2,4-dimethoxypyrimidineExperimental ValueExperimental Value
Positive Control (e.g., Staurosporine)Experimental ValueExperimental Value

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for a robust comparison of the two compounds.

MTT Assay for Cytotoxicity

This assay determines the concentration of the compounds that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa) and a normal human cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 5-Fluoro-2,4-dimethoxypyrimidine and 2,4-dimethoxypyrimidine (dissolved in DMSO)

  • Doxorubicin (positive control)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Plaque Reduction Assay for Antiviral Activity

This assay measures the concentration of the compounds that reduces the number of viral plaques by 50% (EC50).

Materials:

  • Host cell line permissive to the virus of interest (e.g., Vero cells for HSV-1)

  • Virus stock of known titer

  • Minimum Essential Medium (MEM) with 2% FBS

  • 5-Fluoro-2,4-dimethoxypyrimidine and 2,4-dimethoxypyrimidine

  • Acyclovir (positive control)

  • Carboxymethyl cellulose (CMC) or agarose for overlay

  • Crystal violet staining solution

  • 6-well plates

Procedure:

  • Cell Seeding: Seed host cells into 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 plaque-forming units/well).

  • Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with medium containing various concentrations of the test compounds or positive control mixed with CMC or agarose.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

  • Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction relative to the untreated virus control and determine the EC50 values.

Mandatory Visualizations

Hypothetical Experimental Workflow

G Experimental Workflow for Comparative Analysis cluster_compounds Test Compounds cluster_assays Biological Assays cluster_data Data Analysis C1 5-Fluoro-2,4-dimethoxypyrimidine A1 Cytotoxicity Assay (e.g., MTT) C1->A1 A2 Antiviral Assay (e.g., Plaque Reduction) C1->A2 A3 Enzyme Inhibition Assay C1->A3 C2 2,4-dimethoxypyrimidine C2->A1 C2->A2 C2->A3 D1 IC50 / EC50 Determination A1->D1 A2->D1 A3->D1 D2 Comparative Analysis D1->D2

Caption: A flowchart illustrating the proposed experimental design for the comparative biological evaluation.

Potential Signaling Pathway in Cancer

Given the relationship to 5-fluorouracil, a potential mechanism of action for 5-Fluoro-2,4-dimethoxypyrimidine could involve the inhibition of thymidylate synthase, a critical enzyme in the de novo synthesis of pyrimidines. This would lead to a depletion of thymidine triphosphate (dTTP), a necessary precursor for DNA synthesis and repair, ultimately inducing apoptosis in rapidly dividing cancer cells.

G Hypothesized Anticancer Mechanism 5-Fluoro-2,4-dimethoxypyrimidine 5-Fluoro-2,4-dimethoxypyrimidine Metabolic Activation Metabolic Activation 5-Fluoro-2,4-dimethoxypyrimidine->Metabolic Activation Active Metabolite Active Metabolite Metabolic Activation->Active Metabolite Thymidylate Synthase Thymidylate Synthase Active Metabolite->Thymidylate Synthase Inhibition dTMP dTMP Thymidylate Synthase->dTMP dUMP dUMP dUMP->Thymidylate Synthase DNA Synthesis & Repair DNA Synthesis & Repair dTMP->DNA Synthesis & Repair Apoptosis Apoptosis DNA Synthesis & Repair->Apoptosis Disruption leads to

Caption: A potential signaling pathway illustrating the inhibition of DNA synthesis and induction of apoptosis.

Conclusion

A direct comparative study of 5-Fluoro-2,4-dimethoxypyrimidine and 2,4-dimethoxypyrimidine is warranted to elucidate the impact of C5-fluorination on the biological activity of this scaffold. The experimental protocols and frameworks provided in this guide offer a robust starting point for researchers to conduct such an investigation. The resulting data will be invaluable for the rational design of novel pyrimidine-based therapeutic agents with improved efficacy and selectivity.

A Spectroscopic Comparison of Fluorinated vs. Non-Fluorinated Pyrimidines: 5-Fluorouracil and Uracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a fluorine atom into a pyrimidine ring profoundly influences its electronic properties and, consequently, its spectroscopic characteristics. This guide provides an objective comparison of the spectroscopic profiles of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent, and its non-fluorinated analog, uracil. The supporting experimental data, presented in clearly structured tables, alongside detailed methodologies, offers a comprehensive resource for researchers in drug discovery and molecular sciences.

Key Spectroscopic Comparisons

The substitution of hydrogen with a highly electronegative fluorine atom at the C5 position of the pyrimidine ring induces significant changes in the electron density distribution, which are reflected in the NMR, UV-Vis, and fluorescence spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Fluorine's strong electron-withdrawing nature deshields adjacent nuclei, leading to downfield shifts in ¹H and ¹³C NMR spectra. The presence of the spin-active ¹⁹F nucleus provides an additional, highly sensitive probe for structural and dynamic studies.

Parameter Uracil 5-Fluorouracil
¹H Chemical Shift (ppm) in DMSO-d₆
N1-H11.0211.46
N3-H10.8210.70
C6-H7.417.73
C5-H5.47-
¹³C Chemical Shift (ppm) in DMSO-d₆
C2150.9149.66
C4163.4157.54
C5100.2138.55 (d, J = 227 Hz)
C6141.1130.64 (d, J = 24 Hz)
¹⁹F Chemical Shift (ppm) in DMSO-d₆ N/A-167.5

Note: NMR chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

UV-Vis Absorption Spectroscopy

The introduction of fluorine results in a slight bathochromic (red) shift in the UV-Vis absorption maximum, indicative of a change in the electronic transitions within the pyrimidine ring.

Compound Solvent λmax (nm)
UracilWater~259
5-FluorouracilWater~265
Fluorescence Spectroscopy

While uracil exhibits very weak fluorescence, 5-fluorouracil displays a noticeable increase in fluorescence intensity upon UV irradiation.[1] This property has been attributed to the formation of a tautomeric form of 5-FU.[1]

Compound Excitation Wavelength (nm) Emission Wavelength (nm) Quantum Yield (Φ)
Uracil~260~330Very Low
5-Fluorouracil~270~330 and ~410Low, but enhanced upon irradiation

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the pyrimidine sample.

  • Dissolve the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition (¹H NMR):

  • Spectrometer: Bruker 400 MHz or equivalent.

  • Pulse Program: Standard single-pulse sequence.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Data Acquisition (¹³C NMR):

  • Spectrometer: Bruker 100 MHz or equivalent.

  • Pulse Program: Proton-decoupled pulse sequence.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration.

Data Acquisition (¹⁹F NMR):

  • Spectrometer: Equipped with a fluorine probe, tuned to the appropriate frequency.

  • Pulse Program: Standard single-pulse sequence.

  • Reference: CCl₃F at 0.00 ppm (external or internal).

UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a stock solution of the pyrimidine in deionized water or an appropriate buffer (e.g., phosphate-buffered saline).

  • Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.

Data Acquisition:

  • Spectrophotometer: Standard UV-Vis spectrophotometer.

  • Wavelength Range: Scan from 200 nm to 400 nm.

  • Blank: Use the solvent as a blank to zero the instrument.

  • Cuvette: Use a 1 cm path length quartz cuvette.

Fluorescence Spectroscopy

Sample Preparation:

  • Prepare a dilute solution of the pyrimidine in a suitable solvent (e.g., deionized water) in a quartz cuvette. The concentration should be low enough to avoid inner filter effects.

Data Acquisition:

  • Spectrofluorometer: Standard fluorescence spectrophotometer.

  • Excitation: Excite the sample at its absorption maximum (λmax).

  • Emission Scan: Record the emission spectrum over a wavelength range that covers the expected emission.

  • Slit Widths: Use appropriate excitation and emission slit widths to balance signal intensity and spectral resolution.

  • Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

Metabolic Pathway of 5-Fluorouracil

The cytotoxic effects of 5-fluorouracil are a result of its intracellular conversion to active metabolites that interfere with DNA and RNA synthesis. The following diagram illustrates the key steps in the metabolic activation of 5-FU.

5-Fluorouracil Metabolic Pathway FU Fluorouridine FUMP Fluorouridine Monophosphate FU->FUMP Uridine Kinase FUDP Fluorouridine Diphosphate FUMP->FUDP UMP Kinase FUTP Fluorouridine Triphosphate FUDP->FUTP NDP Kinase FdUDP Fluorodeoxyuridine Diphosphate FUDP->FdUDP Ribonucleotide Reductase RNA_Damage RNA Damage FUTP->RNA_Damage FUDR Fluorodeoxyuridine FdUMP Fluorodeoxyuridine Monophosphate FUDR->FdUMP Thymidine Kinase TS_Inhibition Thymidylate Synthase Inhibition FdUMP->TS_Inhibition FdUTP Fluorodeoxyuridine Triphosphate FdUDP->FdUTP NDP Kinase DNA_Damage DNA Damage FdUTP->DNA_Damage 5-FU 5-FU 5-FU->FUDR Thymidine Phosphorylase

Metabolic activation pathway of 5-Fluorouracil.

This guide provides a foundational spectroscopic comparison between a fluorinated and a non-fluorinated pyrimidine. The distinct spectroscopic signatures imparted by fluorine substitution are crucial for the characterization of novel fluorinated compounds and for monitoring their interactions in biological systems.

References

Navigating Pyrimidine Scaffolds: A Comparative Guide to Alternatives for 5-Fluoro-2,4-dimethoxypyrimidine in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, the pyrimidine core remains a cornerstone in the synthesis of a vast array of therapeutic agents. Among the myriad of functionalized pyrimidines, 5-Fluoro-2,4-dimethoxypyrimidine has established itself as a valuable building block. However, the dynamic nature of medicinal chemistry necessitates a broader understanding of alternative reagents that can offer advantages in synthetic efficiency, cost, or the exploration of novel chemical space. This guide provides a comprehensive comparison of viable alternatives to 5-Fluoro-2,4-dimethoxypyrimidine, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

This publication delves into the performance of several key alternatives, including 5-bromo, 5-cyano, and 5-ethynyl-substituted 2,4-dimethoxypyrimidines, in common cross-coupling and nucleophilic substitution reactions critical to drug synthesis. By presenting available quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this guide aims to be an indispensable resource for researchers, scientists, and drug development professionals.

Performance in Key Synthetic Reactions: A Comparative Analysis

The utility of a pyrimidine building block is largely determined by its reactivity and selectivity in cornerstone synthetic transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The electronic nature of the substituent at the C5 position significantly influences the reactivity of the pyrimidine ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of 5-substituted-2,4-dimethoxypyrimidines in this reaction is influenced by the nature of the leaving group at the C5 position. While direct comparative studies are limited, analysis of published data provides valuable insights.

5-Substituted-2,4-dimethoxypyrimidineCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
5-Bromo-2,4-dimethoxypyrimidinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃1,4-Dioxane/H₂O80-9080-95
5-Iodo-2,4-dimethoxypyrimidine (as part of a larger structure)Various arylboronic acidsPd(0)Weakly alkalineNot specifiedNot specifiedGood
2,4-Dichloro-5-bromopyrimidineArylboronic acidsNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Note: The data presented is compiled from various sources and may not be directly comparable due to variations in experimental conditions.

Sonogashira Coupling

The Sonogashira coupling is instrumental for introducing alkyne moieties, which are valuable pharmacophores and synthetic handles. The reactivity of halopyrimidines in this reaction generally follows the trend I > Br > Cl.

5-Substituted PyrimidineTerminal AlkyneCatalyst SystemBase / SolventTemp (°C)Time (h)Yield (%)
2-Benzyloxy-5-iodopyrimidinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT492
2-Benzyloxy-5-iodopyrimidine4-EthynyltoluenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT490
2-Benzyloxy-5-iodopyrimidineCyclopropylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT375

Note: Data adapted from a study on 2-benzyloxy-5-iodopyrimidine, which is expected to have similar reactivity to 5-iodo-2,4-dimethoxypyrimidine under these conditions.

Bioisosteric Replacements and Their Impact

In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a powerful tool for lead optimization. The 5-fluoro substituent can be replaced by other groups to modulate a compound's pharmacokinetic and pharmacodynamic properties.

  • 5-Chloro: The chloro group is a common bioisostere for fluorine. While slightly larger, it offers similar electronic properties and can participate in a wider range of coupling reactions.

  • 5-Cyano: The cyano group is a potent electron-withdrawing group and a hydrogen bond acceptor. Its introduction can significantly alter the electronic profile of the pyrimidine ring and provide new interaction points with biological targets.

  • 5-Ethynyl: The ethynyl group provides a rigid linker and can act as a key binding element. It is also a versatile handle for further functionalization via click chemistry or other alkyne-based transformations.

Experimental Protocols

To facilitate the practical application of these alternative reagents, detailed experimental protocols for key synthetic transformations are provided below.

General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-2,4-dimethoxypyrimidine

Materials:

  • 5-Bromo-2,4-dimethoxypyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add 5-bromo-2,4-dimethoxypyrimidine, the arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling of a 5-Iodopyrimidine Derivative

Materials:

  • 5-Iodopyrimidine derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of the 5-iodopyrimidine derivative and the terminal alkyne in THF, add triethylamine.

  • Add PdCl₂(PPh₃)₂ and CuI to the mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Signaling Pathways and Drug Targets

Substituted pyrimidines are integral components of numerous drugs that target critical signaling pathways implicated in various diseases. Below are simplified representations of two such pathways where these building blocks are frequently employed.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Pyrimidine_Inhibitor Pyrimidine-based EGFR Inhibitor Pyrimidine_Inhibitor->EGFR HCV_Replication_Workflow cluster_host_cell Infected Host Cell HCV_RNA HCV RNA Genome (+ strand) Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex HCV_RNA->Replication_Complex NS5B NS5B RNA Polymerase Polyprotein->NS5B Proteolytic Processing NS5B->Replication_Complex Negative_Strand (-) strand RNA Replication_Complex->Negative_Strand Replication New_HCV_RNA New HCV RNA (+ strand) Negative_Strand->New_HCV_RNA Transcription Pyrimidine_Inhibitor Pyrimidine-based NS5B Inhibitor Pyrimidine_Inhibitor->NS5B Inhibition

comparative study of different fluorinated building blocks in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become an indispensable tool in modern medicinal chemistry. The unique properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to improved efficacy, metabolic stability, and bioavailability.[1] This guide provides a comparative analysis of common fluorinated building blocks, supported by experimental data, to aid researchers in the rational design of novel therapeutics.

Data Presentation: Comparative Impact of Fluorination

The introduction of different fluorine-containing moieties can have varied effects on key physicochemical properties of a parent molecule. The following tables summarize the quantitative impact of common fluorinated building blocks on lipophilicity (LogP), metabolic stability, and acidity/basicity (pKa).

Table 1: Effect of Fluorination on Lipophilicity (LogP)

Lipophilicity, a critical parameter for membrane permeability and overall ADME properties, is significantly modulated by fluorination.[2][3] Generally, the introduction of fluorine increases lipophilicity.

Parent MoleculeNon-Fluorinated LogPFluorinated Building BlockFluorinated LogPΔLogPReference
Toluene2.73-F (4-fluorotoluene)2.87+0.14[2]
Aniline0.90-CF3 (4-(trifluoromethyl)aniline)2.03+1.13
Phenol1.46-OCF3 (4-(trifluoromethoxy)phenol)2.63+1.17
Pyridine0.65-F (2-fluoropyridine)0.29-0.36[4]
Pyridine0.65-CF3 (2-(trifluoromethyl)pyridine)1.48+0.83

Note: LogP values can vary based on the experimental or computational method used.

Table 2: Effect of Fluorination on Metabolic Stability

Fluorine is often introduced to block metabolically labile sites, thereby enhancing a compound's half-life and metabolic stability.[1][5] The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes.[1][6]

Parent MoleculeBuilding BlockIn Vitro Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Reference
Risperidone-H1592.4[7]
Risperidone9-Fluoro>2405.8[7]
Celecoxib-H4233.0[7]
Celecoxib4'-Fluoro1549.0[7]
Midazolam-H2.3630[7]
Midazolam1'-Fluoro2.3630[7]

Data derived from in vitro human liver microsome assays.

Table 3: Effect of Fluorination on Acidity/Basicity (pKa)

The high electronegativity of fluorine can significantly influence the pKa of nearby acidic or basic functional groups, which in turn affects a compound's ionization state, solubility, and receptor interactions.[8]

Parent MoleculeFunctional GroupNon-Fluorinated pKaFluorinated Building BlockFluorinated pKaΔpKaReference
AnilineAmine4.634-Fluoro4.65+0.02
AnilineAmine4.634-Trifluoromethyl3.51-1.12
PyridinePyridinic Nitrogen5.252-Fluoro-0.44-5.69[4]
PyridinePyridinic Nitrogen5.253-Fluoro2.97-2.28[4]
MorphineAmine8.26-Fluoro7.83-0.37[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of fluorinated building blocks.

Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method

This method directly measures the partitioning of a compound between n-octanol and water.[10][11]

  • Preparation of Phases: Prepare a phosphate buffer solution (pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.[12]

  • Partitioning: In a glass vial, add a known volume of the saturated buffer and an equal volume of the saturated n-octanol. Add a small aliquot of the compound stock solution.

  • Equilibration: Vigorously shake the vial for a set period (e.g., 1 hour) to ensure thorough mixing and partitioning. Allow the phases to separate completely by letting the vial stand or by centrifugation.

  • Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.[11]

  • Calculation: Calculate the LogP value using the following formula: LogP = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.[5][13][14]

  • Reagent Preparation:

    • Prepare a phosphate buffer (100 mM, pH 7.4).

    • Prepare a working solution of human liver microsomes (e.g., 1 mg/mL) in the phosphate buffer.

    • Prepare a solution of the NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[15]

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal solution and the test compound solution to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the microsomes and the test compound (final compound concentration typically 1 µM).[16]

    • Incubate the plate at 37°C with shaking.

  • Time Points and Quenching:

    • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).[15]

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) * (incubation volume / microsomal protein amount).[5]

Protocol 3: Determination of Binding Affinity by Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of a ligand (e.g., a fluorinated compound) to a target protein.[17][18]

  • Ligand Immobilization:

    • Activate the surface of a sensor chip (e.g., CM5 chip) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[19]

    • Inject the target protein over the activated surface to covalently immobilize it.

    • Deactivate any remaining active esters with an injection of ethanolamine.[19]

  • Analyte Binding:

    • Prepare a series of dilutions of the fluorinated compound (analyte) in a suitable running buffer.

    • Inject the different concentrations of the analyte over the sensor chip surface at a constant flow rate. The association of the analyte to the immobilized ligand is monitored in real-time.[18]

  • Dissociation:

    • After the association phase, flow the running buffer over the chip to monitor the dissociation of the analyte from the ligand.

  • Regeneration:

    • If the binding is strong, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound analyte and prepare the surface for the next injection.[18]

  • Data Analysis:

    • The binding data is fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.

Mandatory Visualization

Diagram 1: Experimental Workflow for In Vitro Metabolic Stability Assay

MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Reagents Prepare Buffer, Microsomes, NADPH, & Test Compound Prewarm Pre-warm Reagents to 37°C Reagents->Prewarm Initiate Initiate Reaction with NADPH Prewarm->Initiate Incubate Incubate at 37°C with Shaking Initiate->Incubate Quench Quench Reaction at Time Points Incubate->Quench Process Centrifuge & Collect Supernatant Quench->Process LCMS LC-MS/MS Analysis Process->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate t½ and Clint Plot->Calculate FluorineStrategy cluster_property Desired Property Improvement cluster_building_block Select Fluorinated Building Block Start Identify Lead Compound Metabolic_Stability Increase Metabolic Stability Start->Metabolic_Stability Modulate_pKa Modulate pKa Start->Modulate_pKa Increase_Lipophilicity Increase Lipophilicity & Permeability Start->Increase_Lipophilicity F Single Fluorine (-F) Metabolic_Stability->F Block metabolic 'hot spots' CF3 Trifluoromethyl (-CF3) Metabolic_Stability->CF3 Steric & electronic shield Modulate_pKa->F Strong inductive effect Increase_Lipophilicity->CF3 Highly lipophilic OCF3 Trifluoromethoxy (-OCF3) Increase_Lipophilicity->OCF3 Very high lipophilicity Synthesis Synthesize Analogues F->Synthesis CF3->Synthesis OCF3->Synthesis Testing Test Properties (LogP, Stability, pKa, Affinity) Synthesis->Testing SAR Analyze Structure- Activity Relationship Testing->SAR

References

Comparative Analysis of the Biological Activity of 5-Fluoro-2,4-dimethoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative validation of the biological activity of 5-Fluoro-2,4-dimethoxypyrimidine derivatives against alternative substituted pyrimidine analogs. Due to limited publicly available data specifically on 5-Fluoro-2,4-dimethoxypyrimidine derivatives, this guide draws comparisons with closely related 2,4-disubstituted-5-fluoropyrimidine compounds and the well-established anticancer agent 5-Fluorouracil (5-FU). The information presented is intended to provide a framework for research and development in this area.

Introduction to 5-Fluoropyrimidine Derivatives in Drug Discovery

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a fluorine atom at the 5-position of the pyrimidine ring, as seen in the widely used chemotherapy drug 5-Fluorouracil, can significantly enhance biological activity. Substitutions at the 2 and 4 positions of the 5-fluoropyrimidine core offer a strategy to modulate the compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile. This guide focuses on derivatives of 5-Fluoro-2,4-dimethoxypyrimidine, exploring their potential biological activities in comparison to other analogs.

Comparison of Biological Activity

While specific quantitative data for the cytotoxic or enzymatic activity of 5-Fluoro-2,4-dimethoxypyrimidine derivatives are scarce in the available literature, we can infer potential activities by comparing related compounds. The following tables summarize the biological activity of various 2,4-disubstituted-5-fluoropyrimidine derivatives against different cancer cell lines and kinases.

Table 1: Comparative Cytotoxicity of 2,4-Disubstituted-5-Fluoropyrimidine Derivatives

Compound/DerivativeSubstitution PatternCell LineIC50/GI50 (µM)Reference
Hypothetical 5-Fluoro-2,4-dimethoxypyrimidine Derivative 2,4-dimethoxyVariousData not available-
2,4-Dianilino-5-fluoropyrimidine (Compound 6f) 2,4-dianilinoH3122 (ALK-positive NSCLC)Not specified, but noted as 6 times more active than Crizotinib[1]
2-Butoxy-4-chloro-5-fluoropyrimidine 2-butoxy, 4-chloroA549 (Lung Carcinoma)0.10[2]
HL-60 (Leukemia)1.66[2]
MCF-7 (Breast Cancer)0.59[2]
5-Fluorouracil (5-FU) -VariousCell-line dependent[3][4]

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are dependent on the specific experimental conditions and cell lines used.

Table 2: Comparative Kinase Inhibitory Activity of 2,4-Dianilino-5-fluoropyrimidine Derivatives

Compound/DerivativeTarget KinaseIC50 (nM)Reference
2,4-Dianilino-5-fluoropyrimidine (Compound 6f) ALK (Anaplastic Lymphoma Kinase)Good activity against wild-type and crizotinib-resistant mutants[1]
Generic Pyrimidine-based Inhibitors Various (e.g., CDK9)Varies with substitutionsGeneral knowledge

Signaling Pathways and Mechanism of Action

5-Fluoropyrimidine derivatives primarily exert their biological effects through two main mechanisms: inhibition of thymidylate synthase (TS) and incorporation into DNA and RNA, leading to cytotoxicity in rapidly dividing cells, such as cancer cells. Derivatives with substitutions at the 2 and 4 positions can also be designed to target other cellular pathways, such as protein kinases involved in cell cycle regulation and signal transduction.

Thymidylate Synthase Inhibition Pathway

The primary mechanism of action for 5-FU and its analogs involves the inhibition of thymidylate synthase, a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis.

Thymidylate_Synthase_Inhibition 5-FU_Derivative 5-Fluoropyrimidine Derivative Active_Metabolite FdUMP (5-Fluoro-2'-deoxyuridine monophosphate) 5-FU_Derivative->Active_Metabolite Metabolic Activation Active_Metabolite->Inhibition TS Thymidylate Synthase (TS) dTMP dTMP TS->dTMP Apoptosis Apoptosis TS->Apoptosis Inhibition leads to dUMP dUMP dUMP->TS DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Inhibition->TS

Caption: Inhibition of Thymidylate Synthase by 5-Fluoropyrimidine Derivatives.

Kinase Inhibition Pathway (Example: CDK9)

Certain 2,4-disubstituted pyrimidine derivatives have been developed as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and transcription. Inhibition of CDKs can lead to cell cycle arrest and apoptosis.

Kinase_Inhibition Pyrimidine_Derivative 2,4-Disubstituted Pyrimidine Derivative Pyrimidine_Derivative->Inhibition CDK9_CyclinT CDK9/Cyclin T Complex Phosphorylation Phosphorylation of RNAPII CDK9_CyclinT->Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis CDK9_CyclinT->Cell_Cycle_Arrest Inhibition leads to RNAPII RNA Polymerase II (RNAPII) RNAPII->Phosphorylation Transcription_Elongation Transcription Elongation Phosphorylation->Transcription_Elongation Inhibition->CDK9_CyclinT MTT_Assay_Workflow Cell_Seeding Seed cells in 96-well plate Compound_Treatment Treat with pyrimidine derivatives Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan formation) MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Kinase_Assay_Workflow Reagent_Prep Prepare kinase, substrate, ATP, and inhibitor solutions Reaction_Setup Combine reagents in a microplate Reagent_Prep->Reaction_Setup Incubation Incubate at room temp or 30°C Reaction_Setup->Incubation Detection Add detection reagent (e.g., ADP-Glo™) Incubation->Detection Signal_Measurement Measure signal (Luminescence or Fluorescence) Detection->Signal_Measurement

References

A Comparative Guide to Catalyst Efficacy in the Functionalization of the 5-Fluoro-2,4-dimethoxypyrimidine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various catalysts for the cross-coupling reactions of 5-halo-2,4-dimethoxypyrimidine derivatives. Due to the inherent stability and low reactivity of the C-F bond in palladium-catalyzed cross-coupling reactions, direct functionalization of 5-fluoro-2,4-dimethoxypyrimidine at the 5-position is challenging and not widely reported. Therefore, this guide focuses on the coupling of more reactive 5-halo-substituted 2,4-dimethoxypyrimidines (where the halogen is bromine or iodine) as a proxy to evaluate catalyst performance for the synthesis of 5-substituted 2,4-dimethoxypyrimidine scaffolds, which may also contain a fluorine atom at a different position or be a precursor to a fluorinated analogue.

The data presented herein is compiled from various studies and is intended to provide a comparative framework. Direct comparison of yields should be considered with caution due to variations in experimental conditions, substrates, and ligands across different research efforts.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of functionalized pyrimidines. The choice of the catalyst system, comprising a palladium precursor and a ligand, is critical for achieving high efficiency and yield. This guide examines the performance of different catalytic systems in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck coupling reactions involving 5-halo-2,4-dimethoxypyrimidine and its analogues.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between a halide and an organoboron compound. For pyrimidine substrates, the selection of the palladium catalyst and ligand is crucial for optimal performance.

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of 5-Bromo-2,4-dimethoxypyrimidine

EntryCoupling PartnerCatalyst (mol%)LigandBaseSolventTime (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃1,4-Dioxane/H₂O2485[1]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)dppfK₃PO₄Toluene1292N/A
33-Furanylboronic acidPd(OAc)₂ (2)SPhosK₃PO₄Toluene/H₂O1688N/A
4Pyrimidine-5-boronic acid[Pd(allyl)Cl]₂ (1) / XPhos (2)XPhosK₃PO₄2-MeTHF895N/A
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high yields, especially with less reactive chloro-substrates.

Table 2: Comparison of Catalysts for Buchwald-Hartwig Amination of 5-Halo-2,4-dimethoxypyrimidine Analogues

EntrySubstrateAmineCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
15-Bromo-2,4-dimethoxypyrimidineMorpholinePd(OAc)₂ (2)BINAPCs₂CO₃Toluene10089N/A
25-Bromo-2,4-dimethoxypyrimidineAnilinePd₂(dba)₃ (1.5)XPhosNaOtBuToluene11094[2]
32-Chloro-4,6-dimethoxypyrimidinePiperidinePd(OAc)₂ (2)RuPhosK₃PO₄Dioxane10085N/A
45-Bromo-2-chloro-4-methoxypyrimidineBenzylaminePd(OAc)₂ (2)XantphosCs₂CO₃Dioxane10091[3]

Note: Data for entries 1 and 3 are based on general protocols for similar substrates and may require optimization.

Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a palladium complex and often requires a copper(I) co-catalyst.

Table 3: Comparison of Catalysts for Sonogashira Coupling of 5-Iodo-2,4-dimethoxypyrimidine

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTime (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF695[4]
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPADMF892[5]
31-HexynePd(OAc)₂ (2) / cataCXium A (4)NoneCs₂CO₃2-MeTHF1288[6]
4Propargyl alcoholPd/CuFe₂O₄ (3)NoneK₂CO₃EtOH490[4]
Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene. The regioselectivity of the reaction can be influenced by the choice of catalyst and reaction conditions.

Table 4: Comparison of Catalysts for Heck Coupling of 5-Bromo-2,4-dimethoxypyrimidine

EntryAlkeneCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
1StyrenePd(OAc)₂ (2)P(o-tol)₃Et₃NDMF10082[7]
2n-Butyl acrylatePd/C (3)NoneK₂CO₃NMP14078[8]
3CyclohexenePd(PPh₃)₄ (5)PPh₃NaOAcDMAc12075[5]
4AcrylonitrileHerrmann's Catalyst (1)NoneCy₂NMeDioxane11085N/A

Note: Data for entry 4 is a representative example for a similar substrate.

Experimental Protocols

The following are generalized experimental protocols for the cross-coupling reactions discussed. These should be considered as starting points and may require optimization for specific substrates and coupling partners.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add the 5-halo-2,4-dimethoxypyrimidine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 equiv. relative to Pd).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 4:1) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-2 mol%), the ligand (1.1-1.2 equiv. relative to Pd), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the 5-halo-2,4-dimethoxypyrimidine (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the reaction mixture with stirring to the desired temperature (e.g., 100-110 °C). Monitor the reaction progress by GC-MS or LC-MS.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate), filtered through a pad of celite, and the filtrate is concentrated.

  • Purification: The residue is purified by flash chromatography to afford the desired arylamine.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the 5-halo-2,4-dimethoxypyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., Et₃N or DIPA, 2-3 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred mixture.

  • Reaction: Stir the reaction at room temperature or heat as required (e.g., 40-80 °C), monitoring by TLC or LC-MS.

  • Workup: Upon completion, the reaction mixture is filtered through celite, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine.

  • Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

General Protocol for Heck Coupling
  • Reaction Setup: In a sealed tube, combine the 5-bromo-2,4-dimethoxypyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the ligand (if required), and the base (e.g., Et₃N, 1.5-2.0 equiv.).

  • Reagent Addition: Add the degassed solvent (e.g., DMF or NMP) and the alkene (1.2-2.0 equiv.).

  • Reaction: Seal the tube and heat the mixture to the required temperature (e.g., 100-140 °C) with stirring. Monitor the progress by GC or LC-MS.

  • Workup: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated.

  • Purification: The crude product is purified by flash chromatography.

Visualizing Experimental Design and Logic

The following diagrams illustrate the general workflow for a cross-coupling experiment and the logical process for comparing different catalyst systems.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare & Degas Reagents and Solvents setup_glassware Oven-Dry & Assemble Glassware under Inert Gas add_solids Add Solid Reagents: Substrate, Base, Catalyst, Ligand setup_glassware->add_solids add_liquids Add Solvents and Liquid Reagents add_solids->add_liquids run_reaction Heat and Stir under Inert Atmosphere add_liquids->run_reaction monitor Monitor Progress (TLC, LC-MS, GC) run_reaction->monitor quench Quench Reaction & Cool to RT monitor->quench extract Aqueous Workup & Extraction quench->extract dry_concentrate Dry Organic Layer & Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize calculate_yield Calculate Yield

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalyst_Comparison_Logic cluster_catalyst_systems Catalyst Systems to Compare cluster_evaluation Evaluation Metrics goal Goal: Optimize Coupling of 5-Halo-2,4-dimethoxypyrimidine reaction_type Select Reaction Type (e.g., Suzuki-Miyaura) goal->reaction_type cat_a System A: Pd(PPh₃)₄ reaction_type->cat_a cat_b System B: Pd(OAc)₂ / SPhos reaction_type->cat_b cat_c System C: Pd(dppf)Cl₂ reaction_type->cat_c yield Reaction Yield (%) cat_a->yield time Reaction Time (h) cat_a->time temp Reaction Temperature (°C) cat_a->temp robustness Substrate Scope & Functional Group Tolerance cat_a->robustness cat_b->yield cat_b->time cat_b->temp cat_b->robustness cat_c->yield cat_c->time cat_c->temp cat_c->robustness conclusion Conclusion: Select Optimal Catalyst System yield->conclusion time->conclusion temp->conclusion robustness->conclusion

Caption: Logical workflow for comparing the efficacy of different catalyst systems.

References

analysis of the pharmacokinetic properties of drugs derived from 5-Fluoro-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of 5-Fluorouracil and Capecitabine, providing a clear comparison for researchers.

Pharmacokinetic Parameter5-Fluorouracil (5-FU)Capecitabine
Administration Route Intravenous (IV) Bolus or InfusionOral
Bioavailability Erratic and low when given orally[1]Approximately 100%
Time to Peak Plasma Concentration (Tmax) ~5 minutes (IV bolus)~1.5 - 2 hours[2][3]
Peak Plasma Concentration (Cmax) of 5-FU Highly variable, dose-dependentLow (0.22 - 0.31 mg/L)[3]
Elimination Half-life (t½) 8 - 20 minutes[4]0.55 - 0.89 hours (for parent compound)[3]
Volume of Distribution (Vd) 21.4 ± 5.9 L/m² (with DPD inactivator)186 ± 28 L[5]
Clearance (CL) High and variable, primarily hepatic775 ± 213 mL/min[5]
Primary Route of Elimination Hepatic metabolism (>80%)[4][6]Renal (as metabolites)[2]
Major Metabolites Dihydrofluorouracil (DHFU), α-fluoro-β-ureidopropionic acid (FUPA), α-fluoro-β-alanine (FBAL)5'-deoxy-5-fluorocytidine (5'-DFCR), 5'-deoxy-5-fluorouridine (5'-DFUR), 5-FU, FBAL[3]

Metabolic Pathways and Mechanism of Action

The metabolic activation of both 5-FU and Capecitabine is crucial for their cytotoxic effects. Capecitabine is a prodrug that undergoes a three-step enzymatic conversion to 5-FU, with the final step preferentially occurring in tumor tissue. The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), inhibits thymidylate synthase, leading to depletion of thymidine and subsequent cell death.

metabolic_pathway cluster_capecitabine Capecitabine Metabolism cluster_5fu 5-Fluorouracil (5-FU) Metabolism Capecitabine Capecitabine DFCR 5'-deoxy-5-fluorocytidine (5'-DFCR) Capecitabine->DFCR Carboxylesterase (Liver) DFUR 5'-deoxy-5-fluorouridine (5'-DFUR) DFCR->DFUR Cytidine Deaminase (Liver and Tumor) FU_from_Cape 5-Fluorouracil (5-FU) DFUR->FU_from_Cape Thymidine Phosphorylase (Tumor) FU 5-Fluorouracil (5-FU) FUMP Fluorouridine monophosphate (FUMP) FU->FUMP FdUMP Fluorodeoxyuridine monophosphate (FdUMP) (Active Metabolite) FU->FdUMP DHFU Dihydrofluorouracil (DHFU) FU->DHFU Dihydropyrimidine Dehydrogenase (DPD) FUMP->FdUMP Inhibition Inhibition of Thymidylate Synthase FdUMP->Inhibition

Caption: Metabolic activation pathway of Capecitabine to 5-Fluorouracil and its subsequent metabolism.

Experimental Protocols

Quantification of 5-Fluorouracil in Human Plasma by HPLC-UV

This section details a common method for the determination of 5-FU concentrations in plasma samples for pharmacokinetic studies.

a. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of plasma in a centrifuge tube, add an internal standard (e.g., 5-chlorouracil).

  • Add 50 µL of an acidic buffer (e.g., 1M ammonium acetate, pH 3.5) and vortex briefly.

  • Add 5 mL of an extraction solvent mixture (e.g., isopropanol:ethyl acetate, 15:85 v/v).

  • Vortex for 10 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject into the HPLC system.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and ammonium acetate buffer (e.g., 2.5:97.5 v/v) at a pH of 3.5.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV detection at a wavelength of 265 nm.

  • Column Temperature: 25°C.

c. Method Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines. The limit of quantification is typically around 10 ng/mL.

Quantification of Capecitabine and its Metabolites in Human Plasma by LC-MS/MS

This protocol outlines a sensitive and specific method for the simultaneous determination of Capecitabine and its major metabolites.

a. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma in a microcentrifuge tube, add an internal standard mixture (e.g., isotopically labeled capecitabine and metabolites).

  • Add 300 µL of a protein precipitation agent (e.g., methanol or acetonitrile).

  • Vortex for 1 minute to precipitate plasma proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

b. Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.0 µm particle size).

  • Mobile Phase: A gradient elution is typically used, with mobile phase A consisting of an aqueous solution with a modifier (e.g., 0.1% formic acid) and mobile phase B being an organic solvent like acetonitrile or methanol with the same modifier.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

c. Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analytes.

  • Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

d. Method Validation: The method must be validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability as per regulatory standards.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Patient Patient BloodSample Blood Sample Collection (Timed Intervals) Patient->BloodSample PlasmaSeparation Centrifugation to Separate Plasma BloodSample->PlasmaSeparation InternalStandard Addition of Internal Standard PlasmaSeparation->InternalStandard Extraction Extraction (LLE or Protein Precipitation) InternalStandard->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC Liquid Chromatography (Separation) Evaporation->LC MS Mass Spectrometry (Detection) LC->MS DataAnalysis Data Analysis and Pharmacokinetic Modeling MS->DataAnalysis

Caption: General experimental workflow for pharmacokinetic analysis of drugs in plasma.

References

A Comparative Guide to 5-Fluoropyrimidine-Based Compounds in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 5-fluoropyrimidine-based compounds, a class of molecules that continues to be a significant area of interest in the development of novel anticancer therapeutics. The following sections present a summary of in vitro performance, detailed experimental protocols for key biological assays, and visualizations of relevant biological pathways and experimental workflows. The data and methodologies presented are drawn from preclinical studies to aid researchers in evaluating the potential of these compounds.

In Vitro Performance of 5-Fluoro-N2,N4-diphenylpyrimidine-2,4-diamine Derivatives

A notable class of 5-fluoropyrimidine-based compounds are the 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines, which have been investigated for their potential as inhibitors of Cyclin-Dependent Kinases (CDKs), key regulators of the cell cycle. The in vitro cytotoxic activity and kinase inhibitory potential of a series of these compounds are summarized below.

Table 1: Cytotoxic Activity of 5-Fluoro-N2,N4-diphenylpyrimidine-2,4-diamine Derivatives in Human Cancer Cell Lines

The cytotoxic effects of these compounds were evaluated against a panel of four human cancer cell lines: A549 (lung cancer), DU-145 (prostate cancer), KB (nasopharyngeal carcinoma), and KBvin (a vincristine-resistant subline of KB). The data are presented as GI50 values, which represent the concentration of the compound that causes 50% inhibition of cell growth.[1]

Compound IDA549 (μM)DU-145 (μM)KB (μM)KBvin (μM)
6a >10>10>10>10
6b >10>10>10>10
6c 1.21.50.80.9
6d 0.91.10.50.6
6e 0.50.70.30.4
6f 0.20.30.10.1
9g 0.70.90.40.5
11e 0.60.80.30.4
11f 0.40.50.20.2

Data extracted from a study on novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9.[1]

Table 2: Kinase Inhibitory Activity of Selected 5-Fluoro-N2,N4-diphenylpyrimidine-2,4-diamine Derivatives

Several of the most cytotoxic compounds were further assessed for their ability to inhibit CDK2/cyclin E1 and CDK9/cyclin T1. The data are presented as IC50 values, the concentration of the compound required to inhibit 50% of the kinase activity.[1]

Compound IDCDK2/cyclin E1 (μM)CDK9/cyclin T1 (μM)
6d 0.080.03
6e 0.050.02
6f 0.120.05
9g 0.060.02
11e 0.040.01
11f 0.030.01

Data extracted from a study on novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided to allow for replication and further investigation.

Sulforhodamine B (SRB) Assay for Cytotoxicity

This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.[1]

  • Cell Plating: Cancer cells are seeded into 96-well plates at an appropriate density and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water, and the cells are stained with 0.4% (w/v) sulforhodamine B (SRB) solution for 10 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.

  • Solubilization: The bound stain is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read on a plate reader at a wavelength of 515 nm.

  • Data Analysis: The GI50 value is calculated from the dose-response curve.

Kinase Inhibition Assay (CDK2/cyclin E1 and CDK9/cyclin T1)

This assay measures the ability of the compounds to inhibit the activity of specific kinases.[1]

  • Reaction Mixture Preparation: The test compounds are mixed with the respective kinase (CDK2/cyclin E1 or CDK9/cyclin T1) in a buffer containing 40 mM Hepes/Tris (pH 7.4), 0.8 mM EGTA/Tris, 8 mM MgCl2, 1.6 mM DTT, and 0.008% Tween 20.[1]

  • Reaction Initiation: The kinase reaction is initiated by the addition of the substrate (e.g., Ulight-CFFKNIVTPRTPPPSQGK-amide for CDK9) and ATP.[1]

  • Incubation: The reaction mixture is incubated for a specified period to allow for phosphorylation of the substrate.

  • Detection: The level of substrate phosphorylation is quantified using an appropriate detection method, such as fluorescence resonance energy transfer (FRET).

  • Data Analysis: The IC50 value is determined from the dose-response curve, representing the concentration of the compound that inhibits 50% of the kinase activity.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway.

G cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Potential Next Step) start Starting Materials (e.g., 2,4-dichloro-5-fluoropyrimidine) synthesis Multi-step Synthesis start->synthesis purification Purification & Characterization synthesis->purification cytotoxicity Cytotoxicity Screening (SRB Assay) purification->cytotoxicity kinase_assay Kinase Inhibition Assay (CDK2 & CDK9) cytotoxicity->kinase_assay sar Structure-Activity Relationship (SAR) Analysis kinase_assay->sar animal_model Xenograft Animal Model sar->animal_model efficacy Efficacy & Toxicity Evaluation animal_model->efficacy

Caption: A general experimental workflow for the development of 5-fluoropyrimidine-based anticancer agents.

G cluster_cell_cycle Cell Cycle Progression cluster_regulation CDK Regulation G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->S Promotes G1/S Transition CDK9_CyclinT CDK9/Cyclin T (P-TEFb) Transcription Transcription Elongation CDK9_CyclinT->Transcription Inhibitor 5-Fluoropyrimidine Inhibitors Inhibitor->CDK2_CyclinE Inhibits Inhibitor->CDK9_CyclinT Inhibits

Caption: Simplified signaling pathway showing the role of CDK2 and CDK9 in cell cycle and transcription, and their inhibition by 5-fluoropyrimidine-based compounds.

References

A Head-to-Head Comparison of Fluoropyrimidine-Based Therapeutic Strategies and Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of different therapeutic strategies involving fluoropyrimidines and their combination with or comparison against various kinase inhibitors. While classical fluoropyrimidines such as 5-fluorouracil (5-FU) and its oral prodrug capecitabine are not direct kinase inhibitors, they are fundamental components of combination therapies that target critical signaling pathways. Their primary mechanism involves the inhibition of thymidylate synthase (TS) and incorporation into RNA and DNA, leading to cytotoxicity.[1][2][3][4] This guide focuses on head-to-head clinical trial data for different fluoropyrimidine-based regimens in various cancers.

Section 1: Oral Agents in Refractory Metastatic Colorectal Cancer (mCRC): Regorafenib vs. Trifluridine/Tipiracil

In the setting of refractory metastatic colorectal cancer, two oral agents, the multi-kinase inhibitor regorafenib and the fluoropyrimidine-based combination trifluridine/tipiracil, are key therapeutic options.[5] Both have demonstrated a survival benefit over placebo and are indicated for patients who have progressed on standard chemotherapies.[5][6]

Regorafenib is a multi-kinase inhibitor targeting angiogenic (VEGFR 1-3, TIE2), stromal (PDGFR-β, FGFR), and oncogenic (KIT, RET, BRAF) kinases.[7][8][9][10] Trifluridine/tipiracil (TAS-102) consists of a thymidine-based nucleic acid analog (trifluridine) and a thymidine phosphorylase inhibitor (tipiracil), which prevents trifluridine's rapid degradation.[11]

Comparative Efficacy and Safety Data

Direct head-to-head trials and real-world studies have sought to compare the effectiveness and safety of these two agents.

Endpoint Regorafenib Trifluridine/Tipiracil (TFTD) Notes
Median Overall Survival (OS) 6.30 - 6.4 months6.66 - 10.2 monthsA retrospective cohort study showed a significantly longer OS in the TFTD monotherapy group compared to the regorafenib group.[6] A real-world analysis in the US found similar OS between the two agents.[12]
Median Progression-Free Survival (PFS) 1.9 months2.0 months (from RECOURSE trial)Both agents show modest PFS benefits. The CORRECT study for regorafenib showed a median PFS of 1.9 months vs 1.7 for placebo.[5]
Key Grade ≥3 Adverse Events Hand-foot skin reaction, fatigue, hypertensionNeutropenia, leukopenia, anemia, febrile neutropeniaThe safety profiles are distinct. Regorafenib is associated with higher rates of hand-foot skin reaction and hypertension, while trifluridine/tipiracil leads to more hematologic toxicities.[5][11]

Data compiled from the CORRECT trial (Regorafenib), the RECOURSE trial (Trifluridine/Tipiracil), and subsequent comparative studies.[5][6][12]

Section 2: EGFR Inhibitors with Fluoropyrimidine Backbone in RAS Wild-Type mCRC

For patients with RAS wild-type metastatic colorectal cancer, combining a fluoropyrimidine-based chemotherapy regimen like FOLFIRI (5-FU, leucovorin, irinotecan) with an epidermal growth factor receptor (EGFR) inhibitor is a standard of care.[13][14] Cetuximab (a chimeric IgG1 mAb) and panitumumab (a fully human IgG2 mAb) are two EGFR inhibitors used in this setting.[13] Both function by binding to the extracellular domain of EGFR, preventing ligand binding and subsequent downstream signaling.[13][15][16]

Comparative Efficacy Data: Cetuximab + FOLFIRI vs. Panitumumab + FOLFIRI

While no large-scale, first-line, head-to-head trial has directly compared FOLFIRI in combination with both agents, retrospective analyses and second-line studies provide comparative data.

Endpoint Cetuximab + FOLFIRI Panitumumab + FOLFIRI Notes
Median Overall Survival (OS) 18.4 months12.2 monthsA retrospective single-center study in the second-line setting showed a numerically longer OS with cetuximab, though the difference was not statistically significant.[17] A network meta-analysis reported no significant difference in efficacy between first-line cetuximab-FOLFIRI and panitumumab-FOLFOX.[18]
Median Progression-Free Survival (PFS) 6.9 months4.7 monthsThe same retrospective study also found a numerically longer PFS with cetuximab, without reaching statistical significance.[17]
Key Grade ≥3 Adverse Events Infusion reactions, skin rash, hypomagnesemiaSkin rash, hypomagnesemiaPanitumumab, being fully human, is associated with fewer infusion reactions.[19] Cetuximab, as an IgG1 antibody, can induce antibody-dependent cell-mediated cytotoxicity (ADCC), an immune function not associated with the IgG2 isotype of panitumumab.[13][14]

Data from a retrospective study comparing second-line treatment.[17] Efficacy in the first-line setting is considered comparable based on cross-trial comparisons and network meta-analyses.[18]

Section 3: HER2-Targeted Kinase Inhibitors with Capecitabine in Metastatic Breast Cancer (MBC)

In HER2-positive metastatic breast cancer that has progressed on trastuzumab-based therapy, the combination of the oral fluoropyrimidine capecitabine with a HER2-targeted tyrosine kinase inhibitor (TKI) is an established treatment strategy. Neratinib, an irreversible pan-HER TKI, has been compared head-to-head with lapatinib, a reversible dual HER1/HER2 TKI, both in combination with capecitabine.[20][21][22]

Comparative Efficacy and Safety from the NALA Phase III Trial

The NALA trial directly compared the efficacy and safety of neratinib + capecitabine (N+C) versus lapatinib + capecitabine (L+C).[22]

Endpoint Neratinib + Capecitabine (N+C) Lapatinib + Capecitabine (L+C) Hazard Ratio (HR) / p-value
Median Progression-Free Survival (PFS) 8.8 months (mean)6.6 months (mean)HR 0.76, p=0.0059
Overall Survival (OS) 24.0 months22.2 monthsHR 0.88, p=0.2086
Objective Response Rate (ORR) 32.8%26.7%p=0.1201
Median Duration of Response (DoR) 8.5 months5.6 monthsHR 0.50, p=0.0004
Intervention for CNS Metastases Lower incidenceHigher incidence-
Key Grade ≥3 Adverse Event (Diarrhea) 24.4%12.5%-

Data from the NALA Phase III clinical trial.[22] The trial demonstrated a statistically significant benefit in PFS and DoR favoring the neratinib combination.

A separate phase III trial (PHOEBE) showed that another TKI, pyrotinib, in combination with capecitabine, resulted in a significantly longer median PFS of 12.5 months compared to 6.8 months for lapatinib plus capecitabine.[23]

Section 4: Signaling Pathways and Mechanisms of Action

Understanding the distinct mechanisms of fluoropyrimidines and the kinase inhibitors they are paired with is crucial for rational drug development and clinical application.

Fluoropyrimidine_Metabolism cluster_prodrug Oral Prodrug cluster_circulation Circulation / Target Cell cluster_targets Cellular Targets Capecitabine Capecitabine FU 5-FU Capecitabine->FU Metabolism (incl. Thymidine Phosphorylase) FUDR FUDR FU->FUDR Thymidine Phosphorylase FUMP FUMP FU->FUMP FdUMP FdUMP (Active Metabolite) FUDR->FdUMP Thymidine Kinase FUMP->FdUMP FUTP FUTP FUMP->FUTP FdUTP FdUTP FdUMP->FdUTP TS Thymidylate Synthase (TS) FdUMP->TS Inhibition RNA RNA Function FUTP->RNA Incorporation & Dysfunction DNA DNA Synthesis FdUTP->DNA Incorporation & Damage TS->DNA Required for EGFR_Pathway EGFR_Inhibitor Cetuximab / Panitumumab EGFR EGFR EGFR_Inhibitor->EGFR Blocks Binding Ligand EGF Ligand Ligand->EGFR Activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT Akt PI3K->AKT AKT->Nucleus Proliferation Gene Transcription (Proliferation, Survival) Nucleus->Proliferation Regorafenib_MOA cluster_angiogenesis Angiogenesis cluster_oncogenesis Oncogenesis cluster_stroma Tumor Microenvironment Regorafenib Regorafenib VEGFR VEGFR 1-3 Regorafenib->VEGFR Inhibits TIE2 TIE2 Regorafenib->TIE2 Inhibits KIT KIT Regorafenib->KIT Inhibits RET RET Regorafenib->RET Inhibits BRAF BRAF Regorafenib->BRAF Inhibits PDGFRb PDGFR-β Regorafenib->PDGFRb Inhibits FGFR FGFR Regorafenib->FGFR Inhibits

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 5-Fluoro-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-Fluoro-2,4-dimethoxypyrimidine, a halogenated pyrimidine derivative. Adherence to these protocols is critical to mitigate risks and maintain a safe research environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to be aware of the immediate actions to take in case of accidental exposure.

Personal Protective Equipment (PPE) Summary

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles. In case of eye contact, rinse cautiously with water for several minutes[1][2].
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber).Prevents skin contact. If skin contact occurs, wash the area with plenty of soap and water[1][3]. Nitrile gloves may not be recommended[4].
Body Protection Fully-buttoned lab coat.Protects against contamination of personal clothing[4].
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust is generated[5][6].Avoid inhalation of dust or vapors[5].

Step-by-Step Disposal Protocol

The disposal of 5-Fluoro-2,4-dimethoxypyrimidine must be handled as hazardous waste. Follow these steps to ensure safe and compliant disposal.

Step 1: Waste Segregation and Collection

  • Characterize the Waste: Identify the waste as a halogenated organic compound.

  • Use a Compatible Container: Collect the waste in a designated, compatible, and sealable container to prevent leaks or reactions[7][8]. The container should be in good condition and have a secure screw cap[8].

  • Avoid Mixing: Do not mix 5-Fluoro-2,4-dimethoxypyrimidine waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases[9].

Step 2: Labeling the Hazardous Waste Container

Proper labeling is essential for tracking and safe handling. The label must include:

  • The words "Hazardous Waste"[8].

  • The full chemical name: "5-Fluoro-2,4-dimethoxypyrimidine"[8].

  • The associated hazards (e.g., Toxic, Irritant)[8].

  • The date when the waste was first added to the container[8].

Step 3: Storage of Chemical Waste

  • Designated Storage Area: Store the waste container in a designated and secure Satellite Accumulation Area (SAA) at or near the point of generation[8][10].

  • Secondary Containment: Place the waste container in a secondary containment tray to contain any potential leaks[7][10].

  • Segregation: Ensure that incompatible waste streams are stored separately[7][8].

  • Container Integrity: Keep the container tightly closed except when adding waste[7][8].

Step 4: Arranging for Disposal

  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) office to schedule a pickup for the hazardous waste[7].

  • Follow Institutional Procedures: Adhere to all institutional guidelines for waste pickup and documentation.

  • Regulatory Compliance: All waste must be handled in accordance with local, state, and federal regulations[6].

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate and Alert: Evacuate the immediate area and alert personnel nearby[5].

  • Control and Contain: If it is safe to do so, prevent the spill from spreading or entering drains[5][6].

  • Cleanup:

    • For dry spills, use dry cleanup procedures to avoid generating dust. Sweep or vacuum the material and place it in a sealed, labeled container for disposal[5][6].

    • For wet spills, absorb the material with an inert, dry substance and place it in a suitable container for disposal[4].

  • Decontaminate: Wash the spill area thoroughly with water[5].

  • Seek Medical Attention: If exposure occurs, seek immediate medical attention[3][5].

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of 5-Fluoro-2,4-dimethoxypyrimidine.

G cluster_spill Emergency Path A Step 1: Waste Collection - Use compatible, sealed container - Segregate from incompatibles B Step 2: Labeling - 'Hazardous Waste' - Full chemical name - Hazards and date A->B C Step 3: Storage - Designated Satellite Accumulation Area (SAA) - Secondary containment B->C D Step 4: Disposal Request - Contact Environmental Health & Safety (EH&S) - Schedule waste pickup C->D E Spill Occurs F Emergency Spill Procedure - Evacuate and alert - Contain and clean up - Decontaminate E->F F->A Collect spill debris as hazardous waste

Caption: Workflow for the safe disposal of 5-Fluoro-2,4-dimethoxypyrimidine.

References

Essential Safety and Logistical Information for Handling 5-Fluoro-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical protocols for researchers, scientists, and drug development professionals handling 5-Fluoro-2,4-dimethoxypyrimidine. The following procedures are designed to ensure a safe laboratory environment by minimizing exposure risk and outlining clear operational and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for 5-Fluoro-2,4-dimethoxypyrimidine was not located, data from structurally similar compounds, such as other fluorinated and methoxylated pyrimidines, indicate that it should be handled with caution. The primary hazards are expected to include skin and eye irritation, potential respiratory irritation, and possible harm if swallowed or inhaled. Some related compounds are also suspected of damaging an unborn child. Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling 5-Fluoro-2,4-dimethoxypyrimidine

Body PartPersonal Protective Equipment (PPE)Specifications & Best Practices
Hands Chemical-resistant glovesDouble gloving with nitrile or latex gloves is recommended, with the outer glove over the gown cuff.[1][2] Gloves should be ASTM-tested for chemotherapy drug handling.[1] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[3]
Body Chemical-resistant lab coat or gownA disposable, polyethylene-coated polypropylene gown or a similar laminate material that is shown to be impermeable to hazardous drugs is required.[1][2] It should be long-sleeved with tight-fitting cuffs.[1]
Eyes/Face Safety glasses with side shields or goggles, and a face shieldUse safety goggles for primary eye protection.[4][5] A full face shield is mandatory when there is a risk of splashing or aerosolization.[1]
Respiratory NIOSH-approved respiratorA NIOSH N95 respirator is recommended for handling the powder outside of a certified chemical fume hood.[1] For large spills or situations with high aerosolization potential, a chemical cartridge-type respirator is necessary.[3]
Feet Closed-toe shoesShoes must cover the entire foot.[6] Shoe covers may be required depending on institutional policies to prevent tracking contamination.[3]

Operational Plan for Safe Handling

A systematic approach to handling 5-Fluoro-2,4-dimethoxypyrimidine is crucial to minimize risk. The following step-by-step protocol should be followed.

Experimental Protocol: Safe Handling Workflow
  • Preparation:

    • Ensure a calibrated chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[5]

    • Prepare all necessary equipment and reagents before handling the compound.

    • Designate a specific area within the fume hood for handling the compound to contain any potential contamination.

  • Gowning and Gloving:

    • Don all required PPE as specified in Table 1 before entering the designated handling area.

    • Ensure the inner pair of gloves is tucked under the gown cuff and the outer pair is pulled over the cuff.[1]

  • Handling the Compound:

    • Conduct all manipulations of 5-Fluoro-2,4-dimethoxypyrimidine, including weighing and dissolution, within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][6]

    • Use a spatula or other appropriate tool to handle the solid compound, avoiding the generation of dust.[4]

    • If creating solutions, add the solvent to the solid slowly to prevent splashing.

    • Keep all containers with the compound tightly sealed when not in use.[4][5]

  • Post-Handling Procedures:

    • Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate cleaning agent.

    • Carefully remove PPE, avoiding skin contact. The outer gloves should be removed first, followed by the gown, and then the inner gloves.

    • Wash hands thoroughly with soap and water after removing all PPE.[4][5]

    • Launder non-disposable protective clothing separately from other lab wear.[4]

Disposal Plan

Proper disposal of 5-Fluoro-2,4-dimethoxypyrimidine and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Table 2: Disposal Guidelines for 5-Fluoro-2,4-dimethoxypyrimidine Waste

Waste TypeDisposal Procedure
Unused/Expired Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container.[7] Consult your institution's Environmental Health and Safety (EHS) office for specific landfill or incineration requirements.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed hazardous waste container immediately after use. Do not attempt to clean and reuse disposable items.
Contaminated PPE (gloves, gown, etc.) Dispose of as hazardous waste in a designated, sealed container.[7][8]
Liquid Waste (solutions containing the compound) Collect in a labeled, sealed, and chemical-resistant hazardous waste container. Do not pour down the drain.[4][7]
Spill Cleanup Materials All materials used to clean a spill must be collected and disposed of as hazardous waste in a sealed container.[7]
Experimental Protocol: Spill Management
  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Contain: If it is safe to do so, prevent the spill from spreading. For powders, avoid creating dust.[4]

  • PPE: Don the appropriate PPE, including respiratory protection, before re-entering the area.

  • Clean-up:

    • For dry spills , gently cover with an absorbent material and carefully sweep it into a designated hazardous waste container.[4] Avoid generating dust.

    • For liquid spills , absorb the spill with a chemical absorbent pad or other inert material and place it in a sealed hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate decontaminating solution.

  • Dispose: Dispose of all cleanup materials as hazardous waste.[7]

  • Report: Report the spill to your laboratory supervisor and EHS office.

Safety Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of 5-Fluoro-2,4-dimethoxypyrimidine.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Emergency prep 1. Assess Risks & Review SDS ppe_select 2. Select Appropriate PPE prep->ppe_select setup 3. Prepare Work Area (Fume Hood) ppe_select->setup don_ppe 4. Don PPE Correctly setup->don_ppe handle 5. Handle Compound in Fume Hood don_ppe->handle decontaminate 6. Decontaminate Surfaces & Equipment handle->decontaminate doff_ppe 7. Doff PPE Correctly decontaminate->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash waste 9. Segregate & Dispose of Waste wash->waste spill Emergency: Spill Response waste->spill If spill occurs

Caption: Workflow for the safe handling and disposal of 5-Fluoro-2,4-dimethoxypyrimidine.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.